alglucerase
Beschreibung
Eigenschaften
CAS-Nummer |
143003-46-7 |
|---|---|
Molekularformel |
C6H8N2O3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Alglucerase in Gaucher Disease: A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucocerebroside, primarily within the lysosomes of macrophages. Alglucerase, the first effective enzyme replacement therapy (ERT) for Gaucher disease, is a purified form of human placental β-glucocerebrosidase that has been modified to enhance its delivery to these target cells. This document provides a detailed examination of the molecular and cellular mechanisms by which this compound reverses the primary pathology of Gaucher disease. It includes a summary of key quantitative clinical outcomes, detailed experimental protocols for foundational research, and visualizations of the core therapeutic pathways.
Core Mechanism of Action
The therapeutic strategy of this compound is to correct the underlying enzymatic deficiency in patients with Gaucher disease.[1] The mechanism can be understood as a multi-step process involving targeted delivery, cellular uptake, lysosomal trafficking, and enzymatic catalysis.
Molecular Engineering for Macrophage Targeting
This compound is derived from pooled human placental tissue and undergoes sequential enzymatic digestion to modify its carbohydrate side chains.[1] The terminal sialic acid, galactose, and N-acetylglucosamine residues are removed, exposing core mannose residues. This modification is critical, as it allows the enzyme to be recognized and bound by mannose receptors, which are highly expressed on the surface of macrophages, including the Kupffer cells of the liver and tissue macrophages in the spleen and bone marrow.[2][3]
Cellular Uptake and Lysosomal Delivery
Once administered intravenously, this compound circulates and binds to these macrophage-specific mannose receptors.[3] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the enzyme-receptor complex, forming an endocytic vesicle. This vesicle, or endosome, traffics through the cytoplasm and eventually fuses with a lysosome. The acidic environment within the lysosome (pH ~5.0) causes the dissociation of this compound from its receptor and provides the optimal pH for its enzymatic activity.
Enzymatic Degradation of Stored Substrate
Within the lysosome, active this compound functions as a catalytic hydrolase. It cleaves the accumulated glucocerebroside into glucose and ceramide, which are normal components of cellular metabolism.[4] This enzymatic action effectively clears the stored lipid, reducing the size of the engorged "Gaucher cells."[5] The clearance of these cells from affected organs leads to the reversal of key clinical manifestations of the disease, including the reduction of hepatosplenomegaly and improvement of hematological parameters.[1][5]
Quantitative Data on Therapeutic Efficacy
Clinical trials and registry data have demonstrated a clear dose-dependent improvement in the major clinical features of Gaucher disease type 1 following treatment with this compound and its recombinant successor, imiglucerase.[6][7]
Table 1: Dose-Response Relationship for Key Clinical Parameters (96-Month Analysis)
Data derived from a nonlinear mixed-effects model analysis of the International Collaborative Gaucher Group (ICGG) Gaucher Registry. Emax represents the maximal treatment effect; T50 is the time to reach 50% of Emax.[7]
| Parameter | Dose Group A (5 to <29 U/kg/2 wks) | Dose Group B (29 to <48 U/kg/2 wks) | Dose Group C (48 to <75 U/kg/2 wks) |
| Hemoglobin (Emax) | +1.45 g/dL | +1.74 g/dL | +2.32 g/dL |
| Hemoglobin (T50) | 3.76 months | 4.21 months | 5.28 months |
| Platelet Count (Emax) | ~2-fold increase | ~2-fold increase | ~2-fold increase |
| Platelet Count (T50) | ~18 months | ~11 months | ~5 months |
| Spleen Volume (% Reduction) | 68% | 78% | 90% |
| Spleen Volume (T50) | ~27 months | ~24 months | ~54 months |
| Liver Volume (% Reduction) | 23% | 27% | 31% |
| Liver Volume (T50) | 24.3 months | 25.1 months | 25.7 months |
Table 2: Comparison of this compound vs. Imiglucerase in a Pivotal Phase 3 Trial (9-Month Data)
Data from a comparative study in treatment-naïve patients receiving 60 U/kg every two weeks.[8]
| Parameter | This compound (Mean % Change ± SD) | Imiglucerase (Mean % Change ± SD) |
| Spleen Volume Reduction | -42.2% ± 6.9% | -47.1% ± 13.7% |
| Liver Volume Reduction | -16.4% ± 8.8% | -21.4% ± 10.8% |
Detailed Experimental Protocols
The mechanism and efficacy of this compound were elucidated through a series of key in vitro and in vivo experiments. The methodologies for these foundational studies are detailed below.
Protocol: Glucocerebrosidase (GCase) Enzyme Activity Assay
This protocol is based on the widely used fluorometric assay to measure GCase activity.[9][10]
-
Reagent Preparation:
-
Assay Buffer (0.25 M Citrate-Phosphate, pH 5.4): Mix 0.1 M citric acid and 0.2 M dibasic sodium phosphate to achieve a pH of 5.4. Add sodium taurocholate to a final concentration of 0.25% (w/v) and Bovine Serum Albumin (BSA) to 1% (w/v).
-
Substrate Solution (4-MUG): Prepare a 5 mM stock solution of 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in the Assay Buffer. Protect from light.
-
Inhibitor Control (CBE): Prepare a 25 mM stock solution of conduritol B epoxide (CBE) in DMSO.
-
Stop Buffer (0.5 M Glycine-NaOH, pH 10.4): Prepare a buffer of 0.5 M Glycine and adjust the pH to 10.4 with NaOH.
-
Calibrator: Prepare a 10 mM stock of 4-methylumbelliferone (4-MU) in Stop Buffer for the standard curve.
-
-
Assay Procedure:
-
Pipette 20 µL of sample (e.g., purified this compound, cell lysate) into a black 96-well microplate in duplicate. For inhibitor controls, pre-incubate the sample with 1.2 µL of 25 mM CBE.
-
Initiate the reaction by adding 80 µL of the 5 mM 4-MUG substrate solution to each well.
-
Cover the plate and incubate at 37°C for 60 minutes, protected from light.
-
Prepare a standard curve by serially diluting the 4-MU calibrator stock in Stop Buffer.
-
Terminate the reaction by adding 100 µL of Stop Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~350-365 nm and an emission wavelength of ~445-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells from all readings.
-
Calculate the concentration of the product (4-MU) using the standard curve.
-
Enzyme activity is typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
-
Protocol: In Vitro Macrophage Binding and Uptake Assay
This protocol is adapted from studies investigating the interaction of this compound with macrophage receptors.[11][12]
-
Cell Culture:
-
Culture murine or human macrophages (e.g., thioglycolate-elicited peritoneal macrophages or monocyte-derived macrophages) in appropriate media (e.g., DMEM with 10% FCS) in 24-well plates until confluent.
-
-
Enzyme Labeling:
-
Label this compound with ¹²⁵I using a standard method (e.g., Iodogen) to a specific activity suitable for binding studies. Separate labeled protein from free iodine via gel filtration.
-
-
Binding Assay (at 4°C):
-
Wash cultured macrophages with cold binding buffer (e.g., PBS with 1% BSA).
-
Add increasing concentrations of ¹²⁵I-alglucerase to the wells. For non-specific binding controls, add a 100-fold excess of unlabeled this compound.
-
Incubate the plates at 4°C for 120 minutes to reach equilibrium without allowing for significant internalization.
-
Wash the cells three times with ice-cold buffer to remove unbound enzyme.
-
Lyse the cells with 0.1 N NaOH and measure the cell-associated radioactivity in a gamma counter.
-
Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites per cell.
-
-
Internalization Assay (at 37°C):
-
Pre-chill macrophages to 4°C and allow binding of a set concentration of ¹²⁵I-alglucerase as described above.
-
After the binding step, rapidly warm the plates to 37°C by adding pre-warmed culture media and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, stop internalization by rapidly cooling the plates on ice.
-
To distinguish surface-bound from internalized enzyme, treat one set of cells with an acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) to strip surface-bound ligands. The remaining cell-associated radioactivity represents the internalized enzyme.
-
Lyse all cells and measure radioactivity as above.
-
Protocol: Immunohistochemical (IHC) Localization in Tissue
This is a representative protocol for localizing infused this compound in liver tissue sections, as performed in murine studies.[13]
-
Tissue Preparation:
-
Following intravenous administration of this compound to an animal model, perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).
-
Harvest the liver and post-fix in 4% PFA overnight at 4°C.
-
Process the tissue for paraffin embedding. Cut 5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Deparaffinize in two changes of xylene (5 min each).
-
Rehydrate through a graded series of ethanol (100%, 90%, 70%) for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS with 0.01% Tween-20 (PBST).
-
Quench endogenous peroxidase activity by incubating with 3% H₂O₂ in PBS for 15 minutes.
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Incubate sections with a primary antibody specific for human glucocerebrosidase overnight at 4°C.
-
Wash three times in PBST.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash three times in PBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash three times in PBST.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit until a brown precipitate is visible.
-
Stop the reaction by rinsing in water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip for microscopic analysis.
-
Conclusion
The mechanism of action of this compound is a landmark example of targeted drug delivery in modern therapeutics. By leveraging a fundamental biological pathway—receptor-mediated endocytosis via the macrophage mannose receptor—this compound effectively delivers a functional enzyme directly to the site of pathology within the lysosome. This targeted approach allows for the catalytic breakdown of stored glucocerebroside, leading to significant and sustained clinical improvement in the visceral and hematological manifestations of Gaucher disease. The quantitative data and experimental methodologies outlined in this document provide a comprehensive framework for understanding the foundational science that established this compound as the first successful enzyme replacement therapy and paved the way for subsequent treatments for lysosomal storage disorders.
References
- 1. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Delivery of lysosomal enzymes for therapeutic use: glucocerebrosidase as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aglucerase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dose-response relationships for enzyme replacement therapy with imiglucerase/alglucerase in patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response relationships for enzyme replacement therapy with imiglucerase/alglucerase in patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. JCI - Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages. [jci.org]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. A biochemical and immunocytochemical study on the targeting of this compound in murine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
structure and function of placental glucocerebrosidase
An In-depth Technical Guide to Placental Glucocerebrosidase: Structure and Function
Introduction
Glucocerebrosidase (GCase), also known as acid β-glucosidase (EC 3.2.1.45), is a pivotal lysosomal enzyme responsible for the hydrolysis of the glycosphingolipid glucosylceramide.[1][2] Encoded by the GBA1 gene, this hydrolase plays a critical "housekeeping" role in the catabolism of complex lipids within the lysosome.[3] Inherited deficiencies in GCase lead to Gaucher disease, the most common lysosomal storage disorder, characterized by the accumulation of glucosylceramide in macrophages throughout the body.[1][2]
Historically, human placenta served as the primary source for purifying GCase for enzyme replacement therapy (ERT), such as the drug Alglucerase (Ceredase), before the advent of recombinant DNA technology.[1][4] This guide provides a detailed technical overview of the structure, function, and experimental analysis of placental glucocerebrosidase, tailored for researchers and drug development professionals.
Molecular Structure
Placental glucocerebrosidase is a 497-amino acid glycoprotein with a molecular mass of approximately 60-68 kDa.[4][5][6] Its three-dimensional architecture is complex, comprising three distinct domains.
-
Domain I (Residues 1–27 and 383–414): Forms a three-stranded anti-parallel β-sheet and contains two essential disulfide bridges for proper folding.[4]
-
Domain II (Residues 30–75 and 431–497): An immunoglobulin-like fold whose function is not fully elucidated but is believed to be important for stability and interaction with activators.[1]
-
Domain III (Residues 76–381): This is the catalytic domain, which adopts a classic (α/β)8 TIM barrel structure, a common fold among glycoside hydrolases.[1]
The active site is located within a cleft of the catalytic TIM barrel. Two critical glutamic acid residues, E235 (acid/base catalyst) and E340 (nucleophile), are essential for the enzymatic reaction.[1][4][7]
Furthermore, GCase is a glycoprotein, containing four N-linked glycans.[1] This glycosylation is crucial for its correct folding, stability, and catalytic activity.[8] For therapeutic applications, these glycans were enzymatically modified to terminate in mannose residues, facilitating targeted uptake by macrophages via the mannose receptor.[1][9]
Function and Catalysis
Primary Function
The principal function of GCase is the hydrolysis of the β-glycosidic linkage in glucosylceramide (GlcCer), breaking it down into glucose and ceramide.[1][10] This reaction is the final step in the degradation pathway of most globoseries and ganglioseries glycosphingolipids. The enzyme is localized within the lysosome and exhibits optimal activity at an acidic pH of approximately 5.5, which is consistent with the lysosomal environment.[1][4]
Catalytic Mechanism
GCase operates via a Koshland double-displacement mechanism, a two-step process that results in the net retention of stereochemistry at the anomeric carbon.[1]
-
Glycosylation Step: The acid/base catalyst, E235, protonates the glycosidic oxygen, facilitating the departure of the ceramide aglycone. Simultaneously, the catalytic nucleophile, E340, performs a nucleophilic attack on the anomeric carbon of the glucose moiety. This results in the formation of a covalent glycosyl-enzyme intermediate.[4]
-
Deglycosylation Step: A water molecule, activated by the now basic E235, attacks the anomeric carbon of the intermediate. This hydrolyzes the covalent bond, releasing glucose and regenerating the free, active enzyme.[4]
Caption: Koshland double-displacement catalytic mechanism of Glucocerebrosidase.
Role of Saposin C
In vivo, the activity of GCase is critically dependent on an activator protein, Saposin C (Sap C).[10][11][12] Sap C is a small, non-enzymatic glycoprotein that facilitates the interaction between the membrane-bound GlcCer and the water-soluble GCase.[4][10] It is thought to function by binding to the lysosomal membrane, lifting the GlcCer substrate out of the lipid bilayer to make it accessible to the enzyme's active site.[4] Sap C also protects GCase from proteolytic degradation and can displace inhibitors like α-synuclein.[11][13][14] A deficiency in Sap C can lead to a Gaucher-like disease phenotype, underscoring its essential role.[11][12]
Quantitative Data
The following tables summarize key quantitative parameters for glucocerebrosidase. Note that kinetic data can vary based on the enzyme source (e.g., placental vs. leukocyte) and the substrate used (natural vs. artificial).
Table 1: Physicochemical Properties
| Parameter | Value | Source |
| Molecular Weight | 59.7 kDa (calculated) | [4] |
| ~68 kDa (SDS-PAGE, placental) | [5] | |
| Amino Acid Count | 497 | [4] |
| Optimal pH | ~5.5 | [4] |
Table 2: Kinetic Parameters and Inhibitors (Human Leukocyte GCase)
| Parameter | Value | Substrate/Inhibitor | Notes |
| Km | 12.6 mM | PNPG | [15][16] |
| Vmax | 333 U/mg | PNPG | [15][16] |
| Inhibitor | Conduritol B epoxide | - | Irreversible, covalent modification[4] |
| Inhibitor | δ-gluconolactone | - | Competitive, Ki = 0.023 mM[15][16] |
| Inhibitor | Glucose | - | Uncompetitive, Ki = 1.94 mM[15][16] |
| *p-Nitrophenyl-β-D-glucopyranoside |
Experimental Protocols
Purification of Placental Glucocerebrosidase
A high-yield method for purifying GCase from human placental tissue has been established, achieving over 10,000-fold purification.[5][17] The protocol involves several key steps to isolate this membrane-associated protein.
-
Homogenization and Extraction: Placental tissue is homogenized, and GCase is extracted from the membrane fraction using a sodium cholate solution.
-
Ammonium Sulfate Fractionation: The crude extract is subjected to precipitation with ammonium sulfate to enrich for GCase.
-
Butanol Delipidation: An extraction with n-butanol is performed to remove lipids, which is critical for subsequent chromatographic steps.
-
Hydrophobic Interaction Chromatography (HIC): The delipidated extract is loaded onto a Phenyl-5PW column. The enzyme is eluted using a decreasing salt gradient or, as described, a linear cholate gradient (e.g., 2-3%), which achieves a significant purification factor (~50-fold).[5][17]
-
Size Exclusion Chromatography (SEC): The active fractions from HIC are pooled, concentrated, and further purified on a gel permeation column (e.g., Bio-Sil TSK 250).[5][17] This step separates GCase based on its molecular size, yielding a highly purified, homogeneous enzyme preparation.
Caption: A representative workflow for the purification of Glucocerebrosidase from placenta.
Enzyme Activity Assay
The catalytic activity of GCase is commonly measured using a fluorogenic or chromogenic artificial substrate.
-
Reagents:
-
Assay Buffer: Typically 0.1 M citrate/phosphate buffer, pH 5.5.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) or p-Nitrophenyl-β-D-glucopyranoside (PNPG).
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7 (for 4-MUG) or 1 M sodium carbonate (for PNPG).
-
Enzyme: Purified GCase solution.
-
-
Procedure:
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
Initiate the reaction by adding a small volume of the enzyme sample to the substrate-buffer mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Terminate the reaction by adding the stop solution. The high pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product or the color of the p-nitrophenol product.
-
Measure the product concentration using a fluorometer (Ex: 365 nm, Em: 448 nm for 4-MU) or a spectrophotometer (405 nm for p-nitrophenol).
-
Calculate enzyme activity based on a standard curve of the product, expressed as units (e.g., nmol of product released per hour per mg of protein).
-
Conclusion
Placental glucocerebrosidase has been a cornerstone in the study of lysosomal biology and the development of therapies for Gaucher disease. Its structure, featuring a highly conserved catalytic TIM barrel, and its function, governed by a classic double-displacement mechanism, are well-characterized. The essential role of the activator Saposin C highlights the complexity of lipid metabolism within the lysosomal environment. The robust protocols developed for its purification and enzymatic analysis continue to be relevant for researchers in enzymology, lysosomal storage diseases, and the development of next-generation protein therapeutics.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GBA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [The active site of human glucocerebrosidase: structural predictions and experimental validations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Targeted Enzymatic VLP‐Nanoreactors with β‐Glucocerebrosidase Activity as Potential Enzyme Replacement Therapy for Gaucher's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The role of saposin C in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of saposin C in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saposin C Protects Glucocerebrosidase against α-Synuclein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saposin C protects glucocerebrosidase against α-synuclein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of human placental glucocerebrosidase using a two-step high-performance hydrophobic and gel permeation column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Alglucerase: A Technical Guide to its Enzymatic Pathway and Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alglucerase, a mannose-terminated form of human β-glucocerebrosidase (GCase), was the first enzyme replacement therapy (ERT) approved for the treatment of Gaucher disease.[1][2] This technical guide provides an in-depth exploration of the enzymatic pathway of this compound, its substrate specificity, and the experimental methodologies used for its characterization. Gaucher disease is an autosomal recessive lysosomal storage disorder resulting from a deficiency in GCase, leading to the accumulation of its primary substrate, glucosylceramide, within the lysosomes of macrophages.[3][4] this compound addresses this deficiency by introducing a functional enzyme that can hydrolyze the accumulated substrate.[2]
The this compound (Glucocerebrosidase) Enzymatic Pathway
The primary function of this compound, and its endogenous counterpart glucocerebrosidase, is the hydrolysis of glucosylceramide into glucose and ceramide within the acidic environment of the lysosome.[5][6] This reaction is a crucial step in the catabolism of glycosphingolipids. The enzyme is maximally active at a pH of approximately 5.5.[5]
The catalytic mechanism involves two key glutamic acid residues, E340 and E235, which act as the catalytic nucleophile and acid/base catalyst, respectively.[5] The process is a two-step reaction:
-
Glycosylation: The E340 residue performs a nucleophilic attack on the anomeric carbon of the glucose moiety of glucosylceramide. Simultaneously, E235 protonates the glycosidic oxygen, leading to the release of the ceramide portion and the formation of a covalent glucosyl-enzyme intermediate.[5]
-
Deglycosylation: A water molecule, activated by the E235 residue, hydrolyzes the glucosyl-enzyme intermediate, releasing glucose and regenerating the active enzyme.[5]
For maximal catalytic activity, GCase requires the presence of the activator protein Saposin C and negatively charged lipids within the lysosome.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound injection (Ceredase®) – Gaucher disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 3. Elevated plasma glucosylsphingosine in Gaucher disease: relation to phenotype, storage cell markers, and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consequences of excessive glucosylsphingosine in glucocerebrosidase-deficient zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 6. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Glucocerebrosidase in Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Deficient GCase activity, resulting from mutations in the GBA1 gene, leads to the lysosomal storage disorder known as Gaucher disease (GD).[3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of GCase in the context of lysosomal storage disorders, with a primary focus on Gaucher disease and its intricate relationship with Parkinson's disease (PD). We delve into the pathophysiology, quantitative data on disease prevalence and enzyme kinetics, detailed experimental protocols for key assays, and the complex signaling pathways involved. Furthermore, we explore current and emerging therapeutic strategies targeting GCase and its associated pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for these debilitating disorders.
Introduction to Glucocerebrosidase and Lysosomal Function
The lysosome is a vital cellular organelle responsible for the degradation and recycling of various macromolecules. Within the acidic environment of the lysosome, a plethora of hydrolytic enzymes break down complex substrates into their constituent building blocks.[6] GCase is a 55.6-kilodalton, 497-amino acid-long protein that is localized to the lysosomal membrane and is essential for the breakdown of glucocerebroside, a component of cell membranes, particularly in red and white blood cells.[7] The optimal pH for GCase activity is approximately 5.5, which is consistent with the acidic interior of the lysosome.[6][8] Its function is aided by the activator protein Saposin C and negatively charged lipids.[6][8]
Mutations in the GBA1 gene, located on chromosome 1q22, lead to the production of a dysfunctional or deficient GCase enzyme.[2][7] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within the lysosomes of macrophages.[3][4] These engorged macrophages, known as "Gaucher cells," are a hallmark of Gaucher disease and are characterized by a "crumpled tissue paper" appearance of their cytoplasm.[3][4] The infiltration of Gaucher cells into various organs, including the spleen, liver, and bone marrow, is a primary driver of the clinical manifestations of the disease.[3][4][5]
Pathophysiology of Gaucher Disease
Gaucher disease is the most common lysosomal storage disorder, with a higher prevalence in the Ashkenazi Jewish population.[3] It is an autosomal recessive disorder, meaning an individual must inherit two mutated copies of the GBA1 gene to develop the disease.[4]
Clinical Subtypes
Gaucher disease is clinically classified into three main types based on the absence or presence and severity of neurological involvement:[3]
-
Type 1 (Non-neuronopathic): This is the most common form and does not typically involve the central nervous system.[3][9] Symptoms can appear at any age and include hepatosplenomegaly (enlarged liver and spleen), anemia, thrombocytopenia (low platelet count), and bone disease (pain, fractures, and osteopenia).[3][4][5]
-
Type 2 (Acute neuronopathic): This is a severe, infantile-onset form characterized by rapid and progressive neurodegeneration, leading to death usually within the first few years of life.[3]
-
Type 3 (Chronic neuronopathic): This form has a later onset of neurological symptoms compared to Type 2, with a more variable clinical course.[3]
Molecular Mechanisms of Pathogenesis
The accumulation of glucosylceramide and its deacylated form, glucosylsphingosine, is central to the pathophysiology of Gaucher disease.[5]
-
Gaucher Cell Formation: The primary source of glucosylceramide is the breakdown of senescent blood cells by macrophages.[5] Deficient GCase activity leads to the accumulation of this lipid within the lysosomes of macrophages, transforming them into Gaucher cells.[4]
-
Organ Infiltration and Damage: The infiltration of Gaucher cells into the spleen, liver, and bone marrow leads to organomegaly, cytopenias (due to bone marrow replacement), and skeletal abnormalities.[3][4][5]
-
Neurodegeneration: In neuronopathic forms of Gaucher disease, the accumulation of glucosylsphingosine in the brain is thought to be cytotoxic and contribute to neuroinflammation and neuronal cell death.[5]
The Link Between Gaucher Disease and Parkinson's Disease
A significant and intriguing aspect of GBA1 mutations is their strong association with an increased risk of developing Parkinson's disease.[9][10] In fact, mutations in the GBA1 gene are the most common known genetic risk factor for PD.[10][11]
-
Increased Risk: Individuals with Gaucher disease and even heterozygous carriers of a GBA1 mutation have a significantly higher risk of developing PD compared to the general population.[10][12] Estimates suggest that 5-15% of PD patients carry a GBA1 mutation.[10] The risk for developing PD is estimated to be 5-7% in Gaucher patients before age 70 and 9-12% by age 80.[9] For carriers of a single GBA1 mutation, the risk is slightly lower, around 8% by age 80.[9]
-
Clinical Features of GBA-Associated PD: Patients with PD who carry a GBA1 mutation often exhibit an earlier age of onset and a higher incidence of cognitive impairment.[9][11]
-
Molecular Connection: The underlying mechanism linking GCase deficiency to PD is thought to involve a bidirectional relationship between GCase and α-synuclein, the primary component of Lewy bodies, the pathological hallmark of PD.[13][14][15] Reduced GCase activity can lead to impaired lysosomal function and autophagy, resulting in the accumulation of α-synuclein.[16][17][18] Conversely, aggregated α-synuclein can further inhibit GCase activity, creating a vicious cycle that promotes neurodegeneration.[19] Studies have shown a direct interaction between α-synuclein and GCase, particularly under the acidic conditions of the lysosome.[13][15]
Quantitative Data
Table 1: Prevalence and Risk of Parkinson's Disease in Individuals with GBA1 Mutations
| Population | Prevalence/Risk of Parkinson's Disease | Reference |
| General Population | ~1% over age 60 | [12] |
| Individuals with Gaucher Disease | Up to 9% may develop PD; 9.1% chance before age 80 | [10][12] |
| Heterozygous GBA1 Mutation Carriers | Up to 3% risk; 7.7% chance of developing PD before age 80 | [10][12] |
| PD Patients with GBA1 Mutations | Approximately 5-15% of PD patients have GBA1 mutations | [10] |
| Odds Ratio for PD in GBA1 Mutation Carriers | 3.0 to 4.7 for mild mutations; 14.6 to 19.3 for severe mutations | [9] |
Table 2: GCase Enzyme Kinetics and Substrate Accumulation
| Parameter | Value | Conditions | Reference |
| GCase Optimal pH | 5.5 | Lysosomal compartment | [6][8] |
| GCase Dissociation Constants (α-synuclein) | 1.2 to 22 μM | pH 5.5, 25 to 100 mM NaCl | [13][15] |
| Glucosylceramide Synthase Km (in tumor cells) | 40.55 µM | NCI/ADR-RES tumor cells | [20] |
| α-synuclein IC50 for GCase Inhibition | Submicromolar range | On unilamellar vesicles | [19] |
Experimental Protocols
GCase Enzyme Activity Assay
Principle: This assay measures the activity of GCase by incubating a cell or tissue lysate with a fluorescently labeled substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The cleavage of this substrate by GCase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Methodology:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in a lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.2).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg).
-
Add the substrate solution containing 4-MUG to a final concentration of 1-5 mM.
-
To differentiate lysosomal GCase activity from other β-glucosidases, a parallel reaction should be set up in the presence of a specific GCase inhibitor, such as conduritol-β-epoxide (CBE).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Quantification:
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence of 4-MU using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the specific GCase activity by subtracting the fluorescence in the CBE-inhibited sample from the total fluorescence and normalizing to the amount of protein and incubation time.
-
Measurement of Glucosylceramide Levels
Principle: This method utilizes fluorescently labeled ceramide (NBD C6-ceramide) to measure the cellular activity of glucosylceramide synthase (GCS), the enzyme that produces glucosylceramide. The product, NBD C6-glucosylceramide, is then separated and quantified.[20][21]
Methodology:
-
Cell Culture and Labeling:
-
Lipid Extraction:
-
Wash the cells to remove excess unincorporated label.
-
Extract the lipids from the cells using a solvent system such as chloroform:methanol (2:1, v/v).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate in a solvent system that separates NBD C6-ceramide from NBD C6-glucosylceramide (e.g., chloroform:methanol:water).
-
-
Quantification:
-
Visualize the fluorescent spots under UV light.
-
Scrape the silica corresponding to the NBD C6-ceramide and NBD C6-glucosylceramide spots.
-
Elute the lipids from the silica and quantify the fluorescence using a spectrophotometer.[20][21]
-
The amount of glucosylceramide produced can be calculated based on a standard curve.
-
Assessment of Lysosomal Function and Autophagy
Principle: Lysosomal dysfunction is a key feature of GCase deficiency. This can be assessed by measuring lysosomal pH, the expression of lysosomal proteins, and autophagic flux.
Methodology:
-
Lysosomal pH Measurement:
-
Use a ratiometric fluorescent dye such as LysoSensor DND-160.
-
Incubate live cells with the dye and measure the fluorescence emission at two different wavelengths using a fluorescence microscope or plate reader.
-
The ratio of the two emission intensities is indicative of the lysosomal pH.
-
-
Immunofluorescence for Lysosomal Markers:
-
Fix and permeabilize cells.
-
Incubate with primary antibodies against lysosomal markers such as LAMP1 or LAMP2.
-
Use fluorescently labeled secondary antibodies for visualization by fluorescence microscopy.
-
-
Autophagic Flux Assay:
-
Monitor the levels of LC3-II, a protein that becomes associated with autophagosome membranes.
-
Perform western blotting for LC3 on cell lysates treated with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A lack of further accumulation suggests a blockage in the pathway.
-
Signaling Pathways and Experimental Workflows
GCase and Lysosomal Homeostasis
Deficient GCase activity disrupts lysosomal homeostasis, leading to the accumulation of substrates and impaired degradation of other macromolecules. This can trigger a cascade of downstream pathological events.
Caption: The impact of GBA1 mutations on lysosomal function.
The GCase and α-Synuclein Bidirectional Pathogenic Loop
The interplay between GCase and α-synuclein is a critical factor in the pathogenesis of GBA-associated Parkinson's disease.
Caption: The pathogenic feedback loop between GCase and α-synuclein.
Experimental Workflow for Therapeutic Development
The development of therapies for Gaucher disease and GBA-associated PD involves a multi-step process from basic research to clinical trials.
Caption: A typical workflow for drug development in lysosomal storage disorders.
Therapeutic Strategies
Several therapeutic approaches have been developed or are under investigation for the treatment of Gaucher disease and GBA-associated PD.
Enzyme Replacement Therapy (ERT)
ERT involves the intravenous infusion of a recombinant form of the GCase enzyme.[22][23] This has been the standard of care for Type 1 Gaucher disease for many years and is effective in reducing organ size and improving hematological parameters.[23][24] However, ERT does not cross the blood-brain barrier and is therefore not effective for the neurological symptoms of Types 2 and 3 Gaucher disease.[25]
Substrate Reduction Therapy (SRT)
SRT aims to reduce the production of glucosylceramide by inhibiting the enzyme glucosylceramide synthase.[22][26][27] Oral SRT drugs, such as miglustat and eliglustat, are approved for the treatment of Type 1 Gaucher disease in adults.[27] Like ERT, current SRTs do not effectively cross the blood-brain barrier.[22][26]
Pharmacological Chaperone Therapy (PCT)
PCT utilizes small molecules that can bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and increasing its residual activity.[28][29][30] A key advantage of chaperones is their potential to cross the blood-brain barrier, making them a promising strategy for neuronopathic Gaucher disease and GBA-associated PD.[29][30]
Gene Therapy
Gene therapy aims to provide a correct copy of the GBA1 gene to the patient's cells, enabling them to produce functional GCase.[25][31][32] Various viral vectors, such as adeno-associated viruses (AAVs), are being investigated to deliver the GBA1 gene to target tissues, including the liver and the central nervous system.[25][31][33] Clinical trials are ongoing to evaluate the safety and efficacy of gene therapy for Gaucher disease.[31][34]
Conclusion
Glucocerebrosidase plays a central and indispensable role in lysosomal function. Its deficiency not only causes the multi-systemic manifestations of Gaucher disease but also represents a major genetic risk factor for Parkinson's disease. The intricate molecular connections between GCase, lysosomal homeostasis, and α-synuclein metabolism are areas of intense research. A deeper understanding of these pathways is crucial for the development of novel and more effective therapies that can address both the peripheral and central nervous system manifestations of these devastating disorders. The continued advancement of therapeutic modalities, including enzyme replacement, substrate reduction, pharmacological chaperones, and gene therapy, holds great promise for improving the lives of patients affected by GCase-related lysosomal storage disorders.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 5. Gaucher Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 7. Gaucher's disease - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. pdnexus.org [pdnexus.org]
- 10. GBA Variants and Parkinson Disease: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GBA Mutation May Lead to Novel Therapeutics | Parkinson's Foundation [parkinson.org]
- 12. gaucherdisease.org [gaucherdisease.org]
- 13. α-Synuclein Interacts with Glucocerebrosidase Providing a Molecular Link between Parkinson and Gaucher Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biochemical basis of interactions between Glucocerebrosidase and alpha-synuclein in GBA1 mutation carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-synuclein interacts with Glucocerebrosidase providing a molecular link between Parkinson and Gaucher diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The emerging role of autophagic-lysosomal dysfunction in Gaucher disease and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Advancements in Viral Gene Therapy for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 27. gaucherdisease.org [gaucherdisease.org]
- 28. gaucherdisease.org [gaucherdisease.org]
- 29. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 31. gaucherdisease.org [gaucherdisease.org]
- 32. The Genetic Link Between Gaucher Disease And Parkinsons How GBA1 Could Play A Role In The Next Generation Of Gene Therapy [cellandgene.com]
- 33. biorxiv.org [biorxiv.org]
- 34. prevailtherapeutics.com [prevailtherapeutics.com]
Alglucerase: A Pioneering Enzyme Replacement Therapy for Gaucher Disease
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alglucerase (trade name Ceredase®) holds a significant place in the history of biotechnology as the first effective enzyme replacement therapy (ERT) for a lysosomal storage disorder, Gaucher disease.[1][2] Approved by the FDA in 1991, this pioneering therapeutic demonstrated that the debilitating symptoms of a genetic enzyme deficiency could be managed by intravenous administration of a functional replacement enzyme.[1][3] Derived from human placental tissue, this compound is a modified form of β-glucocerebrosidase, engineered to target macrophages, the primary site of pathology in Gaucher disease.[4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, manufacturing and quality control, clinical efficacy, and the experimental protocols that underpinned its development. Although now largely succeeded by recombinant alternatives, the story of this compound offers invaluable insights into the development of enzyme replacement therapies.
Pathophysiology of Gaucher Disease and this compound's Mechanism of Action
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase).[6] This enzyme is responsible for the hydrolysis of the glycolipid glucosylceramide into glucose and ceramide within the lysosome.[6][7] GCase deficiency results in the accumulation of glucosylceramide, primarily within the lysosomes of macrophages, leading to the formation of characteristic "Gaucher cells."[8] These lipid-engorged cells infiltrate various organs, including the spleen, liver, and bone marrow, causing hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[4][8]
This compound is a modified form of human β-glucocerebrosidase designed to be taken up by macrophages through receptor-mediated endocytosis.[5] The native enzyme's oligosaccharide chains are enzymatically modified to terminate with mannose residues.[5][9] These mannose residues are recognized by mannose receptors on the surface of macrophages, facilitating the targeted delivery of the enzyme to the cells where it is most needed.[5] Once internalized, this compound is trafficked to the lysosomes, where it catalyzes the breakdown of accumulated glucosylceramide, thereby ameliorating the cellular pathology of Gaucher disease.[7]
Lysosomal Degradation of Glucosylceramide
The degradation of glucosylceramide is a critical process for maintaining cellular homeostasis. The pathway below illustrates the normal lysosomal degradation of glucosylceramide and the point of disruption in Gaucher disease.
Downstream Signaling Consequences of Glucosylceramide Accumulation
The accumulation of glucosylceramide is not a passive event but triggers a cascade of downstream signaling pathways that contribute to the clinical manifestations of Gaucher disease. Research has shown that this accumulation can lead to:
-
Neuroinflammation: In neuronopathic forms of Gaucher disease, glucosylceramide accumulation in microglia can trigger STING-dependent inflammatory pathways, contributing to neuronal loss.[10]
-
Complement Activation: GCase deficiency has been linked to the formation of glucosylceramide-specific IgG autoantibodies, leading to complement activation and C5a generation. This, in turn, fuels a cycle of cellular glucosylceramide accumulation and inflammation.[11]
-
Altered Lysosomal pH: The buildup of glucosylceramide can lead to an increase in lysosomal pH, which can impair the function of other lysosomal enzymes and disrupt cellular trafficking.[12]
Manufacturing and Quality Control of this compound
This compound was manufactured by Genzyme Corporation from pooled human placental tissue.[2] The production process involved a multi-step purification and enzymatic modification protocol to yield a sterile, non-pyrogenic solution for intravenous infusion.[13]
Manufacturing Workflow
The following diagram outlines the general workflow for the production of this compound from human placenta.
Quality Control
Each lot of this compound underwent rigorous quality control testing to ensure its safety, purity, and potency. Key quality control assays included:
-
Enzyme Activity Assay: To determine the specific activity of the β-glucocerebrosidase.[13]
-
Purity Analysis: Using techniques like SDS-PAGE to confirm the presence of a single band corresponding to this compound.[14]
-
Sterility and Endotoxin Testing: To ensure the absence of microbial and pyrogenic contaminants.
-
Viral Marker Testing: Each lot was tested for hepatitis B surface antigen (HBsAg) and human immunodeficiency virus (HIV) antigen and antibody.[13]
Clinical Efficacy of this compound
Clinical trials of this compound demonstrated its remarkable efficacy in treating the signs and symptoms of Type 1 Gaucher disease.[4] Improvements were observed in hematological parameters, visceral organ size, and skeletal manifestations.
Quantitative Clinical Trial Data
The following tables summarize the quantitative outcomes from key clinical studies of this compound.
Table 1: Hematological and Visceral Responses to this compound Therapy
| Parameter | Dosage | Duration | Baseline (Mean) | Post-Treatment (Mean) | Percent Change/Improvement | Citation(s) |
| Hemoglobin (g/dL) | 60 U/kg every 2 weeks | 9-12 months | - | Increase to normal range in 7/12 patients | Significant increase | [15] |
| 60 U/kg every 2 weeks | 10 years | 11.2 | 13.6 | 21.4% increase | [15] | |
| Platelet Count (x10⁹/L) | 60 U/kg every 2 weeks | 6 months | - | Significant increase in 7/10 patients | Significant increase | [15] |
| 60 U/kg every 2 weeks | 10 years | 95.3 | 166.0 | 74.2% increase | [15] | |
| Liver Volume (% of normal) | 60 U/kg every 2 weeks | 9 months | - | - | 16.4% ± 8.8% decrease | [15] |
| 60 U/kg every 2 weeks | 10 years | 1.8 MN | 1.0 MN | 44.4% decrease | [15] | |
| Spleen Volume (% of normal) | 60 U/kg every 2 weeks | 9 months | - | - | 42.2% ± 6.9% decrease | [15] |
| 60 U/kg every 2 weeks | 10 years | 19.4 MN | 5.2 MN | 73.2% decrease | [15] |
MN = Multiples of Normal
Table 2: Skeletal Response to this compound/Imiglucerase Therapy
| Parameter | Dosage | Duration | Outcome | Citation(s) |
| Bone Pain | 60 U/kg every 2 weeks | 48 months | 39% of patients reported pain vs. 73% at baseline | [16] |
| Bone Crises | 60 U/kg every 2 weeks | 48 months | No recurrences in 11 of 13 patients with a pre-treatment history | [16] |
| Bone Mineral Density (Z-score, spine) | 60 U/kg every 2 weeks | 48 months | Increased from -0.72 to -0.09 | [16] |
| Bone Mineral Density (Z-score, femoral neck) | 60 U/kg every 2 weeks | 36 months | Increased from -0.59 to -0.17 | [16] |
Detailed Experimental Protocols
The development and characterization of this compound relied on a number of key experimental protocols. The following sections provide an overview of these methodologies.
Purification of Glucocerebrosidase from Human Placenta
This protocol is based on established methods for the large-scale purification of glucocerebrosidase from human placental tissue.[14][17][18]
Objective: To purify active β-glucocerebrosidase from human placenta.
Materials:
-
Human placental tissue
-
Cholate solution
-
Ammonium sulfate
-
Butanol
-
Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)
-
Gel permeation chromatography column (e.g., Sephacryl S-200)
-
Appropriate buffers and reagents for protein purification and analysis
Procedure:
-
Extraction: Homogenize placental tissue in a cholate-containing buffer to solubilize the membrane-bound glucocerebrosidase.
-
Ammonium Sulfate Fractionation: Precipitate proteins from the extract using a stepwise addition of ammonium sulfate. Collect the fraction containing glucocerebrosidase activity.
-
Acid Precipitation: Further purify the enzyme by isoelectric precipitation at an acidic pH.
-
Butanol Extraction: Remove contaminating lipids by extraction with n-butanol.
-
Hydrophobic Interaction Chromatography: Apply the partially purified enzyme to a hydrophobic interaction column and elute with a decreasing salt gradient.
-
Gel Permeation Chromatography: Further purify the enzyme based on size using a gel permeation column.
-
Analysis: Monitor enzyme purity at each step using SDS-PAGE and measure specific activity using a glucocerebrosidase activity assay.
Enzymatic Modification of Glucocerebrosidase
To enhance macrophage targeting, the purified glucocerebrosidase is sequentially treated with exoglycosidases to expose terminal mannose residues.[3][9]
Objective: To modify the oligosaccharide chains of glucocerebrosidase to expose terminal mannose residues.
Materials:
-
Purified glucocerebrosidase
-
Neuraminidase
-
β-Galactosidase
-
N-acetylglucosaminidase
-
Reaction buffer (e.g., sodium acetate buffer, pH 5.0)
-
Dialysis materials
Procedure:
-
Desialylation: Incubate the purified glucocerebrosidase with neuraminidase to remove terminal sialic acid residues.
-
Degalactosylation: Following desialylation, treat the enzyme with β-galactosidase to remove terminal galactose residues.
-
Removal of N-acetylglucosamine: Finally, incubate with N-acetylglucosaminidase to remove terminal N-acetylglucosamine residues, thereby exposing the underlying mannose core.
-
Purification: Remove the exoglycosidases and reaction byproducts by dialysis or size-exclusion chromatography.
-
Confirmation: Confirm the modification by analyzing the oligosaccharide structure using appropriate analytical techniques (e.g., lectin blotting, mass spectrometry).
Glucocerebrosidase Activity Assay
The activity of glucocerebrosidase is commonly measured using a fluorometric assay with an artificial substrate.[19][20][21]
Objective: To quantify the enzymatic activity of glucocerebrosidase.
Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine serum albumin (BSA)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.7)
-
Fluorometer
Procedure:
-
Reaction Setup: In a microplate well, combine the enzyme sample with the assay buffer containing 4-MUG, sodium taurocholate, and BSA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Quantification: Calculate the enzyme activity based on a standard curve generated with known concentrations of 4-MU. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Conclusion
This compound, as the first successful enzyme replacement therapy, laid the groundwork for the treatment of Gaucher disease and other lysosomal storage disorders. Its development from a purified human placental enzyme to a clinically effective therapeutic was a landmark achievement in biotechnology. While now superseded by recombinant versions, the principles of targeted enzyme delivery and the methodologies established during its development continue to be relevant for researchers and drug development professionals in the field of rare genetic diseases. The legacy of this compound is a testament to the power of understanding disease pathophysiology at a molecular level and translating that knowledge into life-changing therapies.
References
- 1. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: practical guidance on appropriate dosage and administration in patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceredase (this compound) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 8. Individualised low-dose this compound therapy for type 1 Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ninds.nih.gov [ninds.nih.gov]
- 10. Glucosylceramide accumulation in microglia triggers STING-dependent neuroinflammation and neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complement drives glucosylceramide accumulation and tissue inflammation in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucosylceramide modulates endolysosomal pH in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of bone disease by imiglucerase (Cerezyme) therapy in patients with skeletal manifestations of type 1 Gaucher disease: results of a 48-month longitudinal cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of human placental glucocerebrosidase using a two-step high-performance hydrophobic and gel permeation column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme replacement therapy in Gaucher's disease: large-scale purification of glucocerebrosidase suitable for human administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
The Cellular Gateway: An In-depth Guide to the Uptake of Mannose-Terminated Glucocerebrosidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanism of mannose-terminated glucocerebrosidase (GCase), a critical process for the efficacy of enzyme replacement therapy (ERT) in Gaucher disease. Understanding this pathway is paramount for the development of next-generation therapies with improved targeting and efficiency.
The Primary Mechanism: Mannose Receptor-Mediated Endocytosis
The cellular entry of mannose-terminated GCase is predominantly mediated by receptor-mediated endocytosis. The key player in this process is the mannose receptor (CD206), a C-type lectin expressed on the surface of various cell types, most notably macrophages and sinusoidal endothelial cells.[1][2][3][4][5] This receptor recognizes and binds to terminal mannose residues on the N-linked glycans of the GCase, triggering its internalization.
The process begins with the binding of the mannose-terminated GCase to the mannose receptor on the cell surface. This interaction leads to the clustering of receptor-ligand complexes and their subsequent invagination into clathrin-coated pits.[5][6] These pits then pinch off from the plasma membrane to form clathrin-coated vesicles, which transport the GCase into the cell.
Once inside the cell, the vesicles lose their clathrin coat and mature into early endosomes. The acidic environment of the early endosome facilitates the dissociation of the GCase from the mannose receptor. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, while the GCase is trafficked through the endo-lysosomal pathway to the lysosomes.[5][6] Within the acidic environment of the lysosome, the GCase can then hydrolyze the accumulated glucosylceramide.
Interestingly, studies have suggested the involvement of a receptor distinct from the classical mannose receptor that also mediates mannose-dependent uptake of GCase, particularly in macrophages. This alternative receptor appears to have a significantly higher capacity for GCase binding compared to the classical mannose receptor.[1][2][7]
Quantitative Insights into GCase Uptake
The efficiency of GCase uptake is a critical factor in its therapeutic effect. Several studies have quantified the binding and internalization of mannose-terminated GCase in different cell types.
| Parameter | Cell Type | Value | Reference |
| Receptor Number | Murine and Human Macrophages | ~500,000 per cell | [1][2][7] |
| (for alglucerase) | |||
| Receptor Number | Murine and Human Macrophages | ~20,000 per cell | [1][2][7] |
| (for mannose-BSA) | |||
| Binding Affinity (Kd) | Murine and Human Macrophages | 10-7 M at 0°C | [1][2][7] |
| (for this compound) | |||
| Binding Affinity (Kd) | Murine and Human Macrophages | 10-8 M at 0°C | [1][2][7] |
| (for mannose-BSA) | |||
| Half-maximal Uptake | Macrophages | 10-6 M at 37°C | [1][2][3] |
| Incorporation Rate | Macrophages | 0.5% of added this compound at 10-7 M | [1][3] |
| Plasma Half-life | Rat (in vivo) | 2.0 +/- 0.5 min | [8] |
| (this compound) | |||
| Plasma Half-life | Rat (in vivo, with mannan) | 14.8 +/- 3.2 min | [8] |
| (this compound) |
In Vivo Biodistribution
Following intravenous administration, mannose-terminated GCase is rapidly cleared from the circulation. The liver is the primary organ of uptake, accounting for approximately 65.6% of the injected dose within 10 minutes.[8] The spleen and bone marrow also take up smaller, but significant, amounts of the enzyme.[8]
Within the liver, endothelial cells are the main cell type responsible for GCase uptake (60.8%), followed by parenchymal cells (31.0%) and Kupffer cells (8.2%).[8] This distribution highlights that while macrophages (Kupffer cells) are the primary therapeutic target in Gaucher disease, a substantial portion of the administered enzyme is taken up by other cell types.
Experimental Protocols
Cell Culture
-
Human Monocyte-Derived Macrophages (HMDMs): Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified and differentiated into macrophages by culturing in RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) for 7 days.[9]
-
COS-1 Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 4 mM glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[7]
Enzyme Preparation and Labeling
Recombinant GCase (e.g., this compound, imiglucerase) is used. For binding and uptake studies, the enzyme is often radiolabeled with 125I using the Iodo-Gen method.[7]
Binding and Internalization Assays
-
Binding Assay: Cells are incubated with varying concentrations of 125I-labeled GCase in a binding buffer (e.g., PBS with 1% BSA) at 4°C for a specified time (e.g., 120 minutes) to allow for receptor binding but prevent internalization. After incubation, cells are washed extensively with ice-cold buffer to remove unbound enzyme. The amount of cell-associated radioactivity is then measured using a gamma counter. Non-specific binding is determined in the presence of a large excess of unlabeled GCase or a competing ligand like mannan.[7][10]
-
Internalization (Uptake) Assay: The protocol is similar to the binding assay, but the incubation is performed at 37°C to allow for endocytosis. To distinguish between surface-bound and internalized enzyme, after the incubation period, the cells are treated with a mild acid wash (e.g., glycine-HCl, pH 2.5) to strip off surface-bound ligands before measuring the intracellular radioactivity.[10]
Glucocerebrosidase Activity Assay
The enzymatic activity of GCase is commonly measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[7][11][12][13]
-
Cell Lysis: Cells are lysed in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) to release the lysosomal enzymes.
-
Enzyme Reaction: The cell lysate is incubated with a saturating concentration of 4-MUG in a citrate-phosphate buffer at an acidic pH (typically pH 5.2-5.9) that is optimal for GCase activity.
-
Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH, pH 10.7). The fluorescence of the released 4-methylumbelliferone (4-MU) is then measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Quantification: The amount of 4-MU produced is quantified by comparison to a standard curve of known 4-MU concentrations.
Visualizing the Pathways
To better illustrate the core concepts, the following diagrams have been generated using the DOT language.
Caption: Mannose receptor-mediated endocytosis of glucocerebrosidase.
Caption: Workflow for measuring GCase activity using a fluorogenic substrate.
References
- 1. Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages. [jci.org]
- 3. Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of lysosomal enzymes for therapeutic use: glucocerebrosidase as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose receptor - Wikipedia [en.wikipedia.org]
- 6. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Quantitative analysis of the targeting of mannose-terminal glucocerebrosidase. Predominant uptake by liver endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
alglucerase's effect on glucocerebroside accumulation
An In-depth Technical Guide on the Effect of Alglucerase on Glucocerebroside Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase).[1][2] This enzymatic defect leads to the progressive accumulation of its substrate, glucocerebroside (also known as glucosylceramide), primarily within the lysosomes of macrophages.[1][3][4] These lipid-engorged macrophages, termed "Gaucher cells," infiltrate various organs, leading to a multisystemic pathology that includes hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[5][6][7]
This compound (Ceredase®), a mannose-terminated form of human placental glucocerebrosidase, was the first enzyme replacement therapy (ERT) approved by the U.S. Food and Drug Administration (FDA) in 1991 for the treatment of Type 1 Gaucher disease.[3][8] It was developed to supplement the deficient enzyme, thereby reducing the accumulation of glucocerebroside and ameliorating the clinical manifestations of the disease.[5] Although now largely replaced by recombinant forms like imiglucerase, the study of this compound laid the foundational principles for ERT in lysosomal storage disorders.[8][9] This guide provides a detailed technical overview of the mechanism, efficacy, and experimental evaluation of .
Mechanism of Action
This compound functions by directly addressing the enzymatic deficiency in Gaucher disease. The enzyme catalyzes the hydrolysis of glucocerebroside into glucose and ceramide, which are then available for normal cellular metabolic pathways.[2][10]
The native glucocerebrosidase enzyme is targeted to lysosomes. This compound was prepared from human placental tissue and biochemically modified to expose terminal mannose residues on its oligosaccharide chains.[5][8] This modification is critical for its therapeutic efficacy, as it facilitates targeted delivery to macrophages, the primary site of glucocerebroside accumulation. These cells express high-affinity mannose receptors on their surface that recognize and internalize the mannose-terminated this compound via endocytosis.[11][12] Following internalization, this compound is trafficked to the lysosomes, where it becomes active in the acidic environment and degrades the stored glucocerebroside.
References
- 1. The metabolism of glucocerebrosides - From 1965 to the present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound injection (Ceredase®) – Gaucher disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerezyme® (imiglucerase) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mcgs.bcbsfl.com [mcgs.bcbsfl.com]
- 10. Aglucerase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Failure of this compound infused into Gaucher disease patients to localize in marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Imiglucerase? [synapse.patsnap.com]
An In-depth Technical Guide to the Biochemical Properties of Human Placental Alglucerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alglucerase, marketed under the trade name Ceredase®, was the first enzyme replacement therapy (ERT) approved by the U.S. Food and Drug Administration in 1991 for the treatment of Type 1 Gaucher disease.[1] This lysosomal storage disorder is characterized by a deficiency of the enzyme β-glucocerebrosidase, leading to the accumulation of glucocerebroside in macrophages of the reticuloendothelial system.[2] this compound is a modified form of β-glucocerebrosidase purified from human placental tissue.[1] This guide provides a comprehensive overview of the core biochemical properties of human placental this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development in this field.
Molecular and Physicochemical Properties
Human placental this compound is a monomeric glycoprotein. The protein component consists of 497 amino acids.[3] A key feature of this compound is the modification of its carbohydrate chains to terminate in mannose residues. This modification is crucial for targeting the enzyme to mannose receptors on macrophages, the primary cells affected in Gaucher disease.[1]
The table below summarizes the key physicochemical properties of both the unmodified human placental β-glucocerebrosidase and the final this compound product.
| Property | Unmodified Human Placental β-Glucocerebrosidase | This compound | Reference(s) |
| Molecular Weight (SDS-PAGE) | ~67,000 Da | ~59,300 - 68,000 Da | [3] |
| Amino Acid Residues | 497 | 497 | [3] |
| Carbohydrate Content | ~12% | ~6% | [3] |
| Isoelectric Point (pI) | ~5.0 | Not explicitly stated, but likely similar to the native enzyme | [4] |
| Structure | Monomeric glycoprotein | Modified monomeric glycoprotein | [3] |
Enzyme Kinetics and Activity
Post-Translational Modifications: Glycosylation
The glycosylation of human placental β-glucocerebrosidase is a critical post-translational modification that influences its therapeutic efficacy. The unmodified enzyme possesses N-linked carbohydrate chains of both the complex and high mannose types.[3] For the production of this compound, these oligosaccharide chains are enzymatically modified to expose terminal mannose residues.[1] This targeted modification enhances the uptake of the enzyme by macrophages through the mannose receptor, thereby delivering the functional enzyme to the lysosomes where glucocerebroside accumulates.
The following diagram illustrates the general process of N-linked glycosylation and the modification to produce mannose-terminated glycans.
Caption: N-linked glycosylation and modification workflow for this compound.
Stability
The stability of this compound is a critical factor for its storage and administration. The commercially available formulation, Ceredase®, is stored under refrigerated conditions. Information on the thermal and pH stability of the purified enzyme is crucial for understanding its handling and in vivo activity. While comprehensive stability studies on the purified this compound are not widely published, it is known that as a lysosomal enzyme, it functions optimally at an acidic pH and is likely to be less stable at neutral or alkaline pH.[5]
Experimental Protocols
Purification of Human Placental β-Glucocerebrosidase (Conceptual Workflow)
The purification of β-glucocerebrosidase from human placenta is a multi-step process designed to isolate the enzyme to a high degree of purity. The general workflow involves extraction, fractionation, and chromatographic separations.
Caption: A simplified workflow for the purification of this compound.
Methodology:
-
Extraction: The initial step involves the extraction of the enzyme from homogenized human placental tissue using a detergent such as cholate.
-
Ammonium Sulfate Fractionation: The crude extract is then subjected to ammonium sulfate precipitation to selectively precipitate proteins, including β-glucocerebrosidase.
-
Delipidation: A butanol delipidation step is employed to remove lipids that can interfere with subsequent purification steps.
-
Chromatography: A series of column chromatography steps are used to achieve high purity. This typically includes hydrophobic interaction chromatography followed by gel permeation chromatography.
-
Enzymatic Modification: The purified β-glucocerebrosidase undergoes enzymatic treatment to remove terminal sugar residues, thereby exposing the mannose cores.
-
Final Formulation: The modified enzyme is then formulated in a suitable buffer for therapeutic use.
Enzyme Activity Assay (General Protocol)
The activity of this compound is typically determined by measuring the rate of hydrolysis of a substrate. Both natural and artificial substrates can be used.
Using the Natural Substrate (Glucosylceramide):
-
Reaction Mixture: Prepare a reaction mixture containing the purified this compound, the natural substrate glucosylceramide, and a buffer solution to maintain an acidic pH (e.g., citrate-phosphate buffer, pH 5.5). The presence of a detergent like sodium taurocholate is often required to solubilize the lipid substrate.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, for example, by adding a strong base or by heat inactivation.
-
Quantification of Product: The amount of glucose released is quantified using a coupled enzymatic assay, such as the glucose oxidase-peroxidase method, or by chromatographic techniques.
-
Calculation of Activity: Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.
Using an Artificial Substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside):
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the artificial substrate, and a buffer at the optimal pH.
-
Incubation: Incubate the mixture at a constant temperature.
-
Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-carbonate).
-
Fluorometric Detection: The fluorescent product, 4-methylumbelliferone, is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculation of Activity: A standard curve of the fluorescent product is used to calculate the amount of product formed and, subsequently, the enzyme activity.
Conclusion
Human placental this compound was a pioneering therapeutic for Gaucher disease, and its development provided a foundational understanding of enzyme replacement therapy. Its biochemical properties, particularly the targeted glycosylation for macrophage uptake, highlight the intricate relationship between protein structure and therapeutic function. This technical guide summarizes the core biochemical characteristics of this compound, providing a valuable resource for researchers and professionals in the fields of lysosomal storage diseases, enzyme engineering, and drug development. Further research to fully elucidate the specific kinetic parameters with its natural substrate and a more detailed analysis of its glycan structures would provide even deeper insights into the function of this important therapeutic enzyme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunological and isoelectric focusing study of beta-glucocerebrosidase from normal and Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
Alglucerase and its Impact on Macrophage Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gaucher disease, an autosomal recessive lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase. This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages, giving rise to dysfunctional "Gaucher cells." These lipid-laden cells infiltrate various organs, leading to hepatosplenomegaly, hematological abnormalities, and skeletal disease. Alglucerase, a mannose-terminated form of human placental glucocerebrosidase, was a pioneering enzyme replacement therapy (ERT) designed to target and be internalized by macrophages to restore enzymatic activity. This guide provides a comprehensive technical overview of this compound, its mechanism of action on macrophages, quantitative clinical outcomes, and detailed experimental protocols relevant to its study. Although largely succeeded by recombinant forms, the principles of this compound's interaction with macrophages remain fundamental to current enzyme replacement strategies for Gaucher disease.
The Pathophysiology of Gaucher Disease and the Role of Macrophages
In healthy individuals, glucocerebrosidase, located within lysosomes, catalyzes the hydrolysis of glucosylceramide into glucose and ceramide.[1] In Gaucher disease, the deficient activity of this enzyme leads to the progressive accumulation of glucosylceramide within the lysosomes of macrophages.[2][3] These macrophages, which are responsible for clearing senescent cells, become engorged with the undegraded lipid, transforming into the pathogenic Gaucher cells.[4]
The accumulation of glucosylceramide is not a passive process; it actively alters macrophage function, leading to a pro-inflammatory phenotype.[5][6] Studies have shown that the buildup of this lipid substrate can trigger the activation of the inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[7][8] Furthermore, glucosylceramide accumulation has been linked to the activation of the NF-κB signaling pathway, a key regulator of inflammation, resulting in the increased secretion of other inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7] This chronic inflammatory state contributes significantly to the clinical manifestations of Gaucher disease.[5]
This compound: Mechanism of Action and Macrophage Targeting
This compound is a purified form of human placental glucocerebrosidase that has been modified to expose terminal mannose residues on its oligosaccharide chains.[9] This modification is crucial for its therapeutic efficacy as it facilitates targeted delivery to macrophages via receptor-mediated endocytosis.[10]
Mannose Receptor-Mediated Uptake
Macrophages express a high number of mannose receptors on their surface, which recognize and bind to the exposed mannose residues of this compound.[10] This binding event triggers the internalization of the enzyme into the macrophage.
Below is a diagram illustrating the uptake of this compound by a macrophage and its subsequent action within the lysosome.
Caption: this compound uptake by a macrophage via mannose receptor-mediated endocytosis.
Once internalized, this compound is trafficked to the lysosomes, where it supplements the deficient endogenous enzyme. Inside the lysosome, this compound catalyzes the breakdown of the accumulated glucosylceramide, thereby reducing the lipid burden within the macrophage and restoring its normal function.
The following diagram illustrates the proposed signaling cascade initiated by glucosylceramide accumulation and its reversal by this compound.
Caption: Signaling pathways affected by glucosylceramide and this compound in macrophages.
Quantitative Data on this compound Efficacy
Clinical studies of this compound have demonstrated significant improvements in the hematological and visceral manifestations of Gaucher disease. The following tables summarize key quantitative outcomes from these studies.
Table 1: Hematological Response to this compound Treatment
| Parameter | Baseline (Pre-treatment) | Post-treatment (≥ 1 year) | Percentage Improvement | Reference |
| Hemoglobin | ||||
| Anemic Patients | 48.6% of patients < 110 g/L | 82.3% of anemic patients normalized | 82.3% normalization | [11] |
| Mean Concentration | 11.2 g/dL | 13.6 g/dL (after 10 years of ERT) | 21.4% increase | [12] |
| Platelet Count | ||||
| Thrombocytopenic Patients | 73.2% of patients < 150 x 10⁹/L | 47.0% of thrombocytopenic patients normalized | 47.0% normalization | [11] |
| Mean Count (Non-splenectomized) | 95.3 x 10⁹/L | 166.0 x 10⁹/L (after 10 years of ERT) | 74.2% increase | [13] |
*Data from a 10-year follow-up study including patients who started on this compound and transitioned to imiglucerase.[12]
Table 2: Visceral Response to this compound Treatment
| Organ | Measurement | Reduction after 1 year | Reference |
| Spleen | Volume | 42% | [11] |
| Liver | Volume | 66% | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on macrophage function.
Glucocerebrosidase Activity Assay
This protocol is for determining glucocerebrosidase activity in cell lysates using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the glucocerebrosidase activity assay.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
Reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.4)
-
Stop solution (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
-
Enzyme Reaction:
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate.
-
Add the 4-MUG substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone.
-
Calculate the specific enzyme activity as pmol of substrate hydrolyzed per hour per mg of protein.
-
Macrophage Phagocytosis Assay
This protocol describes a method to quantify the phagocytic capacity of macrophages using fluorescently labeled beads.
Workflow Diagram:
Caption: Workflow for the macrophage phagocytosis assay.
Materials:
-
Cultured macrophages
-
Fluorescently labeled microspheres (beads)
-
Cell culture medium
-
Quenching solution (e.g., Trypan Blue)
-
Phosphate-buffered saline (PBS)
-
96-well plate (black for fluorescence reading)
-
Fluorometer or flow cytometer
Procedure:
-
Cell Plating:
-
Seed macrophages in a 96-well plate at a desired density and allow them to adhere.
-
-
Phagocytosis:
-
Add fluorescently labeled beads to the macrophage cultures.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for phagocytosis.
-
-
Washing:
-
Gently wash the cells with cold PBS to remove non-ingested beads.
-
-
Quenching:
-
Add a quenching solution, such as Trypan Blue, to extinguish the fluorescence of beads that are attached to the outside of the cells but not internalized.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a plate reader or by flow cytometry.
-
-
Data Analysis:
-
Quantify the phagocytic activity by comparing the fluorescence intensity of treated cells to control cells.
-
Macrophage Cytokine Secretion Assay (ELISA)
This protocol outlines the measurement of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or patient plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow Diagram:
Caption: General workflow for a sandwich ELISA.
Materials:
-
ELISA plate
-
Capture antibody specific for the cytokine of interest
-
Detection antibody specific for the cytokine of interest (often biotinylated)
-
Recombinant cytokine standard
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer.
-
-
Sample and Standard Incubation:
-
Add diluted samples (cell culture supernatants or plasma) and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for a specified time.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate to allow binding to the captured cytokine.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate to allow binding to the detection antibody.
-
-
Substrate Reaction:
-
Wash the plate and add the substrate solution.
-
Allow color to develop in proportion to the amount of bound enzyme.
-
-
Stopping the Reaction and Reading:
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
-
Conclusion
This compound represented a significant breakthrough in the treatment of Gaucher disease, establishing the principle of macrophage-targeted enzyme replacement therapy. By delivering functional glucocerebrosidase directly to the primary site of pathology, this compound effectively reduces the accumulation of glucosylceramide, leading to the amelioration of the pro-inflammatory state of Gaucher macrophages and a consequent improvement in the clinical manifestations of the disease. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand the intricate interplay between lysosomal storage, macrophage function, and therapeutic intervention in Gaucher disease and other related disorders.
References
- 1. Long-term efficacy and safety results of taliglucerase alfa up to 36 months in adult treatment-naïve patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme replacement therapy for gaucher disease patients [wisdomlib.org]
- 4. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 5. Systemic inflammation in glucocerebrosidase-deficient mice with minimal glucosylceramide storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seven‐year safety and efficacy with velaglucerase alfa for treatment‐naïve adult patients with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal storage and impaired autophagy lead to inflammasome activation in Gaucher macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacement therapy for inherited enzyme deficiency--macrophage-targeted glucocerebrosidase for Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [this compound treatment of type I Gaucher's disease. Preliminary results in Spain. Spanish Group on Gaucher's Disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term clinical outcomes in type 1 Gaucher disease following 10 years of imiglucerase treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Alglucerase in Gaucher Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of alglucerase, a mannose-terminated form of human placental β-glucocerebrosidase, in preclinical animal models of Gaucher disease. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of enzyme replacement therapy (ERT) for this lysosomal storage disorder.
Introduction to this compound and Gaucher Disease
Gaucher disease is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within the lysosomes of macrophages, which become engorged and are referred to as Gaucher cells.[1][2] The clinical manifestations of Gaucher disease include hepatosplenomegaly, hematological abnormalities, and bone disease.[3] this compound (Ceredase®) was the first enzyme replacement therapy approved for Gaucher disease and is derived from human placental tissue.[1] Its oligosaccharide chains are modified to terminate in mannose residues, facilitating its uptake by macrophages via mannose receptors.[4][5]
Animal Models of Gaucher Disease
A variety of animal models have been developed to study the pathophysiology of Gaucher disease and to test therapeutic interventions. These models can be broadly categorized as:
-
Chemically-Induced Models: These models are generated by administering an inhibitor of GCase, such as conduritol-β-epoxide (CBE), to wild-type animals. Daily injections of CBE can lead to a significant reduction in GCase activity and the accumulation of GlcCer in various tissues, including the spleen, liver, and brain.[6]
-
Genetic Models (Knockout and Knockin):
-
Knockout (KO) Models: Mice with a targeted disruption of the Gba gene (the gene encoding GCase) have been created. Homozygous null mice exhibit a severe phenotype and typically die shortly after birth.[6]
-
Conditional Knockout Models: To overcome the neonatal lethality of full KO models, conditional models have been developed where the Gba gene is flanked by loxP sites, allowing for tissue-specific or inducible deletion of the gene when crossed with mice expressing Cre recombinase.[6]
-
Knockin (KI) Models: These models carry specific point mutations in the Gba gene that are found in human patients, such as the L444P mutation. These mice can exhibit a range of phenotypes, from multisystem inflammation with minimal GlcCer storage to more severe manifestations.[7] One commonly used model is the D409V/null mouse, which exhibits GlcCer accumulation in the liver, spleen, and lungs.
-
Quantitative Data Summary
The efficacy of this compound and its recombinant analogues (imiglucerase and velaglucerase) has been demonstrated in various Gaucher disease mouse models. The following tables summarize the quantitative data on the reduction of glucosylceramide (GC) levels and other relevant markers in key tissues following enzyme replacement therapy.
Table 1: Reduction of Glucosylceramide (GC) Levels in Liver of Gaucher Mice Following Enzyme Replacement Therapy
| Treatment Group | Dose | Duration | Percent Reduction in GC vs. Untreated | Reference |
| Imiglucerase | 60 U/kg/wk | 4 weeks | ~60-80% | [8] |
| Velaglucerase alfa | 60 U/kg/wk | 4 weeks | ~80-95% | [8] |
| Imiglucerase | 60 U/kg/wk | 8 weeks | Approaching wild-type levels | [8] |
| Velaglucerase alfa | 60 U/kg/wk | 8 weeks | Approaching wild-type levels | [8] |
Table 2: Reduction of Glucosylceramide (GC) Levels in Spleen of Gaucher Mice Following Enzyme Replacement Therapy
| Treatment Group | Dose | Duration | Percent Reduction in GC vs. Untreated | Reference |
| Imiglucerase/Velaglucerase alfa | 5, 15, or 60 U/kg/wk | 4 weeks | ~10-15% | [8] |
| Imiglucerase/Velaglucerase alfa | 5, 15, or 60 U/kg/wk | 8 weeks | ~20-30% | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Mice
Materials:
-
This compound (Ceredase®) or recombinant glucocerebrosidase (imiglucerase or velaglucerase alfa)
-
Sterile Water for Injection
-
0.9% Sodium Chloride Injection (sterile saline)
-
Syringes and needles (appropriate for intravenous injection in mice)
-
Animal restraints
Procedure:
-
Reconstitution: Reconstitute the lyophilized enzyme with Sterile Water for Injection according to the manufacturer's instructions. For example, velaglucerase alfa is typically reconstituted to a concentration of 40 U/mL and imiglucerase to 100 U/mL.[8] this compound is supplied as a sterile solution and may not require reconstitution, but should be diluted.[5]
-
Dilution: On the day of use, dilute the appropriate amount of the enzyme solution for each mouse with sterile 0.9% sodium chloride to a final volume suitable for intravenous injection (e.g., 100-200 µL).[5] Aseptic techniques should be used throughout this process.
-
Dosing: The dose of this compound or its analogues can vary depending on the experimental design. Doses ranging from 1.15 U/kg three times a week to 60 U/kg once a week have been used in clinical and preclinical settings.[9] For dose-response studies in mice, doses of 5, 15, or 60 U/kg/week are often employed.[8]
-
Administration: Administer the diluted enzyme solution via intravenous injection, typically through the tail vein. The injection should be performed slowly over 1-2 minutes.
-
Monitoring: Following injection, monitor the animals for any signs of adverse reactions. In some studies, mice receiving high doses of ERT have experienced hypersensitivity reactions. Placing the animals in an oxygen chamber for 20-30 minutes post-injection may improve survival in such cases.[8]
Protocol 2: Quantification of Glucosylceramide (GL-1) in Mouse Tissues by Mass Spectrometry
Materials:
-
Tissue homogenizer
-
Chloroform
-
Methanol
-
Water (deionized)
-
d3-C16-GL-1 internal standard
-
Dimethylsulfoxide (DMSO)
-
C8 HPLC column
-
Acetonitrile
-
Ammonium acetate
-
Formic acid
-
Electrospray ionization mass spectrometer (ESI/MS)
Procedure:
-
Tissue Homogenization and Lipid Extraction:
-
Homogenize a known mass of tissue in a 2:1 (v/v) chloroform:methanol solution.
-
Incubate at 37°C for 15 minutes.
-
Centrifuge the samples and extract the supernatant with 0.2 volumes of water overnight at 4°C.
-
Centrifuge again, discard the aqueous phase, and dry the organic phase under a stream of nitrogen.
-
-
Sample Preparation for ESI/MS Analysis:
-
Reconstitute the dried lipid film in chloroform:methanol (2:1, v/v).
-
Add a known amount of d3-C16-GL-1 internal standard to an aliquot of the sample.
-
Dry the sample under nitrogen and reconstitute in 1:4 (v/v) DMSO:methanol.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C8 HPLC column.
-
Elute with a gradient of acetonitrile containing 2 mM ammonium acetate and 0.1% formic acid.
-
Perform mass spectrometry analysis using an electrospray ionization source in positive ion mode.
-
Quantify the different species of GL-1 by comparing their peak areas to that of the internal standard.
-
Protocol 3: Immunohistochemical Staining for Gaucher Cells in Mouse Tissue
Materials:
-
Paraffin-embedded tissue sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking solution (e.g., normal serum from the secondary antibody host species)
-
Primary antibody against a macrophage marker (e.g., anti-CD68)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC kit)
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Dewax the paraffin-embedded tissue sections in xylene.
-
Rehydrate the sections through a descending series of ethanol concentrations to water.
-
-
Antigen Retrieval:
-
Immerse the slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) to unmask the antigenic sites.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody (e.g., anti-CD68) diluted in blocking solution, typically overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the sections in PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash and then incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization and Counterstaining:
-
Develop the color by adding a chromogen substrate.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the sections under a microscope to identify and quantify CD68-positive Gaucher cells.
-
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy in a Gaucher disease mouse model.
Caption: Proposed signaling pathway of this compound action in Gaucher disease.
Discussion of Signaling Pathways
The primary mechanism of action of this compound is the enzymatic degradation of accumulated glucosylceramide within the lysosomes of macrophages. The subsequent reduction in the lipid burden is believed to alleviate the downstream pathological consequences. In Gaucher disease, the accumulation of GlcCer in macrophages leads to their activation and the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[10][11] This chronic inflammatory state contributes significantly to the clinical manifestations of the disease.
Recent research suggests a potential role for the complement component 5a (C5a) and its receptor, C5aR1, in driving the inflammation and tissue damage in Gaucher disease.[12] The accumulation of glucosylceramide may lead to the formation of auto-antibodies and immune complexes, activating the complement system and generating C5a.[8] C5a, through its interaction with C5aR1 on immune cells, can then amplify the inflammatory response.
By reducing the levels of GlcCer, this compound therapy is hypothesized to interrupt this inflammatory cascade. The clearance of the stored lipid substrate should lead to a reduction in macrophage activation and a subsequent decrease in the production of pro-inflammatory cytokines. This, in turn, would contribute to the resolution of inflammation and the amelioration of disease symptoms. Further research is needed to fully elucidate the specific signaling pathways that are modulated by enzyme replacement therapy in Gaucher disease animal models. Transcriptomic analyses of tissues from treated and untreated Gaucher mice could provide valuable insights into the molecular changes that occur in response to this compound administration.
References
- 1. This compound injection (Ceredase®) – Gaucher disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. New macrophage models of Gaucher disease offer new tools for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Reduced Glucosylceramidase Activity in the Most Common Gaucher Disease Mutant, N370S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Systemic inflammation in glucocerebrosidase-deficient mice with minimal glucosylceramide storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. scispace.com [scispace.com]
- 10. Cytokine mRNA in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokines in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gaucherdiseasenews.com [gaucherdiseasenews.com]
Application Notes and Protocols: The Use of Alglucerase in Elucidating Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a class of over 70 inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes, leading to cellular dysfunction.[1][2] Gaucher disease, one of the most prevalent LSDs, results from a deficiency of the lysosomal enzyme glucocerebrosidase (GCase), which is essential for the breakdown of the glycolipid glucocerebroside.[3][4] This deficiency leads to the accumulation of glucocerebroside primarily within macrophages, which become engorged and are known as Gaucher cells.[5] The clinical manifestations of Gaucher disease include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal complications.[6]
Alglucerase (Ceredase®) was the first enzyme replacement therapy (ERT) approved by the U.S. Food and Drug Administration (FDA) in 1991 for the treatment of Type 1 Gaucher disease.[3][7] It is a modified form of human β-glucocerebrosidase derived from human placental tissue, with oligosaccharide chains terminated with mannose residues to facilitate uptake by macrophages.[6][7] Although largely succeeded by recombinant forms such as imiglucerase (Cerezyme®), velaglucerase alfa (VPRIV®), and taliglucerase alfa (Elelyso®), this compound served as a pioneering treatment and a crucial tool for studying lysosomal function, providing a foundational model for numerous other ERTs.[1][8][9] These application notes provide a detailed overview of how this compound and its successors are utilized to investigate and restore lysosomal function.
Application Notes
Principle of Action: Restoring Lysosomal Catalytic Activity
This compound functions by replacing the deficient endogenous GCase enzyme within the lysosomes.[10] Once delivered to the lysosome, it catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby reducing the substrate burden within the cell.[5][11] This enzymatic action helps to reverse the downstream pathological effects of lipid accumulation, such as cellular engorgement, organ enlargement, and inflammation. The primary therapeutic goal is to restore sufficient enzymatic activity to clear the stored glycolipid and prevent further accumulation, thereby alleviating the clinical symptoms of Gaucher disease.[6]
Mechanism of Cellular Uptake and Lysosomal Trafficking
The targeted delivery of this compound to lysosomes is a critical aspect of its therapeutic efficacy and a key area of study in lysosomal function. The enzyme is specifically modified to expose terminal mannose residues on its oligosaccharide chains.[6] This modification allows the enzyme to be recognized and internalized by macrophages and other target cells through mannose receptor-mediated endocytosis.[11][12] Following endocytosis, the enzyme is trafficked through the endosomal-lysosomal pathway, ultimately reaching the lysosome where it becomes active in the acidic environment.[11][13]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy on Lysosomal GCase Activity
This protocol describes a method to quantify the restoration of GCase activity in a cellular model of Gaucher disease following treatment with this compound. The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases a fluorescent product upon cleavage by GCase.[14][15]
Materials:
-
Gaucher disease patient-derived fibroblasts or a GBA-knockout cell line.
-
Healthy control fibroblasts.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound or a recombinant equivalent (e.g., imiglucerase).
-
Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Citrate-phosphate buffer (pH 5.4) with 0.1% Triton X-100.[14]
-
Substrate Solution: 4-MUG (3.75 mM) in 150 mM McIlvaine buffer (pH 5.2) with 0.2% sodium taurocholate and 0.1% Triton X-100.[15]
-
Stop Buffer: 0.5 M Sodium Carbonate-Bicarbonate buffer (pH 10.7).
-
96-well black, clear-bottom microplate.
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm).
Procedure:
-
Cell Culture and Treatment:
-
Plate Gaucher model cells and healthy control cells in a 96-well plate and culture for 24 hours.
-
Treat the Gaucher model cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 48-72 hours. Include untreated Gaucher cells and healthy cells as controls.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 50 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Add 20 µL of cell lysate from each well to a new 96-well black microplate.
-
Initiate the reaction by adding 50 µL of pre-warmed (37°C) Substrate Solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[14]
-
-
Fluorescence Measurement:
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Create a standard curve using 4-methylumbelliferone (4-MU).
-
Calculate the GCase activity for each sample and normalize to the protein concentration. Express the activity as nmol/hr/mg protein.
-
Compare the GCase activity in this compound-treated cells to untreated and healthy control cells to determine the extent of functional restoration.
-
Protocol 2: Monitoring Lysosomal Biomarkers in Response to ERT
This protocol outlines the monitoring of key plasma biomarkers that reflect the systemic burden of Gaucher disease and the response to this compound therapy. These biomarkers are often proteins secreted by lipid-laden Gaucher cells.[16]
Key Biomarkers:
-
Chitotriosidase: An enzyme secreted in large amounts by activated macrophages. Its level is markedly elevated in untreated Gaucher disease and decreases significantly with effective ERT.[8]
-
Glucosylsphingosine (Lyso-Gb1): A deacylated form of glucocerebroside that is highly specific for Gaucher disease. It is considered a reliable biomarker for monitoring disease activity and treatment response.[8][17]
-
CCL18 (PARC): A chemokine also secreted by Gaucher cells.
Procedure:
-
Sample Collection: Collect blood samples (plasma or serum) from patients at baseline (before starting this compound therapy) and at regular intervals during treatment (e.g., 3, 6, 12, and 24 months).
-
Chitotriosidase Activity Assay:
-
Use a fluorometric assay with an artificial 4-methylumbelliferyl-chitotrioside substrate.
-
Incubate plasma samples with the substrate and measure the rate of fluorescent product formation.
-
-
Lyso-Gb1 Quantification:
-
Use a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of Lyso-Gb1 in plasma.
-
-
CCL18 Quantification:
-
Use a standard enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of CCL18 in plasma.
-
-
Data Analysis:
-
Plot the levels of each biomarker over time for each patient.
-
Calculate the percentage reduction from baseline at each time point to quantify the therapeutic response.
-
Correlate biomarker levels with clinical parameters (e.g., spleen volume, hemoglobin levels) to assess their utility in predicting clinical outcomes.
-
Data Presentation
The efficacy of this compound and its recombinant successor, imiglucerase, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound/Imiglucerase on Clinical Parameters in Type 1 Gaucher Disease
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change | Duration of Treatment | Reference |
|---|---|---|---|---|---|
| Hemoglobin (g/dL) | |||||
| Non-splenectomized | 11.2 | 13.6 | +21.4% | 10 years | [18] |
| Splenectomized | 11.9 | 13.4 | +12.6% | 10 years | [18] |
| Platelet Count (x10³/mm³) | |||||
| Non-splenectomized | 95.3 | 166.0 | +74.2% | 10 years | [8][18] |
| Spleen Volume (% of body weight) | Not Reported | Not Reported | -50% to -60% | 2-5 years | [19] |
| Liver Volume (% of body weight) | Not Reported | Not Reported | -30% to -40% | 2-5 years | [19] |
| Spleen Volume (MN) | Not Reported | Not Reported | -47.1% (Imiglucerase) | 9 months | [8] |
| Liver Volume (MN) | Not Reported | Not Reported | -21.4% (Imiglucerase) | 9 months | [8] |
(MN = multiples of normal)
Table 2: Effect of Enzyme Replacement Therapy on Lysosomal Biomarkers
| Biomarker | Median % Decrease | Duration of Treatment | Therapy | Reference |
|---|---|---|---|---|
| Chitotriosidase | 88% | 2 years | ERT (Imiglucerase/Velaglucerase) | [8] |
| CCL18 | 54% | 2 years | ERT (Imiglucerase/Velaglucerase) | [8] |
| Glucosylsphingosine (Lyso-Gb1) | 78% | 2 years | ERT (Imiglucerase/Velaglucerase) |[8] |
Conclusion
This compound, as the first successful ERT for a lysosomal storage disorder, has been instrumental in both treating Gaucher disease and advancing our understanding of lysosomal function. It serves as a critical research tool for investigating the pathophysiology of lysosomal substrate accumulation, the mechanisms of cellular uptake and trafficking of lysosomal enzymes, and the systemic response to restored enzymatic activity. The protocols and data presented here highlight the methodologies used to assess its efficacy, providing a framework for future research and the development of novel therapies for Gaucher disease and other lysosomal storage disorders.
References
- 1. Gene Therapy for Lysosomal Storage Disorders: Ongoing Studies and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal functions and dysfunctions: Molecular and cellular mechanisms underlying Gaucher disease and its association with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound injection (Ceredase®) – Gaucher disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aglucerase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gaucherdisease.org [gaucherdisease.org]
- 10. gaucherdisease.org [gaucherdisease.org]
- 11. What is the mechanism of Velaglucerase Alfa? [synapse.patsnap.com]
- 12. This compound: practical guidance on appropriate dosage and administration in patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Alglucosidase Alfa? [synapse.patsnap.com]
- 14. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 15. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Lyso-Gb1 as a biomarker for Gaucher disease treatment outcomes using data from the Gaucher Outcome Survey | Nutrition Connect [nutritionconnect.org]
- 18. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
alglucerase as a tool for investigating glycolipid metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alglucerase, a mannose-terminated form of human placental β-glucocerebrosidase (GCase), was the first enzyme replacement therapy (ERT) approved for the treatment of Gaucher disease, a lysosomal storage disorder caused by a deficiency in GCase.[1][2][3] This deficiency leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages.[2][4] this compound catalyzes the hydrolysis of GlcCer into glucose and ceramide, thereby reducing the substrate burden in affected cells.[4][5] While largely succeeded by recombinant forms of GCase like imiglucerase, this compound remains a valuable tool for researchers investigating the complex pathways of glycolipid metabolism and their roles in various cellular processes and disease states.
These application notes provide detailed protocols and data for utilizing this compound as a research tool to explore glycolipid metabolism, including its impact on cellular signaling and the development of novel therapeutic strategies.
Mechanism of Action
This compound, like endogenous GCase, is a lysosomal hydrolase. Its mechanism of action as a therapeutic and research tool involves several key steps:
-
Cellular Uptake: this compound is administered intravenously and is specifically targeted to macrophages through the mannose receptor, a C-type lectin that recognizes terminal mannose residues on the enzyme's oligosaccharide chains.[5][6] This receptor-mediated endocytosis facilitates the delivery of the enzyme to the lysosomes.[5]
-
Lysosomal Delivery: Following endocytosis, the enzyme is transported through the endosomal pathway to the lysosomes.[5]
-
Substrate Hydrolysis: Within the acidic environment of the lysosome, this compound catalyzes the hydrolysis of the β-glycosidic linkage of glucosylceramide, breaking it down into glucose and ceramide.[1][4] This enzymatic activity restores the normal catabolism of this glycolipid.
Applications in Glycolipid Metabolism Research
Beyond its therapeutic use in Gaucher disease, this compound serves as a powerful tool for investigating the broader roles of glycolipid metabolism in cellular function and pathology. Researchers can utilize this compound to:
-
Restore GCase activity in in vitro and in vivo models of Gaucher disease: This allows for the study of the downstream effects of substrate reduction on cellular pathways, inflammation, and organ pathology.
-
Investigate the role of glucosylceramide and its metabolites in cellular signaling: By modulating GlcCer levels, researchers can explore its influence on pathways involved in cell growth, differentiation, apoptosis, and inflammation.[7][8]
-
Explore the link between glycolipid metabolism and neurodegenerative diseases: Deficiencies in GCase activity have been identified as a significant risk factor for Parkinson's disease.[9] this compound can be used in neuronal cell models to study the relationship between GCase activity, α-synuclein aggregation, and neuronal viability.
-
Evaluate the efficacy of novel therapeutic strategies: this compound can be used as a benchmark against which to compare new small molecule chaperones, substrate reduction therapies, or gene therapies aimed at correcting GCase deficiency.[10][11]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and similar enzyme replacement therapies.
Table 1: Dose-Response Relationship of Imiglucerase/Alglucerase on Clinical Parameters in Gaucher Disease Type 1 Patients [10][12]
| Dose Group | Parameter | Maximal Effect (Emax) | Half-Time to Emax (T50) in Months |
| Group A (<29 U/kg/2 weeks) | Hemoglobin (g/dL) | 1.40 | 18.0 |
| Platelet Count (x10^9/L) | 1.97 | 28.8 | |
| Spleen Volume (% decrease) | -53.2 | 16.8 | |
| Liver Volume (% decrease) | -23.8 | 30.0 | |
| Group B (29 to <48 U/kg/2 weeks) | Hemoglobin (g/dL) | 1.54 | 14.4 |
| Platelet Count (x10^9/L) | 2.01 | 22.8 | |
| Spleen Volume (% decrease) | -56.5 | 13.2 | |
| Liver Volume (% decrease) | -27.5 | 22.8 | |
| Group C (48 to <75 U/kg/2 weeks) | Hemoglobin (g/dL) | 1.68 | 9.6 |
| Platelet Count (x10^9/L) | 2.10 | 18.0 | |
| Spleen Volume (% decrease) | -60.8 | 10.8 | |
| Liver Volume (% decrease) | -31.4 | 19.2 |
Table 2: Clinical Responses to Different this compound Dosing Regimens [3][13]
| Dosing Regimen | Patient Cohort | Mean Change in Hemoglobin (g/dL) | Mean Change in Platelet Count (x10^9/L) | Mean Reduction in Spleen Volume (%) | Mean Reduction in Liver Volume (%) |
| 30 U/kg per month (divided doses) | 14 patients with moderate to severe Type 1 Gaucher disease | Approx. +2.0 over 6-12 months | Approx. +50 over 6-12 months | Approx. 40-50% over 12 months | Approx. 20-30% over 12 months |
| Low-dose (30 units/kg monthly) | 29 patients with Gaucher's disease | Satisfactory improvement | Satisfactory improvement | Satisfactory reduction | Satisfactory reduction |
Experimental Protocols
Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay Using a Fluorescent Substrate
This protocol describes a method to measure the enzymatic activity of this compound or endogenous GCase in cell lysates using the fluorescent substrate 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
This compound or cell lysates
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.5)
-
Glycine-carbonate stop buffer (pH 10.7)
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of 4-MUG in DMSO.
-
Prepare working solutions of 4-MUG in citrate-phosphate buffer at various concentrations (e.g., for determining Km and Vmax). A final concentration of 2.5 mM is often used for single-point assays.
-
-
Sample Preparation:
-
If using cell lysates, lyse cells in a suitable buffer and determine the protein concentration.
-
Dilute this compound or cell lysates to the desired concentration in citrate-phosphate buffer.
-
-
Enzyme Reaction:
-
Add 50 µL of diluted enzyme (this compound or cell lysate) to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 4-MUG working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Stop the reaction by adding 100 µL of glycine-carbonate stop buffer to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 4-MU to convert fluorescence units to molar amounts of product.
-
Calculate the specific activity of the enzyme (e.g., in nmol/h/mg protein for cell lysates).
-
Protocol 2: Quantification of Glucosylceramide in Cultured Cells Using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the extraction and quantification of glucosylceramide from cultured cells treated with or without this compound.[4][14]
Materials:
-
Cultured cells
-
This compound
-
Chloroform
-
Methanol
-
Internal standard (e.g., C12-NBD-glucosylceramide)
-
Sphingolipid ceramide N-deacylase (SCDase)
-
O-phthalaldehyde (OPA) reagent
-
HPLC system with a fluorescence detector and a normal-phase column
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for a specified period. Include untreated control cells.
-
-
Lipid Extraction:
-
Harvest and lyse the cells.
-
Add a known amount of the internal standard to the cell lysate.
-
Extract lipids using a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Separate the phases by adding water and centrifuging. Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Enzymatic Hydrolysis and Derivatization:
-
Resuspend the dried lipid extract in a buffer suitable for SCDase.
-
Add SCDase to hydrolyze the N-acyl linkage of glucosylceramide, generating glucosylsphingosine.
-
Incubate at 37°C to allow for complete hydrolysis.
-
Stop the reaction and derivatize the resulting glucosylsphingosine with OPA reagent to form a fluorescent product.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the fluorescently labeled glucosylsphingosine using a normal-phase column with an appropriate mobile phase (e.g., a gradient of hexane/isopropanol/water).
-
Detect the fluorescent product using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of glucosylceramide in each sample by comparing the peak area of the derivatized glucosylsphingosine to the peak area of the internal standard and a standard curve generated with known amounts of glucosylceramide.
-
Visualizations
Signaling Pathway: Glucocerebrosidase and α-Synuclein Degradation
Experimental Workflow: In Vitro Evaluation of this compound
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound injection (Ceredase®) – Gaucher disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Targeting sphingolipid metabolism in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities of genes controlling sphingolipid metabolism in human fibroblasts treated with flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Failure of this compound infused into Gaucher disease patients to localize in marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A less costly regimen of this compound to treat Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntsad.org [ntsad.org]
Application Notes and Protocols for Intravenous Delivery of Glucocerebrosidase in a Mouse Model of Gaucher Disease
Note on Enzyme Selection: The following protocols are detailed for imiglucerase, the recombinant form of human β-glucocerebrosidase. The originally requested alglucerase, a placenta-derived formulation, was the first enzyme replacement therapy for Gaucher disease but has since been largely superseded by recombinant versions like imiglucerase due to improved safety profiles and manufacturing consistency.[1][2] For research purposes, imiglucerase is the more commonly utilized and relevant enzyme in mouse models.[3][4][5]
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder resulting from a deficiency in the enzyme glucocerebrosidase (GCase).[6][7] This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages of the reticuloendothelial system, leading to hepatosplenomegaly, hematological abnormalities, and bone disease.[6][8] Mouse models of Gaucher disease are crucial for studying pathophysiology and evaluating therapeutic strategies like enzyme replacement therapy (ERT).[6][9][10] These protocols provide a detailed methodology for the intravenous administration of imiglucerase to these mouse models and the subsequent evaluation of its efficacy.
Experimental Protocols
Mouse Model Selection
Several mouse models for Gaucher disease exist, each with distinct genotypes and phenotypes. A commonly used model is the D409V/null mouse, which develops key features of type 1 Gaucher disease, including glucosylceramide accumulation in the liver, spleen, and lungs.[3][4][6] The choice of model will depend on the specific research question.
Preparation of Imiglucerase for Injection
-
Reconstitution: Imiglucerase (e.g., Cerezyme®) is supplied as a lyophilized powder.[2][11] Reconstitute the vial with sterile, non-bacteriostatic water for injection. Gently swirl the vial to dissolve the powder, avoiding vigorous shaking to prevent protein denaturation.
-
Dilution: The final injection volume for a mouse is typically 100-200 µL. Dilute the reconstituted imiglucerase in a sterile saline solution (0.9% NaCl) to achieve the desired final concentration for the intended dose.
Intravenous (Tail Vein) Injection Protocol
-
Animal Restraint: Properly restrain the mouse to immobilize the tail. Various commercial restraint devices are available. Warming the tail with a heat lamp or warm water can help dilate the veins, making them easier to visualize.
-
Syringe Preparation: Use a 27-30 gauge needle attached to a 1 mL syringe. Draw up the prepared imiglucerase solution, ensuring there are no air bubbles.
-
Injection: Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the mouse for any immediate adverse reactions.
Dosing Regimen
The optimal dosing regimen can vary. A common starting point in mouse models is 10 mg/kg of recombinant human glucocerebrosidase administered intravenously.[3] The frequency of administration can range from every two days to weekly, depending on the study's duration and objectives.[3][4] Doses as high as 60 U/kg have been used in some studies.[4][12]
Endpoint Analysis
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and perfuse with saline to clear the blood from the tissues.[12] Harvest relevant organs such as the liver, spleen, and lungs for analysis.
-
GCase Activity Assay: Homogenize a portion of the harvested tissues and measure GCase enzyme activity using a fluorometric assay with a 4-methylumbelliferyl-β-D-glucopyranoside substrate.
-
Glucosylceramide Quantification: Extract lipids from the tissue homogenates and quantify glucosylceramide levels using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin). Immunohistochemical staining with an anti-CD68 antibody can be used to visualize macrophages (Gaucher cells).[3]
Data Presentation
Table 1: Representative GCase Activity in Tissues of D409V/null Mice Following Imiglucerase Infusion
| Tissue | Treatment Group | GCase Activity (Fold of Wild-Type) |
| Liver | Untreated Gaucher | ~0.1-0.2 |
| Imiglucerase (60 U/kg) | 2.5 - 3.5 (at 20 min post-injection)[12] | |
| Spleen | Untreated Gaucher | ~0.08[12] |
| Imiglucerase (60 U/kg) | 3.0 - 4.5 (at 20 min post-injection)[12] | |
| Lung | Untreated Gaucher | Low |
| Imiglucerase (60 U/kg) | <5% of injected dose recovered[4][5] |
Table 2: Representative Reduction of Glucosylceramide (GC) in Tissues of D409V/null Mice
| Tissue | Treatment Group | % Reduction in GC Levels |
| Liver | Imiglucerase (60 U/kg/wk for 4 weeks) | 60-95%[4] |
| Spleen | Imiglucerase (60 U/kg/wk for 4 weeks) | ~10-30%[4] |
| Lung | Imiglucerase (10 mg/kg, 2 weeks) | ~30%[3] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Imiglucerase - Wikipedia [en.wikipedia.org]
- 3. Improved management of lysosomal glucosylceramide levels in a mouse model of type 1 Gaucher disease using enzyme and substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Therapeutic Effects of Velaglucerase Alfa and Imiglucerase in a Gaucher Disease Mouse Model | PLOS One [journals.plos.org]
- 6. Viable Mouse Models of Acid β-Glucosidase Deficiency: The Defect in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishment and Phenotypic Analysis of the Novel Gaucher Disease Mouse Model With the Partially Humanized Gba1 Gene and F213I Mutation [frontiersin.org]
- 8. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal model of Gaucher's disease from targeted disruption of the mouse glucocerebrosidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CEREZYME® (imiglucerase) for injection, for intravenous use Prescribing Information [products.sanofi.us]
- 12. Comparative Therapeutic Effects of Velaglucerase Alfa and Imiglucerase in a Gaucher Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Assay for Measuring Alglucerase Uptake by Macrophages
Introduction
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GBA), leading to the accumulation of glucosylceramide primarily in macrophages.[1][2] Enzyme replacement therapy (ERT) with alglucerase, a mannose-terminated form of GBA, is a standard treatment for Type 1 Gaucher disease.[3][4][5] this compound is designed to be taken up by macrophages through mannose receptor-mediated endocytosis, delivering the functional enzyme to the lysosomes where it can clear the accumulated substrate.[3][4][6]
The efficacy of ERT is dependent on the efficient uptake of the replacement enzyme by the target macrophage cells.[7] Therefore, developing robust and quantitative assays to measure this compound uptake is crucial for the development of new therapeutic strategies and for quality control in the manufacturing of enzyme preparations. This application note provides a detailed protocol for a fluorogenic-based assay to measure the uptake of this compound by a macrophage cell model. The assay is suitable for a high-throughput format and can be used to screen for factors that may enhance or inhibit enzyme uptake.
Assay Principle
This assay measures the enzymatic activity of this compound that has been internalized by macrophages. Macrophages are incubated with this compound for a defined period, after which the cells are thoroughly washed to remove any enzyme that has not been taken up. The cells are then lysed, and the internalized this compound activity is quantified using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4MU-βGlu).[8] The substrate is cleaved by the active enzyme to produce the highly fluorescent product 4-methylumbelliferone (4MU), which can be measured using a fluorescence plate reader. The amount of fluorescence is directly proportional to the amount of active this compound taken up by the cells.
Key Experimental Workflow
Caption: Workflow for the macrophage-based this compound uptake assay.
Materials and Reagents
| Reagent/Material | Supplier |
| THP-1 Monocytes | ATCC |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich |
| This compound | Genzyme (Ceredase®) |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4MU-βGlu) | Sigma-Aldrich |
| Sodium Acetate | Sigma-Aldrich |
| Protease Inhibitor Cocktail | Sigma-Aldrich |
| Black, clear-bottom 96-well plates | Corning |
| Fluorescence Plate Reader | Molecular Devices or equivalent |
Detailed Protocols
Macrophage Differentiation
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed THP-1 cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Differentiation: Add PMA to each well to a final concentration of 100 ng/mL to induce differentiation.
-
Incubation: Incubate the cells for 48-72 hours. Differentiated macrophages will become adherent to the plate.
-
Resting: After incubation, carefully aspirate the PMA-containing medium and replace it with 100 µL of fresh, pre-warmed culture medium. Allow the cells to rest for 24 hours before the uptake assay.
This compound Uptake Assay
-
Prepare this compound: Prepare a series of this compound dilutions in pre-warmed culture medium. A typical concentration range would be from 0.1 µM to 10 µM.
-
Enzyme Incubation: Carefully remove the medium from the differentiated macrophages and add 100 µL of the this compound dilutions to the respective wells. Include a "no enzyme" control.
-
Uptake: Incubate the plate at 37°C for 1 to 3 hours to allow for enzyme uptake.
-
Washing: After incubation, aspirate the this compound-containing medium. Wash the cells three times with 200 µL of cold PBS per well to remove any non-internalized enzyme.
-
Cell Lysis: After the final wash, add 100 µL of lysis buffer (200 mM sodium acetate, pH 4.0, with protease inhibitor cocktail) to each well.[8] Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
Measurement of Internalized Enzyme Activity
-
Substrate Preparation: Prepare the enzyme assay buffer by dissolving 4MU-βGlu in the lysis buffer to a final concentration of 5 mM.[8]
-
Enzymatic Reaction: Add 50 µL of the 4MU-βGlu solution to each well of the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[8]
-
Stop Reaction: Terminate the reaction by adding 100 µL of stop solution (1 M NaOH and 1 M glycine).[8]
-
Fluorescence Measurement: Measure the fluorescence in each well using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
Data Presentation
The uptake of this compound by macrophages is concentration-dependent. The following table summarizes representative data from in vitro studies.
| Parameter | Value | Cell Type | Reference |
| Binding Affinity (Kd) | 10⁻⁷ M | Murine and Human Macrophages | [3][4] |
| Half-Maximal Uptake Concentration | 10⁻⁶ M | Murine and Human Macrophages | [4][6] |
| Mannose-Dependent Receptors per Cell | ~500,000 | Murine and Human Macrophages | [3][4] |
| This compound Concentration for Uptake Assay | 10⁻⁷ M | Murine and Human Macrophages | [3] |
| Incorporation at 10⁻⁷ M | 0.5% of added this compound | Murine and Human Macrophages | [3] |
Mechanism of Uptake: Mannose Receptor-Mediated Endocytosis
The targeted delivery of this compound to macrophages is achieved through the recognition of its terminal mannose residues by the mannose receptor (CD206) on the macrophage cell surface.[9] This interaction triggers a process called clathrin-mediated endocytosis.
References
- 1. Quantitative analysis of the targeting of mannose-terminal glucocerebrosidase. Predominant uptake by liver endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failure of this compound infused into Gaucher disease patients to localize in marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding, internalization, and degradation of mannose-terminated glucocerebrosidase by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationships for enzyme replacement therapy with imiglucerase/alglucerase in patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Enzyme replacement therapy: efficacy and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannose receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of Alglucerase in Primary Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alglucerase, a mannose-terminated form of β-glucocerebrosidase derived from human placental tissue, is a cornerstone of enzyme replacement therapy (ERT) for Gaucher disease. This lysosomal storage disorder is characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucocerebroside, primarily within macrophages. This accumulation transforms macrophages into "Gaucher cells," which are implicated in the multi-systemic pathology of the disease, including inflammation.
These application notes provide a comprehensive overview of the use of this compound in primary macrophage cell lines. They are intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this important therapeutic enzyme. Detailed protocols for the culture of primary macrophages, their treatment with this compound, and subsequent analysis of cellular responses are provided.
Mechanism of Action
This compound is specifically designed to target macrophages. The exposed mannose residues on the glycoprotein facilitate its recognition and uptake by mannose receptors on the surface of macrophages.[1] Once internalized through receptor-mediated endocytosis, this compound is trafficked to the lysosomes. Within the acidic environment of the lysosome, the enzyme catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby restoring normal lysosomal function and mitigating the cellular pathology of Gaucher disease.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound with macrophages and the typical inflammatory profile observed in Gaucher disease macrophages, which this compound aims to correct.
Table 1: this compound-Macrophage Interaction
| Parameter | Value | Cell Type | Reference |
| Mannose-Dependent Receptors per Cell | ~500,000 | Murine and Human Macrophages | [1] |
| Dissociation Constant (Kd) at 0°C | 10-7 M | Murine and Human Macrophages | [1] |
| Half-Maximal Uptake Concentration at 37°C | 10-6 M | Murine and Human Macrophages | [1] |
Table 2: Inflammatory Cytokine Profile in Gaucher Disease Macrophages (Untreated)
| Cytokine | Expression Level | Stimulation Condition | Reference |
| IL-1β | Increased | LPS + ATP | [2] |
| IL-6 | Increased | LPS | [2] |
| TNF-α | Increased | LPS | [2] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Seeding: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density of 1 x 106 cells/mL.
-
Macrophage Differentiation: Add human M-CSF to the culture medium at a final concentration of 50 ng/mL to promote differentiation into macrophages.
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 6-7 days. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.
-
Confirmation of Differentiation: After 6-7 days, macrophages will be adherent and exhibit a characteristic fried-egg morphology.
Protocol 2: this compound Treatment of Primary Macrophages
This protocol outlines the procedure for treating differentiated primary macrophages with this compound to assess its effects on cellular function.
Materials:
-
Differentiated primary macrophages (from Protocol 1)
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Complete RPMI-1640 medium (as in Protocol 1)
Procedure:
-
This compound Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL. Gently swirl to dissolve, avoiding vigorous shaking.
-
Preparation of Treatment Medium: Prepare the desired concentrations of this compound in complete RPMI-1640 medium. A typical starting concentration for in vitro studies is 10-7 M to 10-6 M.[1]
-
Cell Treatment: Remove the existing culture medium from the differentiated macrophages and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired treatment duration. For studies on substrate clearance, a 24-72 hour incubation is common. For signaling studies, shorter time points (e.g., 15, 30, 60 minutes) may be appropriate.
-
Washout (Optional): After the treatment period, the this compound-containing medium can be removed, and the cells can be washed with PBS before being lysed or further cultured in fresh medium, depending on the experimental endpoint.
Protocol 3: Analysis of Cytokine Secretion by ELISA
This protocol describes the quantification of cytokine secretion from this compound-treated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from this compound-treated and control macrophage cultures
-
Commercially available ELISA kits for target cytokines (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Supernatant Collection: At the end of the this compound treatment period, carefully collect the culture supernatants. Centrifuge the supernatants to pellet any detached cells and debris.
-
ELISA Procedure: Perform the ELISA for the target cytokines according to the manufacturer's instructions provided with the kit. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines of known concentrations.
Protocol 4: Analysis of Macrophage Polarization by Flow Cytometry
This protocol details the analysis of M1 and M2 macrophage surface markers using flow cytometry to assess the effect of this compound on macrophage polarization.
Materials:
-
This compound-treated and control macrophages
-
Cell scraper
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently detach the adherent macrophages from the culture plate using a cell scraper.
-
Cell Staining:
-
Transfer the cells to FACS tubes and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies against the desired surface markers.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of cells expressing the M1 and M2 markers and the mean fluorescence intensity.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Uptake and Action
The following diagram illustrates the key steps involved in the uptake of this compound by macrophages and its subsequent enzymatic activity within the lysosome.
Caption: this compound uptake and lysosomal action in macrophages.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general experimental workflow for evaluating the effects of this compound on primary macrophages.
Caption: Experimental workflow for this compound studies.
Logical Relationship of Gaucher Cell Pathology and this compound Intervention
This diagram illustrates the logical flow from the genetic defect in Gaucher disease to the therapeutic intervention with this compound.
Caption: Gaucher disease pathology and this compound intervention.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alglucerase Dosage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing alglucerase dosage for maximum efficacy in experimental settings. The following questions and answers address common issues encountered during research and clinical application.
Disclaimer: this compound (Ceredase®), a human placenta-derived enzyme, was the first enzyme replacement therapy (ERT) for Gaucher disease.[1][2] It has since been largely superseded by recombinant DNA-derived enzymes such as imiglucerase (Cerezyme®), velaglucerase alfa (VPRIV®), and taliglucerase alfa (Elelyso®).[2][3][4][5] While this compound is no longer in common use, the principles of dosage, administration, and efficacy monitoring established through its use form the basis for current ERT strategies. The information below is based on historical data for this compound and its recombinant successors.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of action for this compound?
This compound is an enzyme replacement therapy designed to treat Gaucher disease, a condition caused by a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase).[6][7] this compound provides an exogenous source of this enzyme. Its mechanism involves:
-
Targeted Uptake: The this compound enzyme is modified to expose terminal mannose residues on its oligosaccharide chains.[7] This modification facilitates its recognition and uptake by mannose receptors, which are highly expressed on macrophages—the primary cells where the substrate glucocerebroside accumulates in Gaucher disease.[8]
-
Lysosomal Delivery: Following receptor-mediated endocytosis, the enzyme is delivered to the lysosomes within the macrophages.
-
Substrate Hydrolysis: Inside the lysosome, this compound catalyzes the hydrolysis of the accumulated glycolipid, glucocerebroside, into glucose and ceramide.[4][9] This action corrects the metabolic defect, reduces the size of the engorged "Gaucher cells," and alleviates the associated clinical manifestations.[9]
2. How is this compound administered and what are the typical starting dosages?
This compound is administered via intravenous (IV) infusion, typically over 1-2 hours.[9][10] Dosing for enzyme replacement therapy in Gaucher disease is highly individualized and depends on the severity of the disease, patient age, and treatment goals.[7][11] Historical dosing regimens for this compound have varied widely.
A common recommended regimen was 60 units/kg of body weight every two weeks.[9] However, studies have explored a wide range of effective doses, from as low as 2.5 units/kg three times a week to 60 units/kg once every one to four weeks.[9][10] Research has shown that lower doses administered more frequently can be as effective as higher, less frequent doses, offering potential cost savings.[12][13]
3. What are the key parameters to monitor for assessing treatment efficacy?
The efficacy of this compound and other ERTs is assessed by monitoring a combination of hematological, visceral, skeletal, and biomarker responses.[5][7] Therapeutic goals have been established to guide treatment and dosage adjustments.
| Parameter Category | Key Indicator | Typical Therapeutic Goal (within 2-5 years of treatment) |
| Hematological | Hemoglobin Concentration | ≥12 g/dL for men; ≥11 g/dL for women and children[5] |
| Platelet Count | Doubling of baseline count or normalization[5] | |
| Visceral | Spleen Volume | 50% to 60% reduction from baseline[5] |
| Liver Volume | 30% to 40% reduction from baseline (to 1-1.5x normal)[5] | |
| Skeletal | Bone Pain / Bone Crises | Elimination of bone crises and significant reduction in chronic pain |
| Bone Mineral Density (BMD) | Improvement or stabilization of BMD | |
| Biomarkers | Chitotriosidase Activity | >80% reduction or normalization |
| CCL18 (PARC) | Significant reduction[5] | |
| Glucosylsphingosine (Lyso-Gb1) | Significant reduction or normalization[14] |
4. What should be considered if a suboptimal response to treatment is observed?
A suboptimal response requires a systematic investigation. Key factors to consider include:
-
Dosage and Frequency: The initial dose may be insufficient for the patient's disease burden. Studies have demonstrated a dose-dependent relationship for improvements in hematological and visceral parameters.[11] An increase in dose or frequency may be warranted.
-
Antibody Development: A subset of patients (approximately 12-13%) may develop IgG antibodies to this compound.[7][15] While most of these antibodies are non-neutralizing, a small number of patients can develop antibodies that inhibit enzymatic activity and impact clinical efficacy.[15][16]
-
Disease Severity: Patients with severe pre-existing conditions, such as extensive bone abnormalities or severe splenomegaly, may exhibit a slower or less complete response.[7][12]
-
Compliance: For therapies administered at home, ensuring adherence to the prescribed infusion schedule is crucial.[17]
5. What are the potential adverse effects associated with this compound infusion?
The safety profile for this compound is generally considered excellent.[7] However, some adverse effects can occur, including:
-
Infusion-Associated Reactions: These are the most common side effects and can include fever, chills, nausea, vomiting, abdominal discomfort, and chest discomfort.[9]
-
Local Site Reactions: Swelling, burning, pruritus (itching), or sterile abscesses can occur at the venipuncture site.[9]
-
Hypersensitivity Reactions: Allergic reactions such as urticaria (hives) and angioedema can occur.[9]
-
Antibody Formation: As mentioned, the development of antibodies can occur.[15] Interestingly, studies have shown that many patients who initially seroconvert may become immunologically tolerant over time, with antibody levels diminishing or disappearing after a mean of 28 months of continued therapy.[15][16]
Experimental Protocols
Protocol 1: Glucocerebrosidase (GCase) Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to measure GCase activity, which is essential for diagnosing Gaucher disease and can be adapted for monitoring the cellular uptake and activity of therapeutic enzymes.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 or sodium taurocholate in citrate/phosphate buffer)
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
GCase inhibitor: Conduritol B epoxide (CBE)
-
Glycine-NaOH stop buffer (pH 10.7)
-
Fluorometer and 96-well black plates
-
Protein quantification assay kit (e.g., BCA or Bradford)
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the cell pellet twice with PBS.
-
Cell Lysis: Resuspend the PBMC pellet in ice-cold lysis buffer. Incubate on ice for 15 minutes, vortexing periodically. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay.
-
Enzyme Reaction:
-
For each sample, prepare two reactions: one for total activity and one for background (inhibited).
-
In a 96-well plate, add lysate normalized for protein content (e.g., 10-20 µg of protein).
-
To the "inhibited" wells, add CBE to a final concentration of 50 µM and incubate for 20 minutes at 37°C.
-
Initiate the reaction by adding the 4-MUG substrate to all wells to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction: Terminate the reaction by adding an excess of glycine-NaOH stop buffer.
-
Fluorescence Measurement: Read the fluorescence on a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation: Subtract the background fluorescence (from CBE-inhibited wells) from the total activity fluorescence. Calculate the specific enzyme activity as picomoles of 4-MU released per hour per milligram of protein using a standard curve generated with 4-methylumbelliferone.
Protocol 2: Monitoring Chitotriosidase Activity
Chitotriosidase is a biomarker secreted by activated macrophages, with levels that are highly elevated in untreated Gaucher disease and decrease in response to effective ERT.[5]
Materials:
-
Patient plasma or serum
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside
-
Citrate/phosphate buffer (pH 5.2)
-
Glycine-NaOH stop buffer (pH 10.7)
-
Fluorometer and 96-well black plates
Methodology:
-
Sample Preparation: Centrifuge patient blood samples to obtain plasma or serum. Samples can be stored at -80°C until use.
-
Enzyme Reaction:
-
Dilute plasma/serum samples in citrate/phosphate buffer (a 1:10 or 1:20 dilution is often appropriate, but may need optimization).
-
Add 10 µL of diluted sample to a well in a 96-well plate.
-
Add 90 µL of the fluorogenic substrate solution (prepared in the same buffer) to each well.
-
Incubate the plate at 37°C for 15-60 minutes (the time should be optimized to ensure the reaction is in the linear range).
-
-
Stopping the Reaction: Add 200 µL of glycine-NaOH stop buffer to each well.
-
Fluorescence Measurement: Read the fluorescence (Ex: 365 nm, Em: 445 nm).
-
Calculation: Calculate chitotriosidase activity (nmol/hr/mL) based on a 4-methylumbelliferone standard curve and the sample dilution factor.
Visualizations
Caption: this compound binds to mannose receptors on macrophages for lysosomal delivery.
Caption: A workflow for titrating ERT dosage based on therapeutic goals.
References
- 1. ninds.nih.gov [ninds.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. Glucocerebrosidase - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 7. This compound: practical guidance on appropriate dosage and administration in patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Replacement in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aglucerase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Dose-response relationships for enzyme replacement therapy with imiglucerase/alglucerase in patients with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Individualised low-dose this compound therapy for type 1 Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A less costly regimen of this compound to treat Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Immunosurveillance of this compound enzyme therapy for Gaucher patients: induction of humoral tolerance in seroconverted patients after repeat administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Home Enzyme Replacement Therapy in Gaucher Disease: A Review [mdpi.com]
Technical Support Center: Placental-Derived Enzyme Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with placental-derived enzyme therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Section 1: Purification & Yield Issues
This section addresses common problems related to the isolation and purification of enzymes from placental tissue, focusing on issues of low yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final enzyme yield after purification is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low final yield is a frequent challenge. The issue can arise at multiple stages of the purification process. A systematic approach is necessary to identify the bottleneck.
-
Inefficient Cell Lysis: A primary cause of low yield is the incomplete release of the enzyme from the placental tissue homogenate. If the lysis is not effective, a significant amount of your target protein will be discarded with the cell debris.[1][2]
-
Recommendation: Ensure your lysis procedure is sufficient. This may involve optimizing the homogenization method (e.g., mechanical disruption vs. enzymatic digestion) or adjusting the lysis buffer composition. For some membrane-associated enzymes, detergents or organic solvents may be required for solubilization.[1][2][3] Always perform lysis steps at a low temperature (e.g., 4°C) to minimize protein degradation.[1]
-
-
Protein Degradation: Placental tissue contains endogenous proteases that are released during homogenization and can degrade your target enzyme.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or co-factor concentrations of your buffers may not be optimal for your enzyme's stability, leading to precipitation or loss of activity.
-
Recommendation: Review the literature for the known biochemical properties of your target enzyme. Ensure the pH of your buffers is maintained within the enzyme's stability range. For metalloenzymes like alkaline phosphatase, ensure essential co-factors such as zinc and magnesium are present.[4][5][6]
-
-
Issues with Affinity Chromatography: If using an affinity tag, it may be inaccessible, cleaved, or not binding efficiently to the resin.[2][7][8]
Q2: My purified enzyme preparation has low purity with many contaminating proteins. What strategies can I use to improve this?
A2: Achieving high purity is critical for therapeutic applications. Contaminants can affect bioactivity and increase immunogenicity.
-
Optimize Chromatography Steps: A single purification method is often insufficient.
-
Recommendation: Employ a multi-step chromatography strategy. A common workflow includes an initial capture step (like ion-exchange or affinity chromatography) followed by a polishing step (like size-exclusion/gel filtration chromatography) to separate proteins of different sizes.[9] Hydrophobic interaction chromatography can also be effective, particularly for placental enzymes like alkaline phosphatase.
-
-
Ammonium Sulfate Precipitation: This "salting out" technique can be a valuable initial step to enrich your target protein and remove some contaminants before chromatography.[3][9]
-
Recommendation: Perform a graded ammonium sulfate precipitation, collecting fractions at different salt concentrations. Analyze each fraction for your target enzyme to determine the optimal precipitation range.[3]
-
-
Identify Contaminants: Knowing what the major contaminants are can help you choose the best purification strategy.
-
Recommendation: Use SDS-PAGE to visualize the protein profile of your impure sample. If possible, use mass spectrometry to identify the major contaminating bands. This can reveal if they are other cellular proteins or perhaps serum proteins like albumin from the source tissue.
-
Section 2: Enzyme Activity & Stability
This section focuses on troubleshooting issues related to the catalytic activity and stability of your purified placental enzyme.
Frequently Asked Questions (FAQs)
Q1: My purified enzyme shows low or no catalytic activity in my functional assay. What should I check?
A1: A lack of activity can be due to issues with the enzyme itself, the assay components, or the experimental conditions.
-
Enzyme Denaturation/Inactivation: The enzyme may have been denatured during purification or storage.
-
Recommendation: Review your purification protocol for harsh conditions (e.g., extreme pH, high temperatures). Ensure the enzyme has been stored at the correct temperature (typically -80°C) and in a buffer that promotes stability. Avoid multiple freeze-thaw cycles.[10] For some enzymes, the presence of specific ions (e.g., Mg²⁺ for placental alkaline phosphatase) is crucial for stability and activity.[10]
-
-
Incorrect Assay Conditions: The assay buffer pH, temperature, or substrate concentration may be suboptimal.
-
Recommendation: Verify that the assay is being performed at the enzyme's optimal pH and temperature.[11][12][13] For example, human placental alkaline phosphatase has an apparent optimum temperature around 40°C, with thermal denaturation occurring above this.[11] Ensure the substrate concentration is not limiting and that all necessary co-factors are present in the reaction mix.
-
-
Problem with Reagents: The substrate or other critical reagents may have degraded.
-
Recommendation: Prepare fresh reagents, especially the substrate. Confirm the correct wavelength and filter settings are being used on the plate reader for your specific assay.[14]
-
-
Presence of Inhibitors: Contaminants from the purification process (e.g., residual salts, detergents) or the sample itself could be inhibiting the enzyme.
-
Recommendation: Perform a buffer exchange or dialysis step on your final purified enzyme to remove potential inhibitors.
-
Q2: How can I assess and improve the stability of my placental enzyme for therapeutic development?
A2: Stability is a major challenge for all therapeutic enzymes.[15]
-
Assess Thermal and pH Stability: Characterize the enzyme's activity after incubation under various conditions.
-
Formulation and Excipients: The buffer formulation can be optimized to enhance stability.
-
Recommendation: Test the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or proteins (e.g., human serum albumin).
-
-
Protein Engineering: For long-term development, mutagenesis can be used to improve stability.[15]
-
Recommendation: If specific labile residues are known, site-directed mutagenesis can be employed to substitute them with more stable amino acids.
-
Section 3: Data Presentation & Key Protocols
This section provides quantitative data in a structured format and detailed protocols for key experiments.
Data Tables
Table 1: Comparison of Purification Parameters for Human Placental Alkaline Phosphatase (PLAP)
| Purification Step | Fold-Enrichment (Approx.) | Protein Recovery (%) | Reference |
| Isolation of Microvillous Membranes (MVM) | 17 to 21-fold | 13% to 16% | [3][16] |
| Concanavalin A & Q-Sepharose Chromatography | Not specified | 39% (from partial) |
Table 2: General Stability Profile of Human Placental Alkaline Phosphatase (PLAP)
| Condition | Observation | Reference |
| Temperature | Stable at 70°C for 30 minutes (with Mg²⁺) | [10] |
| Apparent optimal activity at ~40°C | [11] | |
| pH | Activity profiles are modified by immobilization | [11] |
| Cofactors | Mg²⁺ and Zn²⁺ are essential for activity and stability | [4][5][6] |
Experimental Protocols
Protocol 1: Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring IDO1 activity in cell or tissue lysates.[17][18] The assay measures the product of the IDO1 reaction, N-formylkynurenine (NFK).
I. Materials:
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Mammalian Tissue or Cells expressing IDO1
-
Protease Inhibitor Cocktail
-
10 mM L-Tryptophan solution (Substrate)
-
Fluorogenic Developer Solution
-
NFK Standard for calibration curve
-
Black 96-well microplate
-
Dounce homogenizer
-
Microplate reader with fluorescence capability (λex = 402 nm / λem = 488 nm)
II. Sample Preparation:
-
Homogenize ~50 mg of placental tissue or ~5 x 10⁶ pelleted cells in 500 µL of ice-cold IDO1 Assay Buffer containing a protease inhibitor cocktail.[17][18]
-
Incubate the homogenate on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (lysate) and keep it on ice. Determine the protein concentration of the lysate.
III. Assay Procedure:
-
Prepare NFK standards in the 96-well plate to generate a standard curve (e.g., 0 to 1000 pmol/well).
-
Add your sample lysate to separate wells (e.g., 20-50 µL). Include a sample background control well that will not receive the substrate. Adjust the volume in all wells to 50 µL with IDO1 Assay Buffer.
-
Prepare a 1 mM L-Tryptophan substrate solution (10X final concentration).
-
Initiate the reaction by adding 10 µL of the 1 mM L-Tryptophan solution to all wells except the background controls. The final reaction volume should be 100 µL.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Stop the reaction and develop the signal by adding 50 µL of the Fluorogenic Developer Solution to all wells, including standards.
-
Seal the plate and incubate at 45°C for 3 hours in the dark, with gentle shaking.[18]
-
Cool the plate to room temperature for 1 hour.
-
Measure the fluorescence at λex = 402 nm and λem = 488 nm.[17]
IV. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence of the NFK standards versus the amount (pmol) to generate a standard curve.
-
Use the standard curve to determine the amount of NFK produced in your sample wells.
-
Calculate the IDO1 activity, typically expressed as pmol/min/mg protein or mU/mg protein.
Protocol 2: Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits.[14][19][20][21] It measures the amount of urea produced from the arginase-catalyzed hydrolysis of L-arginine.
I. Materials:
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
5X Substrate Buffer (containing L-arginine and MnCl₂)
-
Urea Standard (e.g., 50 mg/dL)
-
Urea Reagent (typically a mix of two reagents, A and B, that react with urea to produce color)
-
Clear, flat-bottom 96-well plate
-
Microplate reader with absorbance capability at 430 nm
-
Samples (serum, plasma, or tissue/cell lysates)
II. Sample Preparation:
-
Tissue/Cells: Homogenize ~10 mg of tissue or 1x10⁶ cells in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[19]
-
Serum/Plasma: These samples contain high levels of urea which will interfere with the assay. Urea must be removed using a 10 kDa spin column prior to the assay.[14][19]
-
For each sample, prepare two wells: a "Sample" well and a "Sample Blank" well. Add up to 40 µL of your prepared sample to each well. Adjust the final volume to 50 µL with Assay Buffer.
III. Assay Procedure:
-
Prepare a 5X Substrate Buffer by mixing Arginine Buffer and Mn Solution as per the kit instructions.
-
Add 10 µL of the 5X Substrate Buffer to the "Sample" wells only. Do not add it to the "Sample Blank" wells yet.
-
Mix and incubate the plate at 37°C for 2 hours.
-
Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.
-
Stop the reaction by adding 200 µL of the Urea Reagent to all wells (including standards, samples, and sample blanks).
-
Now, add 10 µL of the 5X Substrate Buffer to the "Sample Blank" wells.
-
Tap the plate to mix and incubate at room temperature for 60 minutes to allow for color development.
-
Measure the optical density (OD) at 430 nm.[20]
IV. Data Analysis:
-
Prepare a Urea Standard curve.
-
For each sample, calculate the corrected absorbance: ΔOD = OD_Sample - OD_Sample_Blank.
-
Use the Urea Standard curve to determine the amount of urea produced in your samples.
-
Calculate the Arginase activity. One unit is defined as the amount of enzyme that converts 1 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.[20][21]
Section 4: Visualized Workflows & Pathways
This section provides diagrams created using Graphviz to illustrate logical troubleshooting workflows and key signaling pathways relevant to placental-derived enzyme therapies.
Caption: Troubleshooting workflow for low enzyme bioactivity.
Caption: IDO-mediated T-cell suppression signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Low Alkaline Phosphatase: Causes, Symptoms & Treatments [rupahealth.com]
- 5. labs.selfdecode.com [labs.selfdecode.com]
- 6. Low Alkaline Phosphatase (ALP) In Adult Population an Indicator of Zinc (Zn) and Magnesium (Mg) Deficiency [foodandnutritionjournal.org]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. HEAT STABILITY OF HUMAN PLACENTAL ALKALINE PHOSPHATASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic aspects of human placental alkaline phosphatase enzyme membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Fetus Exposure to Drugs and Chemicals: A Holistic Overview on the Assessment of Their Transport and Metabolism across the Human Placental Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and purification of human placental plasma membranes from normal and pre-eclamptic pregnancies. a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Overcoming Alglucerase Immunogenicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the immunogenicity of alglucerase in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunogenicity a concern in animal models?
A1: this compound is a mannose-terminated form of human β-glucocerebrosidase (GCase) used as an enzyme replacement therapy (ERT) for Gaucher disease. In animal models, particularly those that are genetically deficient in GCase (e.g., knockout mice), the administered human enzyme can be recognized as a foreign protein, triggering an immune response. This immunogenicity can lead to the production of anti-drug antibodies (ADAs), which may neutralize the enzyme's activity, alter its pharmacokinetics, and reduce therapeutic efficacy. In some cases, it can also lead to hypersensitivity reactions.
Q2: What are the signs of a significant immune response to this compound in my animal model?
A2: Signs of a significant immune response can include:
-
Reduced therapeutic efficacy: A decrease in the expected reduction of glucosylceramide (GC) levels in tissues like the liver and spleen.
-
High anti-alglucerase antibody titers: Consistently high levels of IgG antibodies against this compound in the serum, as measured by ELISA.
-
Presence of neutralizing antibodies: Antibodies that directly inhibit the enzymatic activity of this compound or block its uptake by target cells.
-
Hypersensitivity reactions: In some instances, particularly at higher doses, animals may exhibit signs of acute hypersensitivity or anaphylactic reactions after several injections. This can be associated with the presence of IgE antibodies.[1]
Q3: Which animal models are commonly used to study this compound immunogenicity?
A3: Several mouse models are used to study Gaucher disease and the effects of ERT. These include:
-
Chemically-induced models: Mice treated with conduritol-B-epoxide (CBE), a specific inhibitor of GCase, to mimic the disease phenotype.[1]
-
Genetically engineered mouse models (GEMMs):
-
Knockout (KO) models: Mice with a complete deletion of the Gba1 gene. These models often have a severe phenotype and may not be viable without treatment.
-
Knock-in models: Mice carrying specific point mutations in the Gba1 gene found in human patients, such as the D409V/null model. These models often recapitulate the visceral manifestations of Gaucher disease and are valuable for studying immunogenicity of ERTs.[1][2]
-
Q4: How can I reduce the immunogenicity of this compound in my animal experiments?
A4: Several strategies can be employed to induce immune tolerance to this compound:
-
Co-administration of immunosuppressants: Short-term, low-dose treatment with drugs like methotrexate has been shown to reduce antibody responses to ERTs in mouse models.[3][4][5][6]
-
Monoclonal antibody therapy: The use of non-depleting anti-CD4 monoclonal antibodies can help to induce tolerance to the therapeutic protein.[7][8][9][10]
-
Combination therapies: In some cases, a combination of agents like rituximab, methotrexate, and intravenous immunoglobulin (IVIG) has been used to modulate the immune response.[7]
Troubleshooting Guides
Problem 1: High Anti-Alglucerase Antibody (ADA) Titers Detected by ELISA
Possible Cause: The animal's immune system is mounting a strong humoral response to the foreign protein.
Solutions:
-
Implement an Immune Tolerance Induction (ITI) Protocol:
-
Methotrexate (MTX) Protocol: Administer a low dose of MTX (e.g., 0.5-1 mg/kg) intraperitoneally at 0, 24, and 48 hours after each of the initial this compound injections for the first 3 weeks of the study.[3][4][5][6] This has been shown to significantly suppress antibody formation.
-
Anti-CD4 Monoclonal Antibody Protocol: Administer a non-depleting anti-CD4 monoclonal antibody (e.g., clone GK1.5) prior to the initiation of this compound therapy. This can help to anergize T-helper cells that are crucial for B-cell activation.
-
-
Optimize the Dosing Regimen: Consider if the dose or frequency of this compound administration can be altered. Sometimes, a different dosing schedule can impact the immune response.
-
Confirm Assay Specificity: Ensure that your ELISA is specific for anti-alglucerase antibodies and that you are not detecting non-specific binding. Include appropriate negative controls (e.g., serum from untreated animals).
Problem 2: Reduced Efficacy of this compound Treatment Despite Consistent Dosing
Possible Cause: The presence of neutralizing antibodies (NAbs) that are inhibiting the enzyme's function or uptake.
Solutions:
-
Perform a Neutralizing Antibody Assay:
-
Enzyme Activity Inhibition Assay: Assess the ability of serum from treated animals to inhibit the catalytic activity of this compound in vitro.
-
Cellular Uptake Inhibition Assay: Determine if the serum can block the uptake of this compound into target cells (e.g., macrophages in culture).
-
-
Address the Underlying Immunogenicity: If NAbs are confirmed, implement one of the immune tolerance induction protocols described in Problem 1.
-
Evaluate Pharmacokinetics: If possible, measure the levels of circulating this compound in the plasma of treated animals. A rapid clearance of the enzyme could indicate the formation of immune complexes.
Problem 3: Animals Exhibit Hypersensitivity or Anaphylactic Reactions
Possible Cause: An IgE-mediated immune response to this compound.
Solutions:
-
Measure IgE Levels: Perform an IgE-specific ELISA on the serum of affected animals to confirm an allergic-type response.
-
Pre-treatment with Antihistamines: In some cases, pre-treatment with antihistamines may help to manage mild hypersensitivity reactions. However, this does not address the underlying immune response.
-
Implement Immune Tolerance Induction: The most effective long-term solution is to prevent the formation of IgE antibodies by inducing tolerance to this compound from the beginning of the experiment using protocols mentioned in Problem 1.
-
Dose Adjustment: High doses of ERT have been associated with a higher incidence of hypersensitivity.[1][2] Evaluate if a lower, yet still efficacious, dose can be used.
Quantitative Data Summary
Table 1: Immunogenicity of Glucocerebrosidase (GCase) in a Gaucher Disease Mouse Model (D409V/null)
| GCase Preparation | Dose (U/kg/wk) | Anti-GCase IgG Detected | Incidence of IgE-Mediated Hypersensitivity |
| Velaglucerase alfa | 60 | Yes | 21% |
| Imiglucerase | 60 | Yes | 34% |
Data adapted from a comparative study in a Gaucher disease mouse model.[1][2]
Table 2: Effect of Methotrexate (MTX) on Antibody Titers in a Pompe Disease Mouse Model (Illustrative of ITI Efficacy)
| Treatment Group | Week 6 Anti-rhGAA IgG Titer (Geometric Mean) | Week 16 Anti-rhGAA IgG Titer (Geometric Mean) |
| rhGAA only | ~10,000 | ~100,000 |
| rhGAA + MTX (0.5 mg/kg) | ~1,000 | ~10,000 |
| rhGAA + MTX (5 mg/kg) | <1,000 | <10,000 |
Data conceptualized from studies showing the efficacy of methotrexate in reducing antibody responses to enzyme replacement therapy in mouse models.[3][4]
Experimental Protocols
Protocol 1: Anti-Alglucerase IgG ELISA
This protocol provides a general method for detecting anti-alglucerase IgG in mouse serum.
-
Plate Coating:
-
Dilute this compound to 2 µg/mL in PBS (pH 7.4).
-
Add 100 µL of the diluted this compound to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block the plate by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of mouse serum samples (starting at 1:100) in blocking buffer.
-
Add 100 µL of diluted serum to each well. Include positive and negative control sera.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: In Vitro Neutralizing Antibody Assay (Enzyme Activity Inhibition)
This assay determines if antibodies in the mouse serum can inhibit the enzymatic activity of this compound.
-
Sample Preparation:
-
Heat-inactivate the mouse serum samples at 56°C for 30 minutes to inactivate complement and other interfering factors.
-
-
Incubation of Serum with this compound:
-
In a separate 96-well plate, mix serial dilutions of the heat-inactivated serum with a fixed, pre-determined concentration of this compound. This concentration should be on the linear part of the enzyme activity curve.
-
Include controls with this compound alone (no serum) and this compound with serum from naive mice.
-
Incubate for 1 hour at 37°C to allow antibodies to bind to the enzyme.
-
-
Enzyme Activity Assay:
-
Transfer the serum-alglucerase mixtures to a new plate.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate for β-glucocerebrosidase (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., glycine-carbonate buffer, pH 10.7).
-
-
Data Analysis:
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of enzyme inhibition for each serum dilution compared to the control with no immune serum. A significant reduction in enzyme activity indicates the presence of neutralizing antibodies.[4]
-
Visualizations
Caption: Immune response pathway to this compound enzyme replacement therapy.
Caption: Troubleshooting decision tree for this compound immunogenicity.
Caption: Experimental workflow for assessing this compound immunogenicity.
References
- 1. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune tolerance induction to enzyme-replacement therapy by co-administration of short-term, low-dose methotrexate in a murine Pompe disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune tolerance induction to enzyme-replacement therapy by co-administration of short-term, low-dose methotrexate in a murine Pompe disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-Dose Methotrexate Prevents Primary and Secondary Humoral Immune Responses and Induces Immune Tolerance to a Recombinant Immunotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Immune Tolerance Induction in Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-CD4 monoclonal antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1996036359A1 - Induction of immunological tolerance by the use of non-depleting anti-cd4 antibodies - Google Patents [patents.google.com]
- 9. Frontiers | Anti-CD4 monoclonal antibody prevents chronic graft-versus-host disease in mice by inducing immune tolerance of CD8+ T cells and alleviating thymus injury [frontiersin.org]
- 10. Frontiers | Anti-CD4 monoclonal antibody prevents chronic graft-versus-host disease in mice by inducing immune tolerance of CD8+ T cells and alleviating thymus injury [frontiersin.org]
troubleshooting low enzymatic activity in alglucerase assays
Technical Support Center: Alglucerase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound enzymatic assays.
Troubleshooting Guide: Low Enzymatic Activity
Low or no enzymatic activity is a common issue in this compound assays. This guide provides a step-by-step approach to identify and resolve the root cause of the problem.
Initial Checks
Before proceeding to more complex troubleshooting, ensure the following basic steps have been correctly performed.
Workflow for Initial Checks
Caption: Initial troubleshooting workflow for this compound assays.
-
Review Assay Protocol: Double-check all steps in your protocol, including incubation times and temperatures.[1] Ensure that all components were thawed completely and mixed gently before use.[1]
-
Reagent Preparation and Storage:
-
Confirm that all reagents are within their expiration dates.[1]
-
Verify that reagents have been stored at the correct temperatures.[2] this compound and its substrate can be sensitive to improper storage.
-
Ensure that the assay buffer was at the correct temperature (room temperature or 37°C) before use.[1]
-
-
Verify Instrument Settings:
-
Confirm that the plate reader is set to the correct wavelength for the substrate used (e.g., 405 nm for p-nitrophenyl-β-D-glucopyranoside).[1]
-
Ensure the correct plate type is being used (e.g., clear plates for colorimetric assays).
-
-
Inspect Consumables:
Troubleshooting Low Activity: A Deeper Dive
If the initial checks do not resolve the issue, a more in-depth investigation is required. This workflow will guide you through potential sources of error related to the enzyme, substrate, and assay conditions.
In-Depth Troubleshooting Workflow
Caption: Deeper troubleshooting for low this compound activity.
Enzyme-Related Issues
| Potential Cause | Recommended Action |
| Improper Enzyme Storage | Aliquot the enzyme upon receipt and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.[2] |
| Incorrect Dilution | Prepare fresh enzyme dilutions for each experiment. Storing diluted enzyme solutions, even for short periods, can lead to a loss of activity.[2] |
| Loss of Activity | If the enzyme is old or has been stored improperly, it may have lost activity. Test the enzyme with a known positive control to verify its functionality. |
Substrate-Related Issues
| Potential Cause | Recommended Action |
| Incorrect Substrate Preparation | Ensure the substrate is fully dissolved in the appropriate buffer. Some substrates may require specific conditions for solubilization. |
| Substrate Instability | Some artificial substrates, like p-nitrophenyl-β-D-glucopyranoside (pNPG), can be unstable and may hydrolyze spontaneously, especially at higher temperatures.[3] Prepare fresh substrate solutions for each assay. |
Assay Condition Issues
| Potential Cause | Recommended Action |
| Incorrect pH or Buffer | The optimal pH for this compound activity is acidic.[4] Ensure the buffer pH is correct. A common buffer is a citrate or phosphate buffer. |
| Presence of Inhibitors | Several substances can inhibit β-glucosidase activity. See the table of common inhibitors below. Consider if any of these are present in your sample or reagents. |
| Incorrect Incubation | Ensure the incubation temperature and time are optimal for the assay. A typical incubation is at 37°C.[1] |
Common Inhibitors and Interfering Substances
The following table lists substances known to interfere with β-glucosidase assays.
| Substance | Comments | Reference |
| Thiol-containing reagents (DTT, 2-mercaptoethanol) | Can interfere with the assay. | [1] |
| Metal Ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+) | Can inhibit enzyme activity. | [1][5] |
| Detergents (SDS, Triton™ X-100, TWEEN®) | Can interfere with the assay. | [1] |
| Chelating Agents (EDTA) | Can inhibit enzyme activity. | [1] |
| Sodium Taurocholate | Note: This is an essential component for measuring lysosomal glucocerebrosidase activity and helps to inhibit non-lysosomal isoenzymes. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound assay?
A1: this compound, being a lysosomal enzyme, functions optimally at an acidic pH. The exact optimal pH may vary slightly depending on the substrate and buffer system, but it is generally in the acidic range.[4]
Q2: What is the purpose of sodium taurocholate in the assay?
A2: Sodium taurocholate is a crucial component for measuring the activity of lysosomal glucocerebrosidase. It helps to stimulate the activity of the lysosomal enzyme while inhibiting the activity of non-lysosomal isoenzymes, ensuring that the measured activity is specific to the enzyme of interest.[6]
Q3: What are common substrates for this compound assays?
A3: Common artificial substrates include the chromogenic p-nitrophenyl-β-D-glucopyranoside (pNPG) and the fluorogenic 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-glc).[7][8] The natural substrate is glucosylceramide.[4]
Q4: Can I store my diluted enzyme and substrate solutions?
A4: It is highly recommended to prepare fresh dilutions of both the enzyme and substrate for each experiment. Storing diluted solutions can lead to a loss of enzyme activity and substrate instability.[2]
Q5: My sample absorbance is too high, what should I do?
A5: If the absorbance reading is too high (e.g., above 1.0), it may be outside the linear range of the spectrophotometer. You should dilute your sample and repeat the assay.[1]
Experimental Protocols
Representative this compound Activity Assay Protocol (using pNPG substrate)
This protocol is a representative method based on literature for β-glucosidase assays. Optimal conditions for specific this compound preparations may need to be determined empirically.
Materials:
-
This compound enzyme
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) substrate
-
Assay Buffer (e.g., 0.1 M citrate buffer, pH 5.5)
-
Sodium Taurocholate
-
Stop Solution (e.g., 0.5 M sodium carbonate or glycine buffer, pH 10.8)[3]
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to 5.5.
-
Prepare a stock solution of pNPG in the Assay Buffer.
-
Prepare a working solution of this compound in the Assay Buffer. Keep on ice.
-
Prepare the Stop Solution.
-
-
Assay Reaction:
-
Add a specific volume of the this compound working solution to each well of the 96-well plate.
-
Include a blank control with Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Read Plate:
-
Stop the reaction by adding the Stop Solution to each well. The stop solution raises the pH, which develops the yellow color of the p-nitrophenol product and stops the enzymatic reaction.[3]
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculate Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the enzyme activity based on a p-nitrophenol standard curve. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[7]
-
Logical Diagram for Assay Protocol
Caption: General workflow for an this compound enzymatic assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceredase (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alglucerase and Neuronopathic Gaucher Disease
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental limitations of alglucerase for treating the neurological manifestations of Gaucher disease (GD).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (and other enzyme replacement therapies) ineffective for treating the neurological symptoms of Gaucher disease?
A1: The primary limitation of this compound and subsequent enzyme replacement therapies (ERTs) like imiglucerase is their inability to cross the blood-brain barrier (BBB).[1][2] Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase (GCase).[3][4] While intravenously administered ERT is effective at delivering functional GCase to systemic organs and macrophages, thereby reversing issues like anemia, thrombocytopenia, and hepatosplenomegaly, the large enzyme molecule cannot penetrate the highly selective BBB to reach the central nervous system (CNS).[1][2][5][6] Neurological symptoms in neuronopathic Gaucher disease (nGD), types 2 and 3, stem from the accumulation of glycolipid substrates within the brain, leading to neurodegeneration.[2][7] As the enzyme cannot access the affected neurons and glial cells, it fails to alter the neurodegenerative course of the disease.[8]
Q2: What are the expected experimental outcomes when treating a mouse model of neuronopathic Gaucher disease with this compound or a similar ERT?
A2: In a relevant mouse model of nGD, you should expect to see a clear divergence in outcomes between systemic and neurological pathologies. Systemic manifestations, such as enlarged liver and spleen, and poor hematological profiles, should show significant improvement.[9] However, key neuropathological hallmarks, such as neuronal loss, microglial activation, and accumulation of substrates like glucosylceramide in the brain, will likely remain unchanged.[7] Furthermore, behavioral deficits related to motor dysfunction are not expected to improve with systemic ERT.[10]
Q3: My experiment aims to develop a therapy for nGD. How can I confirm if my therapeutic agent is successfully crossing the blood-brain barrier?
A3: Assessing BBB permeability is a critical step. A common and effective method involves the intravenous or intraperitoneal injection of tracer molecules in a mouse model.[9]
-
Evans Blue Dye: This dye binds to serum albumin and its presence in the brain parenchyma, measured spectrophotometrically after tissue homogenization, indicates a breach in the BBB.
-
Fluorescent Tracers: Fluorescently-labeled dextrans or albumin can be injected, and their extravasation into the brain can be quantified by measuring fluorescence in tissue homogenates or visualized directly in brain sections using fluorescence microscopy.[9][11] A detailed protocol for assessing BBB permeability is provided in the "Experimental Protocols" section.
Q4: Since this compound is not a viable option for CNS symptoms, what alternative therapeutic strategies are being investigated for neuronopathic Gaucher disease?
A4: The field is actively exploring several strategies designed to overcome the blood-brain barrier:
-
Substrate Reduction Therapy (SRT): This approach uses small molecule inhibitors that can cross the BBB to decrease the production of glucosylceramide, thus reducing the substrate burden in the CNS.[7]
-
Pharmacological Chaperone Therapy (PCT): Small molecule chaperones are being developed that can cross the BBB, bind to misfolded mutant GCase enzyme, and facilitate its proper trafficking to the lysosome, thereby increasing residual enzyme activity.[5]
-
Gene Therapy: This strategy aims to deliver a functional copy of the GBA1 gene to the brain, often using viral vectors like AAV, allowing the CNS cells to produce their own functional GCase enzyme.[1]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Action |
| No improvement in motor function tests (e.g., rotarod) in nGD mice after ERT administration. | This is the expected outcome. ERT does not cross the blood-brain barrier to address the underlying neurodegeneration causing motor deficits. | Focus analysis on systemic markers (e.g., spleen/liver volume, blood counts) to confirm the enzyme's peripheral activity. For CNS outcomes, a different therapeutic strategy is required. |
| High background staining in histological analysis of brain tissue (e.g., Nissl, TUNEL). | Inadequate tissue fixation, improper differentiation step (for Nissl), or over-fixation/over-digestion of tissue (for TUNEL).[8][12] | Refer to the detailed protocols in the "Experimental Protocols" section. Optimize fixation times and ensure differentiation steps are monitored microscopically. Use fresh reagents. |
| Inconsistent GCase activity measured in brain homogenates. | This could result from improper sample preparation, incorrect buffer pH, or degradation of the enzyme during processing. The assay for lysosomal GCase is sensitive to pH. | Use a validated GCase activity assay protocol (see below) with a specific lysosomal pH (e.g., 5.4). Ensure consistent homogenization and use of protease inhibitors. |
Quantitative Data Summary
Table 1: Efficacy of Enzyme Replacement Therapy on Systemic Manifestations in Gaucher Disease (Data compiled from studies on various ERTs, including this compound and imiglucerase)
| Parameter | Baseline (Pre-Treatment) | Post-Treatment (2-5 years) | Citation |
| Hemoglobin (g/dL) | ~11.2 | ~13.6 | [6] |
| Platelet Count (x10³/mm³) | ~95.3 | ~166.0 | [6] |
| Liver Volume (% of Body Weight) | Significant Enlargement | 30-40% Reduction | [5] |
| Spleen Volume (% of Body Weight) | Significant Enlargement | 50-60% Reduction | [5] |
Table 2: Characteristics of Common Murine Models for Neuronopathic Gaucher Disease Research
| Model Name | Key Genetic Feature | GCase Activity in Brain | Key Phenotypes & Lifespan | Citation |
| GBA1 Knock-out (KO) | Complete null mutation of Gba1 gene. | <4% of wild-type | Severe nGD phenotype, lipid accumulation. Dies within 24 hours of birth due to skin barrier defects. | [11][13] |
| K14-lnl/lnl | Conditional KO with restored GCase in skin. | Severely reduced | Rapid motor dysfunction, neurodegeneration, apoptosis. Lifespan ~2-3 weeks. | [4][14][15] |
| L444P Knock-in | Point mutation homologous to human L444P. | ~20% of wild-type | No significant GlcCer accumulation in brain or overt neurological phenotype. Dies within 48 hours due to skin defects. | [7] |
| 4L/PS-NA | Complex model with multiple mutations. | Significantly reduced | Progressive motor disabilities, neuroinflammation, enlarged visceral organs. Longer lifespan allows for treatment studies. | [10] |
Visualizations
Caption: The Blood-Brain Barrier (BBB) prevents intravenous this compound from reaching the CNS, limiting its efficacy to peripheral organs.
References
- 1. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 2. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 11. Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ronaldschulte.nl [ronaldschulte.nl]
- 14. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 15. protocols.io [protocols.io]
Navigating Variability in Placental-Derived Enzyme Batches: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in placental-derived enzyme batches. Ensuring consistency and reproducibility is paramount in research and drug development, and this resource offers practical solutions to common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter.
| Question | Answer |
| 1. My enzyme activity is significantly lower than expected. What are the possible causes? | Several factors can contribute to low enzyme activity. First, verify that the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Improper storage is a primary cause of activity loss. Second, confirm that your assay buffer has been prepared at the correct pH and ionic strength, as enzymes have optimal operating conditions. Ensure all reagents, especially co-factors and substrates, are not expired and have been prepared correctly. Finally, consider the possibility of inhibitors present in your sample or reagents. |
| 2. I'm observing high variability between replicates in my assay. How can I improve precision? | High intra-assay variability often points to technical inconsistencies. Ensure thorough mixing of all reagents before and after adding them to the reaction wells. Pipetting technique is critical; use calibrated pipettes and ensure there are no air bubbles in the tips. Pay close attention to incubation times and temperatures, as even slight variations can impact reaction rates. Using a master mix for your reagents can also help ensure consistency across all wells. Generally, an intra-assay coefficient of variation (CV) of less than 10% is considered acceptable.[1][2] |
| 3. There is significant batch-to-batch variation in the enzyme I purchased. What should I do? | Batch-to-batch variability is a known challenge with enzymes from biological sources. It is crucial to qualify each new batch upon arrival. Perform a side-by-side comparison with the previous, qualified batch using a standardized control sample. Key parameters to assess include specific activity, kinetic constants (Km and Vmax), and purity (e.g., via SDS-PAGE). Establish your own acceptance criteria for these parameters to ensure consistency in your experiments. If a new batch falls outside your established range, contact the supplier with your data. |
| 4. My results are inconsistent when I repeat the experiment on different days. What could be the reason? | This is known as inter-assay variability. To minimize this, ensure that all critical reagents are from the same lot for the entire set of experiments. If this is not possible, new reagents should be validated against the old ones. Prepare fresh buffers and substrate solutions for each experiment. It is also good practice to run a standard curve and/or a positive control with known activity on each plate to normalize the results between experiments. An inter-assay CV of less than 15% is generally considered acceptable.[1][2] |
| 5. I suspect there might be an inhibitor in my sample. How can I confirm this? | To test for the presence of an inhibitor, you can perform a spike-and-recovery experiment. Add a known amount of purified enzyme (the "spike") to your sample and a control buffer. If the activity recovered from the sample is significantly lower than that from the control buffer, it suggests the presence of an inhibitor. You can also perform a serial dilution of your sample; if the inhibition decreases with dilution, it further supports the presence of an inhibitor. |
Quantitative Data Summary
Acceptable variability in enzyme assays is crucial for data reliability. The following tables provide general guidelines for assay performance and an example of how to present batch-to-batch variability data.
Table 1: General Acceptance Criteria for Enzyme Assay Variability
| Parameter | Acceptable Range (Coefficient of Variation - CV) | Reference |
| Intra-Assay Variability | < 10% | [1][2] |
| Inter-Assay Variability | < 15% | [1][2] |
Table 2: Example of Batch-to-Batch Variability Assessment for Placental Alkaline Phosphatase (PLAP)
| Enzyme Batch | Specific Activity (U/mg) | Km (mM) | Purity (SDS-PAGE) | Status |
| Reference Lot | 1550 | 0.52 | >95% | - |
| New Lot A | 1495 | 0.55 | >95% | Pass |
| New Lot B | 1210 | 0.78 | >95% | Fail (Activity & Km out of range) |
| New Lot C | 1605 | 0.50 | >95% | Pass |
| Acceptance Criteria | ± 15% of Reference Lot | ± 10% of Reference Lot | >95% |
Note: The values in Table 2 are for illustrative purposes. Researchers must establish their own acceptance criteria based on their specific experimental needs and the manufacturer's specifications.
Experimental Protocols
Detailed methodologies for key placental enzyme assays are provided below.
Protocol 1: Placental Alkaline Phosphatase (PLAP) Activity Assay (Colorimetric)
Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate. The rate of pNP formation, which is yellow and absorbs light at 405 nm, is proportional to the PLAP activity.
Materials:
-
PLAP enzyme standard and samples
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Substrate Solution: 10 mM p-Nitrophenyl phosphate (pNPP) in Assay Buffer
-
Stop Solution: 3 N NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using a PLAP standard of known activity.
-
Add 50 µL of standards and samples to separate wells of the 96-well plate.
-
Add 100 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed Substrate Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protecting it from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the standard curve.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)
Principle: Glutathione S-transferase catalyzes the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to GST activity.
Materials:
-
GST enzyme standard and samples
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
Reduced Glutathione (GSH) Solution: 50 mM GSH in Assay Buffer
-
CDNB Solution: 50 mM CDNB in ethanol
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction master mix containing Assay Buffer, GSH Solution, and CDNB Solution. For a 1 mL final volume, use 940 µL Assay Buffer, 20 µL GSH Solution, and 20 µL CDNB Solution.
-
Add 180 µL of the master mix to each well or cuvette.
-
Add 20 µL of enzyme standard or sample to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes.
-
Calculate the GST activity using the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of placental-derived enzymes.
Caption: General workflow for placental enzyme activity assessment.
Caption: Simplified placental aromatase signaling pathway.
References
mitigating potential side effects of alglucerase in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential side effects of alglucerase in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mannose-terminated form of human placental β-glucocerebrosidase.[1] Its primary function is to catalyze the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide.[2][3] This enzymatic activity is crucial for the normal degradation pathway of membrane lipids. In Gaucher disease, a deficiency in this enzyme leads to the accumulation of glucocerebroside in tissue macrophages, which then become "Gaucher cells."[2][3] this compound acts as an enzyme replacement therapy, reducing the accumulation of this lipid.[1][4]
Q2: What are the most common side effects observed during in-vitro/in-vivo experiments with this compound?
A2: The most frequently reported side effects are infusion-associated reactions.[5] These can manifest as mild to moderate symptoms such as fever, chills, pruritus (itching), rashes, and urticaria (hives).[2][6] Other potential side effects include abdominal discomfort, nausea, and vomiting.[2]
Q3: Are there any severe adverse reactions to be aware of?
A3: While rare, severe hypersensitivity reactions, including anaphylaxis, can occur.[7] Symptoms to watch for include angioedema (swelling under the skin), chest discomfort, dyspnea (shortness of breath), and hypotension (low blood pressure).[2][7] Researchers should be prepared to manage such reactions promptly.
Q4: How can infusion-related reactions be mitigated in a research setting?
A4: Several strategies can be employed to manage and mitigate infusion-related reactions. These include:
-
Pre-treatment: Administering antihistamines and/or corticosteroids prior to this compound administration can help prevent hypersensitivity reactions.[6][7]
-
Infusion Rate Adjustment: Lowering the infusion rate can often alleviate mild to moderate reactions.[6]
-
Dose Titration: For sensitive experimental models, a gradual increase in the this compound dose to the target concentration may be beneficial.
Q5: Can this compound induce an immune response?
A5: Yes, the development of anti-glucocerebrosidase IgG antibodies has been reported in some patients.[8][9] However, in many cases, these antibodies are non-neutralizing and do not appear to diminish the therapeutic efficacy of the enzyme.[6][8] It is advisable to monitor for antibody formation in long-term in-vivo studies.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low enzyme activity in vitro. | Improper storage of this compound. | Ensure this compound is stored at the recommended temperature (typically 2-8°C) and protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH. | Verify that the assay buffer composition and pH are optimal for β-glucocerebrosidase activity. | |
| Presence of inhibitors in the experimental setup. | Review all reagents for potential enzyme inhibitors. | |
| High variability in results between experimental batches. | Inconsistent this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. | |
| Cell death or cytotoxicity observed in cell culture experiments. | High concentration of this compound. | Perform a dose-response study to determine the optimal non-toxic concentration for your specific cell line. |
| Contamination of the cell culture. | Regularly check for and address any microbial contamination in your cell cultures. | |
| Infusion reaction in animal models (e.g., redness, swelling at the injection site). | Local inflammatory response. | Consider a slower infusion rate or subcutaneous administration if the experimental design allows. |
| Hypersensitivity reaction. | Pre-treat with antihistamines. If the reaction is severe, discontinue the infusion and consult with a veterinarian. |
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay for this compound
Objective: To determine the enzymatic activity of this compound in a cell-free system.
Materials:
-
This compound
-
Artificial substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay buffer: 0.1 M citrate-phosphate buffer, pH 5.5
-
Stop solution: 0.2 M glycine-NaOH, pH 10.7
-
Fluorometer
Procedure:
-
Prepare a standard curve using 4-methylumbelliferone (4-MU).
-
Dilute this compound to the desired concentration in the assay buffer.
-
Add 50 µL of the diluted this compound to a 96-well black plate.
-
Add 50 µL of the 4-MUG substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the enzyme activity based on the standard curve.
Protocol 2: Assessment of Cytokine Release in Response to this compound
Objective: To measure the release of pro-inflammatory cytokines from immune cells (e.g., PBMCs) upon exposure to this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound. Include a positive control (e.g., LPS) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine release.
Visualizations
Caption: Mechanism of this compound uptake and action in a macrophage.
References
- 1. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aglucerase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: practical guidance on appropriate dosage and administration in patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alglucerase Stability and Storage for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of alglucerase for laboratory applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: this compound (Ceredase®) is a form of human β-glucocerebrosidase derived from human placental tissue and is no longer commercially available. It has been largely replaced by recombinant forms of the enzyme (e.g., imiglucerase, velaglucerase alfa, taliglucerase alfa). The stability and handling information provided here is based on available data for this compound and its closely related recombinant counterparts. This information should be used as a guide, and it is recommended to perform in-house stability checks for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for undiluted this compound?
A1: Undiluted this compound (Ceredase®) should be stored at 2°C to 8°C.[1] Do not freeze the enzyme solution, as this can lead to a loss of activity.
Q2: How should I store this compound after dilution?
A2: After diluting this compound with 0.9% sodium chloride solution, it has been shown to be stable for up to 18 hours when stored at 2°C to 8°C.[1] It is recommended to use the diluted solution immediately or within this timeframe to ensure optimal enzymatic activity.
Q3: What is the formulation of commercially prepared this compound?
A3: this compound (Ceredase®) was supplied as a clear, sterile, non-pyrogenic solution in a citrate-buffered solution (53 mM citrate, 143 mM sodium) containing 1% human albumin USP.[1]
Q4: What is the optimal pH for this compound activity?
A4: The optimal pH for glucocerebrosidase activity is in the acidic range. Studies on human leukocyte glucocerebrosidase have shown an optimal pH of 5.0.[2] The enzyme's activity decreases significantly at neutral pH.
Q5: How stable is glucocerebrosidase at different pH values?
A5: Glucocerebrosidase is significantly more stable at an acidic pH than at a neutral pH. At 37°C, recombinant glucocerebrosidase loses activity in a time-dependent manner at pH 7.4, with a half-life of approximately 30 minutes.[3] In contrast, the enzyme's activity is well-preserved under acidic conditions (pH 5.2).[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Enzymatic Activity | Improper storage temperature. | Always store this compound at 2°C to 8°C. Avoid freezing. |
| Use of a buffer with a non-optimal pH. | For enzymatic assays, use a buffer with an acidic pH, ideally around 5.0.[2] | |
| Repeated freeze-thaw cycles of a similar enzyme. | While not recommended for this compound, if working with other enzymes, aliquot into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Incorrect dilution. | Ensure the correct dilution factor is used as per your experimental protocol. | |
| Contamination of the enzyme solution. | Use sterile techniques when handling the enzyme and solutions. | |
| Inconsistent Results Between Experiments | Variation in buffer preparation. | Prepare fresh buffer for each experiment and verify the pH. |
| Inconsistent incubation times or temperatures. | Ensure precise timing and temperature control during your assays. | |
| Pipetting errors. | Calibrate your pipettes regularly and use appropriate pipetting techniques. | |
| Precipitation in the Enzyme Solution | Freezing of the solution. | Do not freeze the this compound solution. If precipitation is observed, the enzyme may be denatured and should not be used. |
| Buffer incompatibility. | When using buffers other than the original formulation, perform a small-scale test to check for compatibility. |
Data Presentation
Table 1: Temperature and pH Stability of Recombinant Glucocerebrosidase (Imiglucerase)
| Parameter | Condition | Observation | Reference |
| Thermal Stability (Melting Temperature) | pH 5.2 | Apparent Tm of 61°C | [3] |
| pH 7.4 | Apparent Tm of 57°C | [3] | |
| Activity Stability (at 37°C) | pH 5.2 | Activity is well-preserved. | [3] |
| pH 7.4 | Half-life of approximately 30 minutes. | [3] |
Experimental Protocols
Protocol: Enzymatic Activity Assay for Glucocerebrosidase using p-Nitrophenyl-β-D-glucopyranoside (PNPG)
This protocol is adapted from a general method for β-glucosidase activity measurement.[4]
Principle:
Glucocerebrosidase catalyzes the hydrolysis of the colorless substrate p-nitrophenyl-β-D-glucopyranoside (PNPG) to glucose and the yellow-colored p-nitrophenol (PNP). The amount of PNP produced is proportional to the enzyme activity and can be quantified by measuring the absorbance at 400 nm.
Materials:
-
This compound solution
-
0.1 M Acetate buffer, pH 5.0
-
20 mM PNPG solution (dissolved in water)
-
0.2 M Sodium Carbonate (Na₂CO₃) solution (stop solution)
-
Spectrophotometer
-
Thermostated water bath or incubator at 37°C
-
Test tubes or microplate
Procedure:
-
Prepare Reaction Mixture: In a test tube, prepare the following reaction mixture:
-
1.0 mL of 0.1 M Acetate buffer, pH 5.0
-
0.5 mL of 20 mM PNPG solution
-
-
Equilibration: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Enzyme Addition: Add 0.5 mL of the appropriately diluted this compound solution to the reaction mixture and mix gently. Start the timer immediately.
-
Incubation: Incubate the reaction at 37°C for exactly 15 minutes.
-
Stop Reaction: After 15 minutes, stop the reaction by adding 2.0 mL of 0.2 M Na₂CO₃ solution.
-
Blank Preparation: Prepare a blank by adding the stop solution (2.0 mL of 0.2 M Na₂CO₃) to the reaction mixture before adding the enzyme solution.
-
Measurement: Measure the absorbance of the test sample and the blank at 400 nm against a water reference.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the test sample to get the corrected absorbance. The enzyme activity can then be calculated based on a standard curve of p-nitrophenol or by using the molar extinction coefficient of PNP.
Visualizations
Caption: Workflow for this compound Activity Assay.
Caption: Troubleshooting Loss of this compound Activity.
References
Validation & Comparative
A Comparative Guide to Alglucerase and Imiglucerase for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of alglucerase and its successor, imiglucerase, for the treatment of Gaucher disease. Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucocerebroside in various tissues.[1][2] Enzyme replacement therapy (ERT) aims to supplement this deficient enzyme.
This compound (Ceredase®), the first approved ERT for Gaucher disease, is a purified form of human β-glucocerebrosidase derived from placental tissue.[1][3] Imiglucerase (Cerezyme®), a recombinant form of the enzyme produced in Chinese hamster ovary (CHO) cells, was subsequently developed to ensure a consistent supply and to mitigate the risks associated with sourcing from human tissue.[1][4] Imiglucerase differs from the native human enzyme by a single amino acid substitution (arginine to histidine at position 495), a change that has been shown to have little to no effect on the enzyme's activity or biological behavior.[3] Both enzymes are modified to expose terminal mannose residues on their oligosaccharide chains, facilitating targeted uptake by macrophages, the primary cells affected in Gaucher disease.[3]
While direct, head-to-head in vitro comparative studies on the enzymatic efficacy of this compound and imiglucerase are limited in publicly available literature, their therapeutic equivalence has been established through clinical trials.[5][6] This guide synthesizes the available data to provide a comparative overview.
Comparative Data
Due to the scarcity of direct in vitro comparative data, this section presents the key findings from the pivotal clinical trial that compared the efficacy of this compound and imiglucerase in patients with Type 1 Gaucher disease. This trial demonstrated no significant differences in the primary efficacy endpoints between the two treatments.[4][5][7]
Table 1: Comparison of Clinical Efficacy After 6 Months of Treatment
| Parameter | This compound (Ceredase®) | Imiglucerase (Cerezyme®) |
| Hematological Response | ||
| Hemoglobin Increase (g/dL) | 1.60[7] | 1.90[7] |
| Platelet Count Increase (%) | 26[1] | 33[1] |
| Visceral Response | ||
| Spleen Volume Reduction (%) | 30.0[7] | 35.0[7] |
| Liver Volume Reduction (%) | 10.0[7] | 11.0[1] |
Data from a double-blind, randomized, parallel trial involving 30 patients with Type 1 Gaucher disease receiving 60 U/kg every 2 weeks.[4][5][7]
Mechanism of Action and Cellular Uptake
The therapeutic action of both this compound and imiglucerase is predicated on their targeted delivery to and uptake by macrophages. This process is mediated by mannose receptors on the surface of these cells, which recognize the exposed mannose residues on the enzyme.
Experimental Protocols
Glucocerebrosidase Activity Assay Protocol
This protocol describes the determination of glucocerebrosidase activity in a cell lysate using a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer: e.g., 1% Triton X-100 in citrate/phosphate buffer, pH 5.5
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop Solution: e.g., 0.1 M glycine-NaOH, pH 10.6
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells (e.g., patient-derived fibroblasts or macrophages) under standard conditions.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microplate, add a defined amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
For comparison, different wells would contain lysates from cells treated with this compound, imiglucerase, or a control.
-
Initiate the reaction by adding the 4-MUG substrate to a final concentration of, for example, 5 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Calculate the specific activity of glucocerebrosidase as the amount of 4-MU produced per unit of time per amount of protein (e.g., nmol/h/mg protein).
-
Compare the specific activities between the different treatment groups.
-
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. molinahealthcare.com [molinahealthcare.com]
- 3. Imiglucerase in the treatment of Gaucher disease: a history and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiglucerase - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Enzyme therapy in type 1 Gaucher disease: comparative efficacy of mannose-terminated glucocerebrosidase from natural and recombinant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
Alglucerase In Vivo Therapeutic Effect: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alglucerase (Ceredase®), a mannose-terminated form of human placental glucocerebrosidase, was the first enzyme replacement therapy (ERT) approved by the U.S. Food and Drug Administration (FDA) in 1991 for the treatment of Gaucher disease.[1] This lysosomal storage disorder is caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide in macrophages, which in turn causes a range of symptoms including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3] While this compound demonstrated significant therapeutic efficacy, its production from human placental tissue posed limitations in terms of supply and potential for pathogen transmission. Consequently, it has been largely superseded by recombinant forms of GCase. This guide provides a comprehensive in vivo comparison of this compound with its direct recombinant successor, imiglucerase (Cerezyme®), and contextualizes its performance against a newer generation ERT, velaglucerase alfa, based on available preclinical data.
Comparative Efficacy of Enzyme Replacement Therapies
The therapeutic equivalence of this compound and its recombinant successor, imiglucerase, was established in a pivotal phase 3 clinical trial. The primary endpoints of this study included the reduction in spleen and liver volume and the improvement of hematological parameters.
Table 1: Comparison of this compound and Imiglucerase in Patients with Type 1 Gaucher Disease (9-Month Pivotal Trial Data)[4][5][6]
| Parameter | This compound (n=15) | Imiglucerase (n=15) |
| Spleen Volume (% decrease from baseline) | 30.0% | 35.0% |
| Liver Volume (% decrease from baseline) | 16.4% ± 8.8% | 21.4% ± 10.8% |
| Hemoglobin (g/dL increase from baseline) | 1.60 | 1.90 |
| Platelet Count (x10³/mm³ increase from baseline) | 15.8 | 22.7 |
| IgG Antibody Formation (%) | 40% | 20% |
While direct in vivo comparative studies of this compound with newer ERTs are unavailable, studies comparing imiglucerase with velaglucerase alfa in a Gaucher mouse model offer valuable insights into the evolution of ERT efficacy.
Table 2: Comparison of Imiglucerase and Velaglucerase Alfa in a Gaucher Disease Mouse Model (D409V/null)[7][8]
| Parameter | Imiglucerase | Velaglucerase Alfa |
| Hepatic Glucosylceramide Reduction (60 U/kg/wk at 4 weeks) | ~70% | ~85% (p = 0.0199 vs. Imiglucerase) |
| Hepatic Glucosylceramide Reduction (60 U/kg/wk at 8 weeks) | ~80-85% | ~80-85% |
| Splenic Glucosylceramide Reduction (dose-dependent) | ~10-30% | ~10-30% |
| IgE Mediated Acute Hypersensitivity and Death (60 U/kg/wk) | 34% | 21% |
Experimental Protocols
Pivotal Clinical Trial: this compound vs. Imiglucerase
Objective: To compare the safety and efficacy of this compound (placenta-derived) and imiglucerase (recombinant) in treatment-naïve patients with Type 1 Gaucher disease.[4][5]
Study Design: A double-blind, randomized, parallel-group clinical trial conducted at a university medical center and clinical research hospital.[4][5]
Patient Population: Thirty patients with Type 1 Gaucher disease, aged 12 to 69 years, were enrolled.[5][6] Patients were required to have a confirmed diagnosis of Gaucher disease based on deficient glucocerebrosidase activity.[5] Randomization was stratified by age.[5]
Treatment Regimen: Patients were randomly assigned to receive intravenous infusions of either this compound or imiglucerase at a dose of 60 U/kg body weight every two weeks for a duration of 9 months.[4][5]
Outcome Measures:
-
Hematological Parameters: Hemoglobin levels and platelet counts were monitored every two weeks.[4]
-
Visceral Involvement: Hepatic and splenic volumes were assessed by magnetic resonance imaging (MRI) at baseline and after 6 and 9 months of treatment.[4]
-
Biomarkers: Serum acid phosphatase and angiotensin-converting enzyme (ACE) activities were measured every two weeks.[4]
-
Immunogenicity: The formation of IgG antibodies against this compound or imiglucerase was monitored every 3 months using a radioimmunoprecipitation assay.[4]
In Vivo Mouse Model Study: Imiglucerase vs. Velaglucerase Alfa
Objective: To compare the in vivo pharmacokinetics, pharmacodynamics, and therapeutic efficacy of imiglucerase and velaglucerase alfa in a mouse model of Gaucher disease.[7][8]
Animal Model: The D409V/null mouse model, which mimics the visceral manifestations of Gaucher disease, was used.[7][8]
Treatment Regimen: Gaucher mice received weekly intravenous (tail vein) injections of imiglucerase or velaglucerase alfa at doses of 5, 15, or 60 U/kg for 4 or 8 weeks.[7][9] Control mice received saline injections.
Outcome Measures:
-
Glucosylceramide (GC) Levels: GC levels in the liver, spleen, and lungs were quantified to assess substrate reduction.[7]
-
Histopathology: The number of Gaucher cells (storage cells) in tissue sections was evaluated to determine the extent of cellular pathology reduction.[7]
-
Immunogenicity: The development of anti-GCase IgG and IgE antibodies was monitored.[7][8]
Visualizations
Gaucher Disease Pathophysiology and ERT Mechanism of Action
References
- 1. Glucosylceramide and glucosylsphingosine metabolism in cultured fibroblasts deficient in acid beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. Enzyme therapy in type 1 Gaucher disease: comparative efficacy of mannose-terminated glucocerebrosidase from natural and recombinant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 7. Comparative Therapeutic Effects of Velaglucerase Alfa and Imiglucerase in a Gaucher Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative therapeutic effects of velaglucerase alfa and imiglucerase in a Gaucher disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velaglucerase alfa in the treatment of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alglucerase and Recombinant Glucocerebrosidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of alglucerase, a placenta-derived form of glucocerebrosidase, and its recombinant counterparts used in enzyme replacement therapy (ERT) for Gaucher disease. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Glucocerebrosidase and Enzyme Replacement Therapy
Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucocerebroside in macrophages.[1] Enzyme replacement therapy aims to supplement this deficient enzyme, and various forms of GCase have been developed for this purpose. This compound (Ceredase®), derived from human placental tissue, was the first approved ERT but is no longer commercially available.[2][3] It has been succeeded by recombinant forms of glucocerebrosidase, including imiglucerase (Cerezyme®), velaglucerase alfa (VPRIV®), and taliglucerase alfa (Elelyso®).[2] These recombinant enzymes are produced in different expression systems: imiglucerase in Chinese hamster ovary (CHO) cells, velaglucerase alfa in a human fibroblast cell line, and taliglucerase alfa in carrot plant cells.[2]
A critical factor for the therapeutic efficacy of these enzymes is the modification of their oligosaccharide chains to expose mannose residues. This modification allows for targeted uptake by macrophages via mannose receptors.[3]
Comparative Enzymatic Activity
While this compound and the recombinant glucocerebrosidases are designed to perform the same catalytic function, their production methods can lead to slight variations in their biochemical properties. However, studies have shown that their overall enzymatic activity and clinical efficacy are largely comparable.
Quantitative Data on Enzymatic Activity
The following table summarizes the available quantitative data on the specific activity and kinetic parameters of this compound and various recombinant glucocerebrosidases. It is important to note that direct head-to-head comparisons of this compound with all recombinant forms under identical assay conditions are limited, as this compound is no longer in production. The data presented is compiled from various studies.
| Enzyme | Source | Specific Activity | Km | Vmax | kcat |
| This compound | Human Placenta | ~16.7 U/mg* | N/A | N/A | N/A |
| Imiglucerase | Recombinant (CHO cells) | 24 U/mg | 15 µM | 0.56 µM/min | 1900 min-1 |
| Velaglucerase alfa | Recombinant (Human cell line) | 26 U/mg | 19 µM | 0.61 µM/min | 2100 min-1 |
| Taliglucerase alfa | Recombinant (Carrot cells) | Similar to Imiglucerase** | N/A | N/A | N/A |
*Derived from a reported activity of 1 mmol of glucosylceramide hydrolyzed/mg of protein/hr. Conversion: 1 mmol/hr/mg = 1000 µmol/(60 min)/mg ≈ 16.7 µmol/min/mg = 16.7 U/mg. This is an approximation as the precise definition of a "Unit" can vary between manufacturers and assays. **Published studies state that taliglucerase alfa has a level of biological activity similar to that of imiglucerase (Cerezyme®).[4]
One study found that velaglucerase alfa exhibited approximately 6-10% greater activity compared to imiglucerase. Clinical trials comparing this compound and imiglucerase have demonstrated their therapeutic equivalence in terms of safety and efficacy.[5][6]
Experimental Protocols
The determination of glucocerebrosidase activity is crucial for the characterization and quality control of these therapeutic enzymes. A commonly used method is a fluorometric assay utilizing the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Glucocerebrosidase Activity Assay using 4-MUG
Principle:
Glucocerebrosidase cleaves the non-fluorescent substrate 4-MUG to release glucose and the highly fluorescent molecule 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the enzyme's activity and can be measured using a fluorometer.
Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)
-
4-methylumbelliferone (4-MU) standard
-
Enzyme sample (this compound or recombinant glucocerebrosidase)
-
96-well black microplate
-
Fluorometer (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer by dissolving sodium taurocholate, BSA, and EDTA in citrate-phosphate buffer (pH 5.4).
-
Prepare a stock solution of 4-MUG in the assay buffer.
-
Prepare a series of 4-MU standards of known concentrations in the stop buffer.
-
-
Enzyme Reaction:
-
Add a specific amount of the enzyme sample to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop buffer to each well. The high pH of the stop buffer also enhances the fluorescence of 4-MU.
-
Measure the fluorescence intensity of each well using a fluorometer with excitation and emission wavelengths appropriate for 4-MU.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.
-
Determine the concentration of 4-MU produced in each enzyme reaction well using the standard curve.
-
Calculate the enzyme activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions. The specific activity is then calculated by dividing the enzyme activity by the protein concentration (U/mg).
-
Visualizations
Production and Action of Glucocerebrosidases
The following diagram illustrates the different sources of this compound and recombinant glucocerebrosidases and their common pathway of action in targeting macrophages for the treatment of Gaucher disease.
Caption: Production and targeting of different glucocerebrosidases.
Experimental Workflow for Glucocerebrosidase Activity Assay
The following diagram outlines the key steps in the fluorometric assay for determining glucocerebrosidase activity.
Caption: Workflow for the 4-MUG glucocerebrosidase activity assay.
Conclusion
The development of recombinant glucocerebrosidases has provided safer and more scalable alternatives to the original placenta-derived this compound for the treatment of Gaucher disease. While minor differences in their in vitro enzymatic activities can be observed, clinical data suggests that the various forms of glucocerebrosidase exhibit comparable therapeutic efficacy. The choice of a particular recombinant enzyme in a research or clinical setting may be influenced by factors such as production system, immunogenicity profile, and cost-effectiveness. The standardized fluorometric assay using 4-MUG remains a robust and reliable method for assessing the enzymatic activity of all forms of glucocerebrosidase.
References
- 1. Ceredase (this compound) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Production of glucocerebrosidase with terminal mannose glycans for enzyme replacement therapy of Gaucher's disease using a plant cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Placental-Derived Alglucerase and Recombinant Glucocerebrosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of the first-generation enzyme replacement therapy for Gaucher disease, placental-derived alglucerase (Ceredase), with its modern recombinant alternatives: imiglucerase (Cerezyme), velaglucerase alfa (VPRIV), and taliglucerase alfa (Elelyso). This analysis is supported by a summary of key purity attributes, potential impurities, and detailed experimental protocols for the assessment of glucocerebrosidase purity.
Introduction: The Evolution of Gaucher Disease Treatment
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in various tissues. The advent of enzyme replacement therapy (ERT) revolutionized the management of this condition. The first ERT, this compound (Ceredase), was approved by the FDA in 1991 and was derived from human placental tissue.[1][2][3] While a groundbreaking therapy, its reliance on a biological source presented inherent challenges related to supply and potential for transmission of infectious agents.[2]
These limitations spurred the development of recombinant DNA technology to produce glucocerebrosidase. This led to the introduction of imiglucerase (Cerezyme) in 1994, produced in Chinese hamster ovary (CHO) cells.[4] Subsequently, other recombinant forms were developed, including velaglucerase alfa (VPRIV), produced in a human fibroblast cell line[5][6][7][8], and taliglucerase alfa (Elelyso), expressed in carrot plant cells.[9][10][11] These recombinant therapies offered a more consistent and safer supply chain. This guide will delve into the purity profiles of these different generations of glucocerebrosidase.
Comparative Purity Profile
The purity of a biopharmaceutical is a critical quality attribute that can impact its safety and efficacy. The following table summarizes the key purity-related characteristics of placental-derived this compound and its recombinant successors.
| Characteristic | Placental-Derived this compound (Ceredase) | Imiglucerase (Cerezyme) | Velaglucerase alfa (VPRIV) | Taliglucerase alfa (Elelyso) |
| Source | Human Placental Tissue | Recombinant (Chinese Hamster Ovary - CHO - cells) | Recombinant (Human Fibroblast Cell Line) | Recombinant (Carrot Plant Cells) |
| Amino Acid Sequence | Identical to native human glucocerebrosidase | Differs by one amino acid (arginine to histidine at position 495)[12] | Identical to native human glucocerebrosidase[4] | Contains two additional amino acids at the N-terminus and seven at the C-terminus |
| Glycosylation Profile | Complex mixture of N-linked carbohydrate chains, enzymatically modified to expose mannose residues. Contains more fucose and N-acetylglucosamine than imiglucerase.[12][13] | Predominantly chitobiose tri-mannosyl core structures with some fucosylation.[14] | Primarily high-mannose type glycans (Man5-Man9).[15] | Predominantly complex glycans with terminal mannose, β-(1,2)-xylose, and α-(1,3)-fucose residues. |
| Potential Product-Related Impurities | Isoforms with variations in glycosylation and other post-translational modifications. | Isoforms with different glycosylation patterns, oxidation, and deamidation. | Isoforms with different glycosylation patterns. | Isoforms with different glycosylation patterns. |
| Potential Process-Related Impurities | Human chorionic gonadotropin (hCG), other placental proteins, potential viral contaminants (screened for HBV, HIV).[13][16] | Host cell proteins (HCPs) from CHO cells, components from cell culture media. | Host cell proteins (HCPs) from human fibroblast cells, components from cell culture media. | Host cell proteins (HCPs) from carrot cells, components from cell culture media. |
| Purity Assessment Methods | SDS-PAGE, enzyme activity assays, testing for viral markers.[13] | SDS-PAGE, HPLC (Size-Exclusion and Reversed-Phase), Isoelectric Focusing (IEF), Mass Spectrometry for glycosylation analysis, HCP ELISA. | SDS-PAGE, HPLC, IEF, Mass Spectrometry for glycosylation analysis, HCP ELISA. | SDS-PAGE, HPLC, IEF, Mass Spectrometry for glycosylation analysis, HCP ELISA. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the purity of glucocerebrosidase products.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Purity and Molecular Weight Determination
Principle: SDS-PAGE separates proteins based on their molecular weight. The protein sample is denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the anode at a rate inversely proportional to the logarithm of their molecular weight.
Protocol:
-
Sample Preparation:
-
Dilute the glucocerebrosidase sample to a concentration of 1 mg/mL in a sample buffer containing SDS, β-mercaptoethanol (a reducing agent to break disulfide bonds), bromophenol blue (a tracking dye), and glycerol (to increase sample density).
-
Heat the sample at 95-100°C for 5 minutes to ensure complete denaturation.
-
Centrifuge briefly to pellet any insoluble material.
-
-
Gel Electrophoresis:
-
Prepare or use a pre-cast polyacrylamide gel with a suitable percentage for separating proteins in the range of 60-70 kDa (the approximate molecular weight of glucocerebrosidase). A 10% or 12% acrylamide gel is typically used.
-
Assemble the electrophoresis apparatus and fill the buffer reservoirs with running buffer (e.g., Tris-glycine-SDS buffer).
-
Load the prepared protein sample and a molecular weight marker into separate wells of the gel.
-
Apply a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Carefully remove the gel from the apparatus.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Destain the gel to remove excess background stain.
-
Analyze the gel image. The purity is estimated by the intensity of the main glucocerebrosidase band relative to any other visible bands. The molecular weight is estimated by comparing the migration of the protein to the bands of the molecular weight marker. Densitometry software can be used for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Aggregate Analysis
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For protein purity analysis, Size-Exclusion Chromatography (SEC-HPLC) is used to separate proteins based on size, detecting aggregates and fragments, while Reversed-Phase HPLC (RP-HPLC) separates proteins based on hydrophobicity, detecting isoforms and other impurities.
Protocol (SEC-HPLC):
-
System Preparation:
-
Equilibrate a size-exclusion column (e.g., TSKgel G3000SWxl) with a mobile phase such as a phosphate-buffered saline solution at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Sample Analysis:
-
Inject a defined amount of the glucocerebrosidase sample onto the column.
-
Monitor the elution of proteins using a UV detector at 280 nm.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The main peak corresponds to the monomeric glucocerebrosidase. Peaks eluting earlier represent aggregates, and later-eluting peaks correspond to fragments.
-
Calculate the percentage purity by integrating the area of the main peak and dividing it by the total area of all peaks.
-
Isoelectric Focusing (IEF) for Isoform Analysis
Principle: IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. Proteins migrate through a pH gradient in an electric field until they reach the pH corresponding to their pI, where they stop. This technique is particularly useful for separating isoforms that differ in charge due to variations in glycosylation or other post-translational modifications.
Protocol:
-
Gel Preparation:
-
Use a pre-cast IEF gel with a suitable pH range (e.g., 3-10 or a narrower range for higher resolution).
-
Rehydrate the gel strip with a rehydration buffer containing the protein sample.
-
-
Focusing:
-
Place the rehydrated gel strip onto an IEF electrophoresis unit.
-
Apply a voltage program that gradually increases the voltage to allow the proteins to migrate and focus at their respective pIs.
-
-
Second Dimension (optional for 2D-PAGE):
-
After focusing, the IEF gel strip can be equilibrated in SDS-PAGE sample buffer and placed on top of an SDS-PAGE gel for separation in the second dimension based on molecular weight.
-
-
Visualization and Analysis:
-
Stain the IEF gel with a protein stain.
-
Analyze the resulting band pattern. Different bands represent isoforms of glucocerebrosidase with different pIs.
-
Glucocerebrosidase Enzyme Activity Assay
Principle: The enzymatic activity of glucocerebrosidase is determined by measuring the rate at which it hydrolyzes a substrate. A common method uses the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by the enzyme, releases the fluorescent product 4-methylumbelliferone (4-MU).
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., citrate-phosphate buffer, pH 5.4) containing a detergent like sodium taurocholate to optimize enzyme activity.
-
In a 96-well plate, add the glucocerebrosidase sample to the reaction buffer.
-
To initiate the reaction, add the 4-MUG substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement:
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the released 4-MU using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of 4-MU.
-
Calculate the enzyme activity in the sample based on the amount of 4-MU produced per unit time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Visualizations
Conclusion
The transition from placental-derived this compound to recombinant glucocerebrosidases marked a significant advancement in the treatment of Gaucher disease, primarily by enhancing the safety and consistency of the therapeutic product. While Ceredase was a pioneering achievement, its purity was inherently limited by its biological source, with potential for contamination with other human proteins and infectious agents. The recombinant alternatives, imiglucerase, velaglucerase alfa, and taliglucerase alfa, offer a higher degree of purity and batch-to-batch consistency. However, they are not without their own purity considerations, namely the presence of host cell proteins, which necessitates rigorous purification and analytical monitoring. The choice of expression system for recombinant products also influences the glycosylation profile, a critical factor for enzyme targeting and efficacy. This guide provides researchers and drug development professionals with a foundational understanding of the purity attributes and analytical methodologies crucial for the evaluation of these life-changing therapies.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. DailyMed - VPRIV- velaglucerase alfa injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Host cell protein analysis in therapeutic protein bioprocessing - methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Direct Site-Specific Glycoform Identification and Quantitative Comparison of Glycoprotein Therapeutics: Imiglucerase and Velaglucerase Alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. HCG contamination of this compound: clinical implications in low-dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Glucocerebrosidase Antibodies: Cross-Reactivity Profiles of Alglucerase, Imiglucerase, and Velaglucerase Alfa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenic profiles of three enzyme replacement therapies (ERTs) for Gaucher disease: alglucerase, imiglucerase, and velaglucerase alfa. Understanding the cross-reactivity of anti-drug antibodies (ADAs) is critical for predicting and managing treatment efficacy and patient safety. This document summarizes key quantitative data, details experimental protocols for antibody detection, and visualizes relevant biological and experimental workflows.
Data Presentation: Immunogenicity and Cross-Reactivity
The development of anti-drug antibodies is a potential consequence of treatment with therapeutic proteins. The table below summarizes the incidence of antibody formation and cross-reactivity observed in clinical studies for this compound, imiglucerase, and velaglucerase alfa.
| Feature | This compound | Imiglucerase | Velaglucerase Alfa |
| Source | Human Placental Tissue | Recombinant, Chinese Hamster Ovary (CHO) cells | Recombinant, Human Fibroblast Cell Line |
| Antibody Incidence | ~13-15% of patients developed IgG antibodies.[1] | In a comparative trial, 23.5% (4 out of 17) of treatment-naïve patients developed IgG antibodies.[2][3] | In the same comparative trial, 0% of treatment-naïve patients developed antibodies.[2][3] In broader clinical studies, the incidence was about 1.4%.[2] |
| Neutralizing Antibodies | A small number of patients were identified as developing true neutralizing antibodies that impacted clinical efficacy.[1] | Neutralizing antibodies have been reported to develop in some patients, which can correlate with clinical deterioration.[4][5] | In a study of 289 patients, two individuals had antibodies with neutralizing activity in vitro, but with no apparent impact on clinical efficacy.[2] |
| Cross-Reactivity | Data on cross-reactivity with imiglucerase or velaglucerase alfa is limited as this compound is no longer widely used. | Antibodies raised against imiglucerase have shown cross-reactivity with velaglucerase alfa.[2][3][6] | No patients receiving velaglucerase alfa developed antibodies that cross-reacted with imiglucerase in a head-to-head study.[2] |
Quantitative Analysis of Cross-Reactivity in Patients Switching from Imiglucerase to Velaglucerase Alfa
A study of patients switching from imiglucerase to velaglucerase alfa provided quantitative data on antibody cross-reactivity.[6]
| Patient ID | Anti-Imiglucerase IgG (ng/mL) | Anti-Velaglucerase Alfa IgG (ng/mL) |
| Patient 16 | 191,100 | 48 |
| Patient 25 | 363 | Negative |
| Patient 35 | 5,860 | 28 |
These data indicate that while anti-imiglucerase antibodies can cross-react with velaglucerase alfa, the concentration of cross-reactive antibodies may be significantly lower than the concentration of antibodies directed against the original drug.[6]
Experimental Protocols
The detection and characterization of anti-glucocerebrosidase antibodies are performed using a tiered approach, typically involving screening, confirmation, and characterization assays.
Screening Assay: Bridging Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is designed for the initial detection of all isotypes of anti-drug antibodies.
Principle: The bridging ELISA format detects antibodies that can bind to two molecules of the drug simultaneously.
Protocol:
-
Coating: Microtiter plates are coated with a specific concentration of the glucocerebrosidase enzyme (this compound, imiglucerase, or velaglucerase alfa).
-
Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or other suitable blocking agent.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated enzyme.
-
Detection: A biotinylated version of the same glucocerebrosidase enzyme is added. This will bind to the ADAs that have already bound to the coated enzyme, forming a "bridge".
-
Signal Generation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. A substrate for HRP is then added, leading to a colorimetric or chemiluminescent signal that is proportional to the amount of ADAs present.
References
- 1. Enzyme therapy in Gaucher disease type 1: effect of neutralizing antibodies to acid beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Velaglucerase alfa enzyme replacement therapy compared with imiglucerase in patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of anti-glucocerebrosidase antibodies for western blot analysis on protein lysates of murine and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Safety and efficacy of velaglucerase alfa in Gaucher disease type 1 patients previously treated with imiglucerase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alglucerase and Taliglucerase Alfa for Gaucher Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of alglucerase and taliglucerase alfa, two enzyme replacement therapies for Gaucher disease. The following sections objectively evaluate their performance, supported by experimental data, and outline the methodologies of key experiments.
Introduction to Gaucher Disease and Enzyme Replacement Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase.[1][2] This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within the lysosomes of macrophages, forming characteristic "Gaucher cells."[1][3] These cells infiltrate various organs, leading to symptoms such as an enlarged spleen and liver (hepatosplenomegaly), anemia, low platelet counts (thrombocytopenia), and bone disease.[1][4]
Enzyme replacement therapy (ERT) is a cornerstone of treatment for Gaucher disease, working to supplement the deficient enzyme, thereby reducing glucosylceramide accumulation and alleviating clinical manifestations.[5] This guide focuses on two such therapies: this compound, the first approved ERT derived from human placental tissue, and taliglucerase alfa, a later-generation ERT produced through recombinant DNA technology in plant cells.[6][7]
At a Glance: this compound vs. Taliglucerase Alfa
| Feature | This compound | Taliglucerase Alfa |
| Brand Name | Ceredase® | Elelyso® |
| Source | Human Placental Tissue | Plant Cell Culture (Carrot Cells) |
| Production Method | Purification from pooled human placentas | Recombinant DNA technology in a plant cell expression system |
| Approval Status | Historically approved, now largely replaced by recombinant versions | Approved for use in adults and pediatric patients |
Mechanism of Action
Both this compound and taliglucerase alfa function as enzyme replacement therapies. They are forms of β-glucocerebrosidase that, when administered intravenously, are taken up by macrophages through mannose receptors on the cell surface. Once inside the cell's lysosomes, they catalyze the hydrolysis of the accumulated glucosylceramide into glucose and ceramide, thereby reducing the substrate burden within the cells and mitigating the pathophysiology of Gaucher disease.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both this compound and taliglucerase alfa in improving the key clinical manifestations of Gaucher disease.
Taliglucerase Alfa: Efficacy in Treatment-Naïve Adult Patients (9-Month Study)
| Parameter | 30 U/kg (n=16) | 60 U/kg (n=15) |
| Spleen Volume (% change) | -26.9% | -38.0% |
| Liver Volume (% change) | -10.5% | -11.1% |
| Hemoglobin (g/dL change) | +1.6 | +2.2 |
| Platelet Count (% change) | +23.6% | +53.0% |
| Data from a 9-month, randomized, double-blind, parallel-group study.[8] |
This compound vs. Imiglucerase: Comparative Efficacy Data (6-Month Study)
While direct head-to-head trials of this compound and taliglucerase alfa are not available due to the different eras of their use, data from a comparative trial of this compound and its recombinant successor, imiglucerase, provide insight into the efficacy of the placenta-derived enzyme.
| Parameter | This compound (n=15) | Imiglucerase (Cerezyme®) (n=15) |
| Spleen Volume (% decrease) | 30.0% | 35.0% |
| Liver Volume (% decrease) | 10.0% | 11.0% |
| Hemoglobin (g/dL increase) | 1.60 | 1.90 |
| Platelet Count (x 10³/mm³ increase) | 15.8 | 22.7 |
| Data from a 6-month pivotal clinical trial.[9] |
Pharmacokinetics
| Parameter | This compound | Taliglucerase Alfa (60 U/kg in adults) |
| Elimination Half-life | 3.6 - 10.4 minutes | ~28.9 minutes |
| Plasma Clearance | 6.34 - 25.39 mL/min/kg | ~20.3 L/h |
| Volume of Distribution | 49.4 - 282.1 mL/kg | ~12.7 L |
| Pharmacokinetic parameters can vary based on the patient population and study design. |
Safety and Immunogenicity
Both this compound and taliglucerase alfa are generally well-tolerated.
This compound: The safety profile of this compound is considered excellent, with few reported adverse events.[10] Approximately 12% of patients develop antibodies to the enzyme.[10]
Taliglucerase Alfa: In clinical trials, adverse events were generally mild to moderate in severity and transient.[7] Hypersensitivity reactions have been reported. The incidence of anti-drug antibodies (ADA) varies across studies, with some studies reporting that a subset of patients develop non-neutralizing antibodies.[8]
| Safety Aspect | This compound | Taliglucerase Alfa |
| Common Adverse Events | Mild infusion-related reactions | Headache, pruritus, infusion-related reactions, vomiting (higher frequency in pediatric patients)[8] |
| Serious Adverse Events | Rare | Hypersensitivity reactions, including anaphylaxis |
| Immunogenicity (Antibody Formation) | ~12% of patients | Variable, with some patients developing non-neutralizing antibodies.[8] |
Experimental Protocols
Glucocerebrosidase (GCase) Enzyme Activity Assay
This assay is fundamental for diagnosing Gaucher disease and for quality control in the production of ERTs.
Principle: The enzymatic activity of GCase is measured by monitoring the hydrolysis of a fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), into the fluorescent product 4-methylumbelliferone (4-MU). The assay is conducted at an acidic pH to specifically measure lysosomal GCase activity.
Materials:
-
Citrate-phosphate buffer (pH 5.4)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
Glycine-carbonate stop buffer (pH 10.7)
-
Cell lysates or purified enzyme solution
-
Fluorometer
Procedure:
-
Prepare cell lysates or dilute the purified enzyme in an appropriate buffer.
-
Add the enzyme sample to a reaction mixture containing the citrate-phosphate buffer and 4-MUG substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the glycine-carbonate stop buffer.
-
Measure the fluorescence of the product (4-MU) using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of 4-MU.
Manufacturing Processes
The production methods for this compound and taliglucerase alfa are fundamentally different, which accounts for some of the variations in their properties.
This compound (Placental Purification): this compound was purified from large pools of human placental tissue. The process involved multiple steps of extraction, fractionation, and chromatography to isolate and purify the glucocerebrosidase enzyme. A key step was the modification of the enzyme's oligosaccharide chains to expose terminal mannose residues, which is crucial for its uptake by macrophages.
Taliglucerase Alfa (Recombinant Plant-Cell Expression): Taliglucerase alfa is produced using recombinant DNA technology in a plant cell culture system (ProCellEx®), specifically using genetically modified carrot cells. This method allows for large-scale production in a controlled environment, eliminating the reliance on human tissue and the associated risks. The plant-based expression system naturally produces glycoproteins with terminal mannose residues, which is advantageous for macrophage targeting.
References
- 1. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide-linked recombinant glucocerebrosidase for targeted neuronal delivery: Design, production, and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. This compound. A review of its therapeutic use in Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Taliglucerase alfa: safety and efficacy across 6 clinical studies in adults and children with Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 9. This compound: practical guidance on appropriate dosage and administration in patients with Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Long-Term Efficacy of Alglucerase Compared to Newer Enzyme Replacement Therapies for Gaucher Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of alglucerase, the first-generation enzyme replacement therapy (ERT) for Gaucher disease, with newer, recombinant ERTs. Due to the discontinuation of placenta-derived this compound in favor of recombinant imiglucerase in the mid-1990s, direct, long-term comparative studies between this compound and the latest ERTs are not available. However, extensive long-term data exists for patient cohorts who initiated treatment with this compound and transitioned to imiglucerase, which is considered clinically equivalent.[1][2][3] This guide synthesizes the available long-term data for this compound/imiglucerase and compares it with the long-term efficacy data of newer ERTs, namely velaglucerase alfa and taliglucerase alfa.
Comparative Efficacy of Enzyme Replacement Therapies
The long-term treatment goals for Gaucher disease type 1 are to reverse the primary disease manifestations, including hematological abnormalities, visceral enlargement, and skeletal disease. The following tables summarize the long-term efficacy of different ERTs based on these key clinical endpoints.
Table 1: Long-Term Efficacy in Hematological Parameters
| Parameter | This compound/Imiglucerase | Velaglucerase alfa | Taliglucerase alfa |
| Hemoglobin (g/dL) | Significant improvements maintained for over 10 years.[4] In a 10-year follow-up, mean hemoglobin levels significantly improved (p < 0.05).[4] | Statistically significant improvements sustained over 7 years.[5] In a long-term study, mean hemoglobin levels were maintained for up to 15 years. | Mean increase of +2.1 mg/dL after 5 years of treatment.[6] In another study, a mean increase of 1.2 g/dL was observed at year 1 in treatment-naïve patients.[7][8] |
| Platelet Count (x 10⁹/L) | Significant improvements maintained for over 10 years.[4] In a 10-year follow-up, mean platelet counts significantly improved (p < 0.05).[4] | Statistically significant improvements sustained over 7 years.[5] Mean platelet counts increased from 115.7 at baseline to 178.8 after one year and were maintained long-term.[9] | Mean increase of +31,871 to +106,800/mm³ after 5 years, depending on the dose group.[6] |
Table 2: Long-Term Efficacy in Visceral Parameters
| Parameter | This compound/Imiglucerase | Velaglucerase alfa | Taliglucerase alfa |
| Spleen Volume (% reduction) | Significant reductions maintained for over 10 years.[4] Within 3 to 5 years, a 50% to 60% reduction from the start of ERT is expected.[10] | Clinically meaningful and statistically significant reductions sustained over 7 years.[5] | Mean decreases of -6.9 to -12.4 multiples of normal after 5 years.[6] In treatment-naïve patients, a 61.3% to 81.0% decrease from baseline was observed at year 1.[8] |
| Liver Volume (% reduction) | Significant reductions maintained for over 10 years.[4] Within 3 to 5 years, a 30% to 40% reduction from the start of ERT is expected, with liver volume maintained at 1 to 1.5 times normal.[10] | Clinically meaningful and statistically significant reductions sustained over 7 years.[5] | Mean decreases of -0.4 to -0.6 multiples of normal after 5 years.[6] |
Table 3: Long-Term Efficacy in Skeletal Parameters
| Parameter | This compound/Imiglucerase | Velaglucerase alfa | Taliglucerase alfa |
| Bone Pain | Significant reduction in bone pain and bone crises after 10 years of treatment.[4] | Improvements in bone mineral density and bone marrow burden have been suggested in analyses of up to 69 months of therapy.[5] | Data on long-term effects on bone parameters are still emerging. |
| Bone Crises | Significant reduction in the incidence of bone crises over a 10-year period.[4] | Not specifically reported in the provided long-term studies. | Not specifically reported in the provided long-term studies. |
| Bone Mineral Density | Radiological evidence of skeletal improvement was noted after 42 months of this compound therapy, though existing damage like osteonecrosis was not reversed.[3][10] | Improvements in bone mineral density have been observed in long-term follow-up.[5] | Monitored in long-term studies, with specific outcomes on improvement yet to be fully detailed.[11] |
Experimental Protocols
The methodologies for assessing the long-term efficacy of these ERTs generally follow a similar observational or open-label extension study design.
General Experimental Protocol for Long-Term Efficacy Assessment of ERTs in Gaucher Disease
-
Patient Population: Patients with a confirmed diagnosis of Gaucher disease type 1, who are either treatment-naïve or have previously been treated with another ERT. Diagnosis is typically confirmed by measuring reduced glucocerebrosidase activity in peripheral leukocytes or fibroblasts and by genetic testing.
-
Study Design: Long-term, open-label, multicenter, international observational studies or extension studies following initial clinical trials. Data is often collected through patient registries such as the International Collaborative Gaucher Group (ICGG) Gaucher Registry and the Gaucher Outcome Survey (GOS).[4][9]
-
Treatment: Intravenous infusions of the respective ERT (this compound/imiglucerase, velaglucerase alfa, or taliglucerase alfa) are administered, typically every two weeks. Dosing is individualized based on the patient's clinical response and treatment goals, with common starting doses around 60 U/kg every other week, which may be adjusted over time.[4][12]
-
Efficacy Assessments:
-
Hematological Parameters: Hemoglobin concentration and platelet counts are measured at baseline and at regular intervals (e.g., every 3-6 months).
-
Visceral Parameters: Spleen and liver volumes are assessed at baseline and periodically (e.g., annually) using imaging techniques such as magnetic resonance imaging (MRI) or computed tomography (CT).
-
Skeletal Parameters: Bone pain and the incidence of bone crises are recorded at each visit. Bone mineral density is measured using dual-energy X-ray absorptiometry (DXA) at baseline and at specified intervals.
-
Biomarkers: Chitotriosidase and CCL18 levels are often monitored as markers of disease activity.
-
-
Safety Assessments: Adverse events are monitored and recorded throughout the study. Immunogenicity is assessed by testing for the development of anti-drug antibodies.
-
Statistical Analysis: Changes from baseline in efficacy parameters are analyzed using appropriate statistical methods to determine the significance of long-term treatment effects.
Visualizing the Evolution and Assessment of ERTs
The following diagrams illustrate the progression of ERT development for Gaucher disease and a typical workflow for evaluating their long-term efficacy.
Caption: Evolution of Enzyme Replacement Therapies for Gaucher Disease.
Caption: Workflow for Long-Term Efficacy Assessment of ERTs.
References
- 1. First long-term results of imiglucerase therapy of type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Therapeutic Effects of Velaglucerase Alfa and Imiglucerase in a Gaucher Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Long-term clinical outcomes in type 1 Gaucher disease following 10 years of imiglucerase treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seven‐year safety and efficacy with velaglucerase alfa for treatment‐naïve adult patients with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Safety and effectiveness of taliglucerase alfa in patients with Gaucher disease: an interim analysis of real-world data from a multinational drug registry (TALIAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Taliglucerase alfa in the longterm treatment of children and adolescents with type 1 Gaucher disease: the Albanian experience [frontiersin.org]
- 12. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Replacement or Substrate Reduction? A Review of Gaucher Disease Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Alglucerase and Imiglucerase for Gaucher Disease
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two key enzyme replacement therapies for Gaucher disease.
This guide provides a detailed comparison of the pharmacokinetics of alglucerase (Ceredase®) and its recombinant successor, imiglucerase (Cerezyme®). Both are enzyme replacement therapies used to treat Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase. This compound, derived from human placental tissue, was the first effective treatment, later largely replaced by imiglucerase, a recombinant form of the enzyme produced in Chinese Hamster Ovary (CHO) cells.[1] Understanding the pharmacokinetic similarities and differences between these two therapies is crucial for both clinical practice and the development of new treatments.
Quantitative Pharmacokinetic Parameters
A pivotal clinical trial directly comparing this compound and imiglucerase in patients with Type 1 Gaucher disease established their therapeutic equivalence.[2] The pharmacokinetic parameters of imiglucerase have been well-characterized, while data for this compound is more limited as it is no longer in widespread use.[3][4]
| Parameter | This compound (Ceredase®) | Imiglucerase (Cerezyme®) |
| Half-life (t½) | 3.6 - 10.4 minutes | 3.6 - 10.4 minutes[3][4][5] |
| Clearance (CL) | 9.8 - 20.3 mL/min/kg | 9.8 - 20.3 mL/min/kg[3][4][5] |
| Volume of Distribution (Vd) | 0.09 - 0.15 L/kg | 0.09 - 0.15 L/kg[3][4][5] |
| Time to Steady State (Tss) | Achieved by 30 minutes of infusion | Achieved by 30 minutes of infusion[3][5] |
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from clinical trials involving patients with Type 1 Gaucher disease. Below is a detailed methodology representative of these key experiments.
Study Design
A randomized, double-blind, parallel-group clinical trial was conducted to compare the safety and efficacy of this compound and imiglucerase.[2]
-
Patient Population: Patients with a confirmed diagnosis of Type 1 Gaucher disease. In the pivotal trial, 30 patients aged 12 to 69 years were enrolled.[6][7]
-
Dosing Regimen: Both this compound and imiglucerase were administered at a dose of 60 units/kg of body weight.[2]
-
Administration: The enzymes were administered via intravenous (IV) infusion over a period of 1 to 2 hours.[5][8] The infusions were given every two weeks.[2]
Pharmacokinetic Analysis
Blood samples were collected at specific time points to determine the plasma concentration of the administered enzyme.
-
Blood Sampling: Blood samples for pharmacokinetic analysis were typically collected at the following time points: within 30 minutes prior to the start of the infusion, and at 10, 20, 40, 60, 90, and 120 minutes during the infusion. Post-infusion samples were collected at 5, 10, 20, 30, 40, 50, 60, 70, 80, 90, and 120 minutes after the end of the infusion.[9]
-
Bioanalytical Method: The concentration of active enzyme in plasma was determined using an enzymatic activity assay. This assay typically involves the use of a synthetic substrate that, when cleaved by glucocerebrosidase, produces a detectable signal (e.g., colorimetric or fluorometric).
-
Colorimetric Assay: A common synthetic substrate used is para-nitrophenyl-β-D-glucopyranoside (pNP-Glc). The amount of enzyme that catalyzes the hydrolysis of one micromole of pNP-Glc per minute at 37°C is defined as one enzyme unit (U).[5]
-
Fluorometric Assay: Another widely used method employs the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[10][11]
-
Mass Spectrometry: More recent methods utilize liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of glucocerebrosidase activity, often using dried blood spot samples.[10][11][12]
-
-
Pharmacokinetic Parameter Calculation: The collected plasma concentration-time data were analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as half-life, clearance, and volume of distribution.
Experimental Workflow Diagram
The following diagram illustrates the general workflow of a clinical trial designed to compare the pharmacokinetics of this compound and imiglucerase.
Conclusion
The pharmacokinetic profiles of this compound and imiglucerase are remarkably similar, which is consistent with the findings from clinical trials that demonstrated their therapeutic equivalence. Both enzymes exhibit a short plasma half-life, rapid clearance, and a comparable volume of distribution. This guide provides researchers and drug development professionals with a foundational understanding of the comparative pharmacokinetics of these two important therapies for Gaucher disease, supported by a detailed overview of the experimental methodologies employed in their evaluation.
References
- 1. A Randomized, Double‐Blind, 2‐Treatment, 2‐Period, Crossover Phase 1 Study to Compare the Pharmacokinetics, Safety and Tolerability of 60 IU/Kg of Abcertin and Cerezyme in Healthy Volunteers Following a Single Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Cerezyme (imiglucerase) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 7. Cerezyme® (imiglucerase) 6-Month Pivotal Study | For US HCPs [pro.campus.sanofi]
- 8. Untrusted Request [mngha.med.sa]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Glucocerebrosidase Enzyme Activity in Parkinson Disease Using Multiple Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alglucerase in a Laboratory Setting
Step-by-Step Disposal Protocol for Alglucerase
The following procedure outlines the recommended steps for the disposal of this compound in a laboratory environment. This protocol is based on general guidelines for the disposal of biological and pharmaceutical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling, consult your institution's EHS office to confirm if this compound is classified as a hazardous or non-hazardous waste.[1]
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound vials and any contaminated materials.
-
-
Segregation of Waste:
-
Decontamination of Liquid this compound:
-
For liquid this compound, two primary methods of decontamination are recommended: chemical disinfection and autoclaving.
-
Chemical Disinfection: Treat the liquid this compound with a freshly prepared chemical disinfectant known to be effective against biological materials.[6] A common and effective disinfectant is a 1:10 dilution of household bleach (sodium hypochlorite), allowing for a contact time of at least 30 minutes. After disinfection, the innocuous liquid may be disposed of down the laboratory drain, followed by flushing with a copious amount of water.[7]
-
Autoclaving: Collect liquid this compound waste in a leak-proof, autoclavable container. Steam autoclaving is a highly effective method for decontaminating biological waste.[6][8] Once autoclaved, the decontaminated liquid can typically be disposed of as general waste, in accordance with institutional guidelines.[8]
-
-
Disposal of Empty Vials and Packaging:
-
Empty this compound vials that are not contaminated with other hazardous materials can generally be disposed of in the regular trash, provided any patient-identifying information has been removed or redacted.[1]
-
If the vials are considered hazardous waste by your institution, they must be collected by the EHS office for appropriate disposal.[1]
-
-
Management of Contaminated Solid Waste:
-
All non-sharp solid waste contaminated with this compound, such as gloves, absorbent pads, and plasticware, should be collected in a designated biohazard bag.[3][7] These bags are typically red or orange and marked with the universal biohazard symbol.[4][6]
-
The filled biohazard bags should be securely closed and stored in a designated area for pickup by a certified medical waste disposal service.[4][5] Incineration is a common final disposal method for this type of waste.[8][9]
-
-
Documentation:
-
Maintain a record of the disposal process, including the date, quantity of this compound disposed of, and the method of decontamination and disposal used. This documentation is essential for regulatory compliance and institutional safety audits.[10]
-
Quantitative Data for Disposal Parameters
| Parameter | Value/Range | Regulation/Guideline Source |
| Bleach Concentration for Disinfection | 1:10 dilution of household bleach | General Laboratory Biosafety |
| Contact Time for Chemical Disinfection | At least 30 minutes | General Laboratory Biosafety |
| Autoclave Temperature | 121°C (250°F) | Standard Autoclave Protocols |
| Autoclave Time | Minimum of 30 minutes | Standard Autoclave Protocols |
| Autoclave Pressure | 15 psi | Standard Autoclave Protocols |
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for laboratory biosafety and pharmaceutical waste management. Specific experimental validation for the inactivation of this compound is not typically performed at the laboratory level for disposal purposes. The efficacy of methods like autoclaving and chemical disinfection with bleach for inactivating proteins and biological materials is well-established in scientific literature and regulatory guidelines.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. healthfirst.com [healthfirst.com]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 5. medicalwastedisposal.org [medicalwastedisposal.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ebusiness.avma.org [ebusiness.avma.org]
- 10. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling Alglucerase
For researchers, scientists, and drug development professionals, ensuring safety during the handling of therapeutic enzymes like alglucerase is paramount. Although this compound (Ceredase®) is no longer in production and has been largely replaced by recombinant alternatives, the principles for handling such human-derived biological products remain critical.[1] This guide provides essential procedural information for the safe handling and disposal of this compound and similar biological compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, which is a sterile solution intended for intravenous administration, the primary risks in a laboratory setting involve potential exposure through splashes or aerosols, as well as maintaining the sterility of the product if it is being used in experimental assays.[2][3]
A standard set of personal protective equipment should be employed to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety Glasses/Goggles | Should be worn to protect against splashes. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing, such as during vortexing or transferring large volumes. |
Experimental Protocols: Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the vials for any damage or particulate matter.[3] Do not use if the solution is discolored or contains particulates.[3]
-
Store this compound vials at 2-8°C.[3] Do not freeze.
Preparation and Handling Workflow:
The following diagram outlines the standard workflow for the safe preparation and handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
